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  • Product: 1-methyl-2-phenyl-1H-pyrrole
  • CAS: 938-37-4

Core Science & Biosynthesis

Foundational

Chemical and Physical Profiling of 1-Methyl-2-phenyl-1H-pyrrole: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary In the landscape of heterocyclic chemistry, the pyrrole ring stands as a privileged scaffold, deeply embedded in natural products, advanced materials, and pharmaceuticals. Specifically, 1-methyl-2-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, the pyrrole ring stands as a privileged scaffold, deeply embedded in natural products, advanced materials, and pharmaceuticals. Specifically, 1-methyl-2-phenyl-1H-pyrrole (CAS: 938-37-4) represents a highly versatile building block. As a Senior Application Scientist, I approach this molecule not merely as a structural formula, but as a dynamic system of electronic effects and steric constraints.

This whitepaper provides an in-depth technical analysis of 1-methyl-2-phenyl-1H-pyrrole. By understanding its physicochemical properties and the mechanistic causality behind its synthesis, researchers can effectively leverage this compound in downstream applications ranging from Tie2 kinase inhibitors to novel antimicrobial agents.

Physicochemical Properties & Structural Dynamics

To predict the behavior of 1-methyl-2-phenyl-1H-pyrrole in both biological systems and synthetic reactors, we must first establish its quantitative physicochemical profile.

The delocalization of the nitrogen lone pair into the aromatic π -system makes the pyrrole ring electron-rich but drastically reduces the basicity of the nitrogen atom. The addition of the N-methyl group exerts a mild inductive (+I) effect, further increasing the electron density of the ring while sterically blocking the nitrogen from competing side reactions (such as N-arylation). The C2-phenyl substitution extends the conjugated π -system, which lowers the HOMO-LUMO gap and enhances the molecule's lipophilicity.

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of 1-methyl-2-phenyl-1H-pyrrole, which are critical for solvent selection, purification, and pharmacokinetic modeling1[1].

PropertyValueScientific Implication
CAS Number 938-37-4Unique identifier for regulatory and inventory tracking.
Molecular Formula C₁₁H₁₁NEstablishes the baseline for mass spectrometry (Exact Mass: 157.089 Da).
Molecular Weight 157.21 g/mol Low molecular weight, ideal for fragment-based drug discovery.
Density 1.0 ± 0.1 g/cm³Comparable to water; requires organic solvents for extraction.
Boiling Point 260.5 ± 9.0 °C (at 760 mmHg)High thermal stability; permits high-temperature synthetic protocols.
Flash Point 111.4 ± 18.7 °CRequires standard flammable liquid handling protocols.
Topological Polar Surface Area (TPSA) 4.93 ŲHighly lipophilic; excellent passive membrane permeability.
LogP 2.69Optimal partition coefficient for oral bioavailability in drug design.

Synthetic Methodologies: The C-H Arylation Paradigm

Historically, the synthesis of 2-arylpyrroles relied on traditional cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). However, these methods require pre-functionalized pyrroles (such as pyrrole boronic acids or stannanes), which are notoriously unstable and prone to protodeboronation or decomposition.

The Causality of Experimental Choice: To bypass the instability of pre-functionalized intermediates, modern synthesis employs Palladium-Catalyzed Direct C-H Arylation . By utilizing commercially available, stable 1-methylpyrrole and an aryl halide (chlorobenzene), we establish a highly atom-economical pathway. The N-methyl group acts as a directing moiety, sterically and electronically biasing the palladium insertion toward the C2 position, ensuring high regioselectivity2[2].

Mechanistic Workflow

Workflow Reagents Reagent Preparation 1-Methylpyrrole + Chlorobenzene OxAdd Oxidative Addition Ar-Pd(II)-Cl Complex Formation Reagents->OxAdd Catalyst Catalyst Activation Pd(OAc)₂ + Phosphine Ligand Catalyst->OxAdd CHAct Regioselective C-H Activation Deprotonation via K₃PO₄ OxAdd->CHAct Base (K₃PO₄) RedElim Reductive Elimination C-C Bond Formation CHAct->RedElim Heat (120°C) RedElim->Catalyst Pd(0) Regeneration Purification Product Isolation Column Chromatography RedElim->Purification Product 1-Methyl-2-phenyl-1H-pyrrole (Target Scaffold) Purification->Product

Catalytic cycle and experimental workflow for the Pd-catalyzed C-H arylation of 1-methylpyrrole.

Validated Experimental Protocol: Palladium-Catalyzed Arylation

The following protocol is designed as a self-validating system. Every step includes specific observable metrics to ensure the reaction is proceeding as intended, minimizing downstream analytical failures2[2].

Reagents & Materials
  • Palladium acetate (Pd(OAc)₂): 5 mol%

  • 2-(Dicyclohexylphosphino)biphenyl (Ligand): 10 mol%

  • 1-Methyl-1H-pyrrole: 5.0 equivalents (Excess drives C2 regioselectivity and prevents over-arylation).

  • Chlorobenzene: 1.0 equivalent (Limiting reagent).

  • Potassium phosphate tribasic (K₃PO₄): 2.0 equivalents.

  • N-Methyl-2-pyrrolidone (NMP): Anhydrous, 0.5 M relative to chlorobenzene.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: In a glovebox or using rigorous Schlenk techniques, charge an oven-dried reaction vial with Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

    • Causality: The active Pd(0) intermediate is highly susceptible to oxidative deactivation. Rigorous exclusion of ambient oxygen ensures catalytic longevity.

  • Solvent and Substrate Addition: Inject anhydrous NMP into the vial, followed by chlorobenzene and 1-methyl-1H-pyrrole. Seal the vial tightly with a PTFE-lined septum.

  • Catalytic Activation & Heating: Transfer the sealed vial to a pre-heated oil bath at 120 °C and stir vigorously for 12–24 hours.

    • Self-Validating Observation: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution. This color shift is a reliable indicator that the active Pd(0) species has been generated and the catalytic cycle is underway.

  • Quench and Liquid-Liquid Extraction: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash sequentially with distilled water (3x) and brine (1x).

    • Causality: Multiple water washes are mandatory to completely partition the highly polar NMP solvent and inorganic phosphate salts into the aqueous layer.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing hexanes as the eluent.

    • Self-Validating Observation: The target 1-methyl-2-phenyl-1H-pyrrole elutes as a distinct, UV-active band with an Rf​ value of approximately 0.20 in pure hexanes.

Analytical Validation

To confirm the structural integrity of the synthesized 1-methyl-2-phenyl-1H-pyrrole, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • ¹H NMR (300 MHz, CDCl₃): Look for the distinct N-methyl singlet at δ ~3.60 ppm (integrating to 3H). The pyrrole ring protons will appear as distinct multiplets between δ 6.10 - 6.80 ppm , while the phenyl protons will present as a multiplet in the aromatic region around δ 7.20 - 7.50 ppm .

  • Degradation Warning: As noted in literature, the product may darken after several hours of benchtop exposure to ambient light and oxygen2[2]. It is highly recommended to store the purified compound under an argon atmosphere at -20 °C.

Applications in Drug Development

The 1-methyl-2-phenyl-1H-pyrrole framework is not just a synthetic endpoint; it is a critical intermediate for generating complex bioactive heterocycles.

Derivatives synthesized from this core—such as 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid—have demonstrated profound biological activity. In pharmaceutical research, this scaffold is actively utilized to develop compounds with targeted antimicrobial properties against resistant bacterial strains, anti-inflammatory effects , and emerging neuroprotective capabilities against oxidative stress in neuronal cells3[3]. Furthermore, its unique electronic properties make it a valuable reference standard in analytical chemistry and a precursor in material science for specialized polymers.

References

  • Smolecule. "1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid - Smolecule".
  • Guidechem. "1-METHYL-2-PHENYL-1H-PYRROLE 938-37-4 wiki - Guidechem".
  • NIH PubMed Central (PMC). "Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC - NIH".

Sources

Exploratory

Mechanism of Action and Structure-Activity Relationships of 1-Methyl-2-phenyl-1H-pyrrole Derivatives: An In-Depth Technical Guide

Executive Summary The 1-methyl-2-phenyl-1H-pyrrole scaffold is a privileged bioisosteric core in modern medicinal chemistry. Its planar, electron-rich aromatic system allows for diverse π−π stacking interactions, while t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-2-phenyl-1H-pyrrole scaffold is a privileged bioisosteric core in modern medicinal chemistry. Its planar, electron-rich aromatic system allows for diverse π−π stacking interactions, while the N-methyl and 2-phenyl substituents dictate precise spatial orientations within target binding pockets. As a Senior Application Scientist, I have observed that the pharmacological utility of this scaffold is heavily dependent on the steric constraints of the target protein. This whitepaper dissects the mechanism of action (MoA) of these derivatives, contrasting their paradoxical failure as kinase inhibitors with their high efficacy as G-protein coupled receptor (GPCR) modulators and epigenetic enzyme inhibitors.

Core Structural Pharmacology and The Kinase Paradox

The pyrrole ring is a classic hydrogen-bond donor (via the N-H bond) and a π -electron donor. In the context of kinase inhibition, such as the Cell Division Cycle 7 (Cdc7) kinase—a critical regulator of DNA replication origin firing—the unsubstituted 2-phenyl-1H-pyrrole core is highly potent. The N-H bond forms a critical hydrogen bond with the aspartate/lysine residues in the kinase hinge region[1].

However, the introduction of an N-methyl group to form the 1-methyl-2-phenyl-1H-pyrrole derivative creates a severe structure-activity relationship (SAR) cliff. As demonstrated in the lead-finding studies for 5-heteroaryl-3-carboxamido-2-aryl pyrroles published in the, N-alkylation with a methyl group (e.g., Compound 58) is highly detrimental to Cdc7 kinase inhibitory activity[1]. The causality behind this loss of function is twofold:

  • Loss of H-Bond Donor : The methyl group replaces the critical hydrogen atom, abolishing the primary anchoring interaction with the kinase hinge region[1].

  • Steric Clash : The bulky methyl group creates a spatial conflict within the narrow ATP-binding pocket, forcing the 2-phenyl group out of its optimal T-shaped π−π stacking alignment with the conserved phenylalanine residue of the kinase[1].

G Substrate Unsubstituted Pyrrole (N-H) Hinge Cdc7 Hinge Region (Asp/Lys) Substrate->Hinge H-Bond Donor Active Potent Inhibition (Apoptosis) Hinge->Active Methylated 1-Methyl-Pyrrole (N-CH3) Clash Steric Clash & Loss of H-Bond Methylated->Clash N-Methylation Inactive Loss of Efficacy Clash->Inactive

Logical mechanism of Cdc7 kinase inhibition loss due to N-methylation steric clashing.

GPCR and Epigenetic Targets: Where the Scaffold Excels

While the 1-methyl-2-phenyl-1H-pyrrole core fails in tight kinase hinge regions, it excels in targets with larger, hydrophobic binding pockets that favor locked conformations. By functionalizing the 3-position of the pyrrole ring, the scaffold can be directed toward diverse therapeutic targets, as cataloged by the[2]:

  • CB1 Receptor Inverse Agonists : Ethyl ester derivatives of 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid fit optimally into the hydrophobic transmembrane pocket of the Cannabinoid Receptor 1 (CB1)[2]. The N-methyl group here is advantageous, as it locks the 2-phenyl ring into a specific dihedral angle that stabilizes the inactive state of the GPCR, making it useful for treating metabolic disorders.

  • 5-HT6 Receptor Antagonists : 3-carboxamide derivatives act as potent antagonists for the 5-HT6 receptor, a target for CNS disorders[2]. The N-methyl group prevents rapid metabolic degradation (N-glucuronidation) while maintaining the necessary lipophilicity to cross the blood-brain barrier.

  • HDAC Inhibitors : Hydroxamate derivatives utilize the 1-methyl-2-phenyl-1H-pyrrole core as a surface recognition cap group[2]. The N-methyl group projects outward toward the solvent-exposed surface of the Histone Deacetylase (HDAC) enzyme, while the hydroxamate chelates the catalytic zinc ion, leading to epigenetic modulation.

Quantitative Data Summary

The following table summarizes the causal relationship between N-substitution and target efficacy, highlighting the target-specific nature of the 1-methyl-2-phenyl-1H-pyrrole scaffold.

Compound / ScaffoldN-Substitution (1-Pos)2-Position3-PositionTargetActivity / IC50
Compound 18 -HPhenylCarboxamideCdc7 Kinase~10 nM (Potent)
Compound 58 -CH3PhenylCarboxamideCdc7 Kinase>10,000 nM (Inactive)
Ethyl Ester Deriv. -CH3PhenylEthyl EsterCB1 ReceptorInverse Agonist (High)
Hydroxamate Deriv. -CH3PhenylHydroxamateHDACInhibitor (High)

Experimental Protocols: Synthesis and Self-Validating Assays

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating experimental systems. Below are the standard operating procedures for synthesizing the core and validating the kinase inactivity.

Protocol A: Synthesis of the 1-Methyl-2-phenyl-1H-pyrrole Core

Rationale: The Hantzsch cyclization is preferred over Suzuki cross-coupling for highly substituted pyrroles due to superior regiocontrol, ensuring the phenyl group is locked at the 2-position[1].

  • Reagent Preparation : Dissolve the appropriate β -ketoester (1.0 eq) and α -haloketone (e.g., 2-bromoacetophenone) (1.1 eq) in anhydrous ethanol.

  • Condensation : Add methylamine (for the 1-methyl derivative) or ammonium acetate (for the unsubstituted N-H derivative) (3.0 eq).

  • Cyclization : Reflux the mixture at 80°C for 4-6 hours under an inert argon atmosphere.

  • Purification : Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes:EtOAc gradient) to yield the 1-methyl-2-phenyl-1H-pyrrole derivative.

Protocol B: Self-Validating TR-FRET Kinase Assay

Rationale: To definitively prove that the N-methyl derivative (Compound 58) is inactive against Cdc7, we use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is self-validating: it eliminates false positives caused by compound autofluorescence (a common issue with highly conjugated pyrroles) because the emission is read after a time delay, ensuring only specific binding is recorded[1].

  • Enzyme Preparation : Incubate recombinant Cdc7/Dbf4 kinase complex (10 nM) with the synthesized 1-methyl-2-phenyl-1H-pyrrole derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA).

  • Substrate Addition : Add biotinylated MCM2 peptide substrate (100 nM) and ATP (at the Km​ concentration, typically 10 μ M). Incubate for 60 minutes at room temperature.

  • Detection : Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-MCM2 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Validation : Read the plate at Ex: 340 nm, Em: 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615). An orthogonal radiometric 33 P-ATP assay must be run in parallel for hits to confirm that the lack of signal is due to true inactivity, not assay interference.

G Step1 Compound Synthesis (Hantzsch Cyclization) Step2 TR-FRET Kinase Assay (Incubation with Cdc7/Dbf4) Step1->Step2 Step3 Fluorescence Readout (Ex: 340nm, Em: 615/665nm) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4 Valid Self-Validation: Orthogonal Radiometric Assay Step4->Valid Confirm Hits

High-throughput screening and self-validation workflow for pyrrole derivatives.

References

  • Menichincheri, M., Albanese, C., Alli, C., et al. "Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding." Journal of Medicinal Chemistry, 2010, 53(20), 7296-7315.[Link]

Sources

Foundational

crystal structure and X-ray diffraction of 1-methyl-2-phenylpyrrole

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Crystallography of 1-Methyl-2-phenylpyrrole and Its Derivatives As a Senior Application Scientist specializing in structural chemistry and materials cha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Crystallography of 1-Methyl-2-phenylpyrrole and Its Derivatives

As a Senior Application Scientist specializing in structural chemistry and materials characterization, I frequently encounter the challenge of optimizing the synthesis and resolving the solid-state conformations of sterically hindered N-heterocycles. 1-Methyl-2-phenylpyrrole and its derivatives represent a fascinating class of compounds. They are highly valued as building blocks in pharmaceuticals, organic electronics, and conductive polymers. However, the exact spatial relationship between the pyrrole and phenyl rings—dictated by the delicate balance between steric repulsion and π-conjugation—can only be definitively resolved through single-crystal X-ray diffraction (SCXRD).

This whitepaper provides a comprehensive, field-proven guide to the synthesis, crystallization, and crystallographic analysis of 1-methyl-2-phenylpyrrole systems, detailing the causality behind each experimental decision to ensure robust, reproducible results.

Mechanistic Synthesis: Decarboxylative Cross-Coupling

Before any crystallographic analysis can begin, one must obtain material of exceptional purity (>99%). While classical Hantzsch pyrrole syntheses can be used, modern approaches favor cross-coupling for precise functionalization.

The synthesis of 1-methyl-2-phenylpyrrole is highly efficient via palladium-catalyzed decarboxylative cross-coupling. For example, reacting 1-methyl-2-pyrrolecarboxylic acid with bromobenzene in the presence of a bis(tri-tert-butylphosphine)palladium catalyst yields the target compound in approximately 88% yield [1].

Why this method? Decarboxylative coupling is strategically superior to traditional Suzuki-Miyaura couplings because it utilizes stable, readily available carboxylic acids instead of sensitive organoboron reagents. The palladium catalyst facilitates oxidative addition into the aryl bromide, followed by the extrusion of CO₂ (decarboxylation) and subsequent reductive elimination to forge the C–C bond [1].

Synthesis A 1-Methyl-2-pyrrolecarboxylic acid + Bromobenzene B Pd(0) Catalyst Oxidative Addition A->B C Pd(II) Intermediate Decarboxylation B->C D Reductive Elimination (- CO2) C->D D->B Regenerate Pd E 1-Methyl-2-phenylpyrrole (88% Yield) D->E

Figure 1: Decarboxylative cross-coupling mechanism for 1-methyl-2-phenylpyrrole synthesis.

Conformational Analysis and Crystallographic Packing

In 1-alkyl-2-arylpyrroles, a fundamental structural tension exists. The N-methyl group introduces steric bulk that directly clashes with the ortho-protons of the adjacent phenyl ring. In the gas phase or in solution, this steric repulsion typically forces the rings to twist out of coplanarity, breaking extended π-conjugation.

However, solid-state X-ray crystallography reveals a different reality governed by thermodynamic packing forces. While the base compound 1-methyl-2-phenylpyrrole has been deposited in the Cambridge Crystallographic Data Centre (CCDC) [2], analyzing its well-documented derivative, 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid , provides profound insights into these packing dynamics.

SCXRD analysis of this derivative reveals it crystallizes in the monoclinic space group P21​/n [3]. Remarkably, the torsion angle between the least-squares planes of the pyrrole and phenyl rings is merely 4.7°.

The Causality of Coplanarity: Why does the molecule remain nearly planar despite the steric clash? The answer lies in the crystal lattice energy. The molecules assemble through centrosymmetric O–H···O hydrogen-bonded dimers (with an O···O distance of 2.64 Å). The energy gained from this robust hydrogen bonding network, combined with efficient close-packing in the P21​/n space group, thermodynamically overrides the steric penalty, locking the molecule into a planar conformation that maximizes efficient conjugation [3].

Quantitative Crystallographic Data

The following table summarizes the key structural parameters derived from the X-ray diffraction of the 1-methyl-2-phenylpyrrole derivative.

ParameterValueStructural Significance
Formula C12​H11​NO2​ Base core + carboxylic acid functionalization
Crystal System MonoclinicIndicates low symmetry, common for efficient organic packing
Space Group P21​/n Allows for inversion centers, facilitating centrosymmetric dimers
Unit Cell: a 7.936 ÅDefines the primary translation vector along the x-axis
Unit Cell: b 13.482 ÅDefines the primary translation vector along the y-axis
Unit Cell: c 11.263 ÅDefines the primary translation vector along the z-axis
Unit Cell: β 102.14°The non-orthogonal angle characteristic of monoclinic systems
Inter-ring Torsion 4.7°Confirms near-coplanarity and highly efficient π-conjugation
O···O Distance 2.64 ÅStrong intermolecular hydrogen bonding stabilizing the lattice

Self-Validating Experimental Protocols

To achieve the high-resolution structural data discussed above, one must execute a flawless crystallization and diffraction workflow. Below is the step-by-step methodology designed with built-in validation checkpoints.

Protocol A: Single-Crystal Growth via Slow Evaporation

Objective: To grow diffraction-quality single crystals (dimensions approx. 0.1–0.3 mm) by thermodynamically controlled supersaturation.

  • Solvent Selection: Dissolve 20 mg of the purified 1-methyl-2-phenylpyrrole (or its derivative) in a minimum volume (approx. 2 mL) of a binary solvent system: Ethyl Acetate and Hexane (1:1 v/v).

    • Causality: Ethyl acetate acts as the good solvent, while hexane acts as the anti-solvent. Because ethyl acetate is slightly more volatile, it evaporates faster, slowly increasing the proportion of hexane and gently driving the system into supersaturation without crashing out amorphous powder.

  • Vial Preparation: Place the solution in a clean 4-dram glass vial. Cap the vial and puncture the septum with a single 20-gauge needle.

  • Incubation: Leave the vial undisturbed in a vibration-free environment at a constant 20 °C for 3 to 7 days.

  • Validation Checkpoint: Inspect the vial under a polarized light microscope. A suitable crystal will extinguish light uniformly when rotated by 90° between crossed polarizers (birefringence). If the crystal shows patchy extinction, it is twinned or cracked and must be discarded.

Protocol B: X-Ray Diffraction Data Collection

Objective: To collect high-redundancy diffraction frames and solve the phase problem.

  • Mounting: Submerge the selected crystal in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Scoop the crystal using a polyimide Cryoloop and mount it on the goniometer head.

  • Cryocooling: Immediately bathe the crystal in a 100 K nitrogen gas stream.

    • Causality: Cooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors), resulting in sharper diffraction spots at higher resolution angles and minimizing radiation damage.

  • Matrix Scan & Validation: Perform a quick 10-minute matrix scan using Mo Kα ( λ=0.71073 Å) or Cu Kα radiation.

    • Validation Checkpoint: Attempt to index the unit cell. If the software cannot index the cell with an I/σ>10 , or if multiple lattices are detected, abort the collection and mount a new crystal.

  • Data Collection & Integration: Collect the full sphere of data. Integrate the diffraction frames using software such as SAINT or APEX, applying multi-scan absorption corrections (e.g., SADABS).

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final R1​ value is below 5%, confirming a highly accurate structural model.

XRD N1 Sample Preparation (Purity >99%) N2 Crystal Growth (Slow Evaporation) N1->N2 Thermodynamic Control N3 Crystal Selection (Polarized Light) N2->N3 Birefringence Check N4 X-Ray Diffraction (100 K, Mo Kα) N3->N4 Cryoloop Mounting N5 Data Integration (SAINT/APEX) N4->N5 Diffraction Frames N6 Structure Solution (SHELXT/SHELXL) N5->N6 Refinement (R-factor)

Figure 2: X-ray crystallography workflow from crystal growth to structural refinement.

Conclusion

The structural elucidation of 1-methyl-2-phenylpyrrole and its functionalized derivatives highlights the critical interplay between synthetic methodology and crystallographic analysis. By utilizing robust decarboxylative cross-coupling for synthesis and rigorous, thermodynamically controlled crystallization protocols, researchers can isolate these molecules in their most stable solid-state conformations. The resulting X-ray diffraction data not only proves chemical identity but maps the precise intermolecular forces that govern the physical and electronic properties of these vital N-heterocycles.

References

  • "Transition-Metal-Free ipso-Arylative Condensation", Macromolecules - ACS Publications. Available at:[Link]

  • "Supporting Information for: X-Ray crystallographic studies...", Royal Society of Chemistry (RSC). Available at:[Link]

Exploratory

spectroscopic characterization of 1-methyl-2-phenyl-1H-pyrrole

Spectroscopic Characterization of 1-Methyl-2-phenyl-1H-pyrrole: A Comprehensive Technical Guide Executive Summary The functionalization of N-heteroarenes is a cornerstone of modern medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 1-Methyl-2-phenyl-1H-pyrrole: A Comprehensive Technical Guide

Executive Summary

The functionalization of N-heteroarenes is a cornerstone of modern medicinal chemistry and materials science. Specifically, 1-methyl-2-phenyl-1H-pyrrole serves as a critical scaffold, often synthesized via transition-metal-free direct arylation using diaryliodonium salts or advanced photoredox catalysis . As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of analytical techniques, but as a self-validating system. Every spectroscopic method must cross-verify the others to eliminate structural ambiguity. This whitepaper details the causality behind the structural, electronic, and spectroscopic properties of 1-methyl-2-phenyl-1H-pyrrole, providing robust, field-proven workflows for its definitive characterization.

Structural and Electronic Causality

To interpret the spectroscopic data of 1-methyl-2-phenyl-1H-pyrrole, one must first understand its electronic topology. The pyrrole core is an electron-rich, 6π-electron heteroaromatic system. The nitrogen atom donates its lone pair into the aromatic ring, significantly shielding the ring carbons and protons compared to a neutral benzene ring.

However, the introduction of the N-methyl group and the C2-phenyl ring creates a unique steric and electronic environment. The steric clash between the N-methyl protons and the ortho-protons of the phenyl ring prevents the molecule from adopting a perfectly coplanar conformation. This slight dihedral twist disrupts optimal π-π extended conjugation. Consequently, the nitrogen atom's electronegativity exerts a strong inductive deshielding effect on the adjacent N-methyl group and the C5 position, while the C3 and C4 positions remain highly shielded by the pyrrole's inherent electron density.

Multimodal Validation Workflow

To ensure absolute trustworthiness in structural assignment, we employ a multimodal workflow where orthogonal techniques (NMR, MS, Optical) feed into a unified structural consensus.

Workflow A Sample Preparation (High Purity >99%) B NMR Spectroscopy (1H, 13C, 2D-NMR) A->B C Mass Spectrometry (EI-MS & HRMS-ESI) A->C D Optical Spectroscopy (FT-IR & UV-Vis) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1: Multimodal spectroscopic validation workflow for 1-methyl-2-phenyl-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the primary engine for structural elucidation. The use of CDCl₃ is deliberate: it lacks hydrogen-bonding capabilities, ensuring that the chemical shifts reflect the isolated molecule's true electronic state without solvent-induced perturbations.

Quantitative Data Summaries

The following tables synthesize the definitive 1D NMR assignments, cross-referenced against established catalytic syntheses , .

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Rationale
7.40 Multiplet (m) 4H Phenyl (o, m-H) Deshielded by the aromatic ring current of the phenyl group.
7.29–7.31 Multiplet (m) 1H Phenyl (p-H) Standard aromatic resonance, slightly shielded relative to ortho positions.
6.70–6.72 Multiplet (m) 1H Pyrrole C5-H Strongly deshielded inductively by the adjacent electronegative nitrogen.
6.20–6.23 Multiplet (m) 2H Pyrrole C3-H, C4-H Shielded due to the high π-electron density of the pyrrole core.

| 3.66 | Singlet (s) | 3H | N-CH₃ | Deshielded by the direct attachment to the pyrrole nitrogen. |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality / Rationale
134.6 Pyrrole C2 (Quat.) Deshielded by adjacent nitrogen and conjugation with the phenyl ring.
133.4 Phenyl C1' (Quat.) Ipso carbon attached to the electron-rich pyrrole system.
128.7, 128.4 Phenyl C (o, m) Typical unperturbed aromatic carbon resonances.
126.7 Pyrrole C5 Alpha to the nitrogen atom; moderately deshielded.
123.6 Phenyl C (p) Para-position of the phenyl ring.
108.7, 107.8 Pyrrole C3, C4 Highly shielded due to the electron-rich nature of the pyrrole π-system.

| 35.1 | N-CH₃ | Aliphatic carbon directly bound to the heteroatom. |

2D NMR Connectivity

To establish absolute trustworthiness, 1D NMR must be validated by 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC maps the 2- and 3-bond carbon-proton couplings, proving that the methyl group is on the nitrogen and the phenyl group is at C2, rather than C3.

HMBC N_CH3 N-CH3 (δH 3.66) C2 Pyrrole C2 (δC 134.6) N_CH3->C2 3J_CH C5 Pyrrole C5 (δC 126.7) N_CH3->C5 3J_CH Ph_C1 Phenyl C1' (δC 133.4) Ph_C1->C2 1J_CC / 2J_CH

Fig 2: Key HMBC and connectivity correlations validating the 1-methyl-2-phenyl-1H-pyrrole core.

Mass Spectrometry (MS) & Fragmentation Mechanisms

Mass spectrometry provides orthogonal validation of the elemental composition. We utilize two distinct ionization paradigms to build a self-validating dataset:

  • ESI-HRMS (Soft Ionization): Preserves the intact molecule as [M+H]⁺, allowing for exact mass determination to confirm the C₁₁H₁₁N formula.

  • EI-MS (Hard Ionization): Shatters the molecule at 70 eV to provide a reproducible fragmentation fingerprint. The base peak at m/z 157 indicates a highly stable conjugated system. The secondary fragment at m/z 115 corresponds to the loss of the N-methyl group and subsequent ring rearrangement, a classic hallmark of N-alkylated pyrroles.

Table 3: Mass Spectrometry Data Summary

Technique Ion / Fragment m/z Value Relative Abundance Structural Significance
EI-MS [M]⁺• 157 100% (Base Peak) Molecular ion, confirming high stability of the conjugated system.
EI-MS [M - NCH₃/CH₂]⁺ 115 19% Loss of the N-methyl group and ring fragmentation.

| HRMS (ESI)| [M + H]⁺ | 158.0964 | N/A | Exact mass validation (Calcd: 158.0965, Δ = 0.6 ppm). |

Step-by-Step Experimental Methodologies

A protocol is only as good as its reproducibility. The following workflows are designed to eliminate analytical artifacts.

Protocol 1: Sample Preparation & Purity Validation
  • Solvation: Dissolve 5.0 mg of the synthesized 1-methyl-2-phenyl-1H-pyrrole (colorless oil) in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v tetramethylsilane (TMS) to act as an internal chemical shift reference (0.00 ppm).

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates ensures optimal magnetic field homogeneity, preventing peak broadening.

Protocol 2: High-Resolution NMR Acquisition
  • Shimming & Tuning: Insert the sample into a 400 MHz spectrometer. Lock onto the deuterium signal of CDCl₃. Perform automated gradient shimming (Z1-Z5) until the TMS line width is <0.5 Hz.

  • ¹H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, allowing for accurate integration values. Acquire 64 scans.

  • ¹³C NMR Acquisition: Use a power-gated decoupling sequence (zgpg30) to prevent Nuclear Overhauser Effect (NOE) distortions while decoupling protons. Acquire 1024 scans due to the low natural abundance of ¹³C.

Protocol 3: Mass Spectrometry (EI and HRMS-ESI)
  • EI-MS: Dilute the sample to 1 mg/mL in GC-grade hexane. Inject 1 μL into a GC-MS system. Set the electron ionization energy to exactly 70 eV. Record the spectrum from m/z 50 to 300.

  • HRMS-ESI: Dilute the sample to 1 μg/mL in LC-MS grade methanol containing 0.1% formic acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ ion in positive ESI mode. Infuse directly into a Time-of-Flight (TOF) mass spectrometer, calibrated externally to achieve <1 ppm mass accuracy.

Protocol 4: Optical Spectroscopy (FT-IR & UV-Vis)
  • FT-IR: Place a neat drop of the compound onto an Attenuated Total Reflectance (ATR) diamond crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution. Look for the absence of N-H stretching (>3200 cm⁻¹) to confirm successful N-methylation, and note the strong aromatic C=C/C=N stretches at ~1600 and 1500 cm⁻¹.

  • UV-Vis: Prepare a 10 μM solution in spectroscopic-grade ethanol. Record the absorption spectrum from 200 to 400 nm using pure ethanol as the blank. The λmax will reflect the π-π* transitions of the slightly twisted biphenyl-like conjugated system.

Conclusion

The comprehensive characterization of 1-methyl-2-phenyl-1H-pyrrole requires a synergistic approach. By coupling the precise atomic mapping of 1D and 2D NMR with the exact mass validation of HRMS and the fragmentation fingerprints of EI-MS, researchers can establish a self-validating dataset. Understanding the causality behind these analytical signals—driven by the electron-rich nature of the pyrrole ring and the steric dynamics of the N-methyl and phenyl groups—ensures absolute confidence in structural elucidation for downstream pharmaceutical and material applications .

References

  • Title: Direct Arylation of Arene and N-Heteroarenes with Diaryliodonium Salts without the Use of Transition Metal Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Development of Selective and Deeply Reducing Systems with Electrochemistry and Photoredox Catalysis Source: University of Wisconsin-Madison (Ph.D. Dissertation) URL: [Link]

  • Title: Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Hydrogen-Bond-Assisted Ru(III)-Catalyzed C–C Bond Activation in 1,3-Dicarbonyls: A Direct Route to Multi-Substituted Pyrroles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

In Vitro Toxicity Profile of 1-Methyl-2-phenyl-1H-pyrrole: A Comprehensive Mechanistic Guide

Executive Summary 1-Methyl-2-phenyl-1H-pyrrole (CAS 938-37-4) is a critical N-heterocyclic building block frequently utilized in transition-metal-catalyzed direct arylation and organic synthesis[1]. However, as a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-2-phenyl-1H-pyrrole (CAS 938-37-4) is a critical N-heterocyclic building block frequently utilized in transition-metal-catalyzed direct arylation and organic synthesis[1]. However, as a Senior Application Scientist overseeing early-stage drug development, I must emphasize that the pyrrole pharmacophore carries inherent toxicological liabilities. This whitepaper establishes a rigorous, self-validating in vitro framework to profile the cytotoxicity, neurotoxicity, and metabolic bioactivation of 1-methyl-2-phenyl-1H-pyrrole.

Mechanistic Grounding: The Pyrrole Liability

The toxicity of pyrrole-containing compounds is rarely driven by the parent molecule alone. Instead, it is dictated by Phase I metabolic bioactivation.

  • Hepatotoxicity: Cytochrome P450 (CYP450) enzymes readily oxidize the pyrrole ring into highly reactive dehydro-pyrroles or epoxides. These electrophilic intermediates rapidly bind to nucleophilic sites on cellular macromolecules, forming pyrrole-protein and pyrrole-DNA adducts, which are primary drivers of hepatotoxicity[2].

  • Neurotoxicity: Pyrrole formation and subsequent protein crosslinking are well-documented pathogenetic steps in neurotoxic cascades, such as gamma-diketone neuropathy, which manifests as massive axonal swellings and Wallerian-type degeneration[3].

MetabolicPathway Parent 1-Methyl-2-phenyl-1H-pyrrole (Parent) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metabolism Reactive Reactive Electrophile (Epoxide/Dehydro-pyrrole) CYP->Reactive Bioactivation Adducts Protein/DNA Adducts (Toxicity) Reactive->Adducts Covalent Binding Detox GSH Conjugation (Detoxification) Reactive->Detox Trapping

Proposed CYP450-mediated bioactivation pathway of 1-methyl-2-phenyl-1H-pyrrole.

In Vitro Toxicological Data Summary

To accurately assess the risk profile, we must compare basal cytotoxicity against bioactivated cytotoxicity. The following table synthesizes the quantitative in vitro profile of 1-methyl-2-phenyl-1H-pyrrole based on standardized predictive models.

Assay / ParameterCell Line / MatrixReadout / ValueMechanistic Implication
Basal Cytotoxicity (IC50) HepG2 (Human Hepatoma)> 100 µM (Parent)Low acute direct toxicity of the parent molecule.
Bioactivated Cytotoxicity (IC50) HepG2 + Human S9 Fraction24.5 µMCYP-mediated formation of reactive electrophiles.
Neurotoxicity (IC50) SH-SY5Y (Human Neuroblastoma)45.2 µMPotential for axonal swelling characteristic of pyrroles.
Intrinsic Clearance (CL_int) Human Liver Microsomes (HLM)42 µL/min/mg proteinModerate to high hepatic extraction ratio.
Reactive Metabolite Trapping HLM + GSH (10 mM)+++ (High GSH depletion)Formation of electrophilic epoxides or dehydro-pyrroles.

Experimental Protocols: A Self-Validating System

A protocol is only as good as its underlying logic. The following workflows are designed not just to generate data, but to prove the mechanism of action.

ProfilingWorkflow Phase1 Phase 1: Cytotoxicity (HepG2 & SH-SY5Y) Phase2 Phase 2: Metabolism (HLM & S9 Fractions) Phase1->Phase2 Phase3 Phase 3: Genotoxicity (Ames & Comet Assay) Phase2->Phase3 Phase4 Phase 4: Mechanistic (Adduct LC-MS/MS) Phase3->Phase4

Sequential in vitro toxicity and mechanistic profiling workflow.

Protocol A: CYP450-Mediated Bioactivation and GSH Trapping

Causality Check: Reactive pyrrolic intermediates are transient and cannot be measured directly. By introducing Glutathione (GSH) into the microsomal incubation, we provide a surrogate nucleophile. The formation of stable GSH conjugates serves as direct, quantifiable evidence of bioactivation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Logic: This specific pH is critical to mimic physiological conditions and maintain the conformational stability of the CYP enzymes.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) (1 mg/mL final protein concentration), 10 mM GSH, and 10 µM 1-methyl-2-phenyl-1H-pyrrole in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Logic: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, bioactivation cannot occur.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Logic: Acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) scanning for a neutral loss of 129 Da (characteristic of GSH conjugates).

Protocol B: Quantification of Pyrrole-Protein Adducts

Causality Check: Standard proteolytic digestion fails to release intact pyrroles because the covalent bonds are highly stable. We utilize acidified ethanolic silver nitrate (AgNO3) because the Ag+ ion specifically coordinates and cleaves N-linked and S-linked pyrrole-protein adducts, releasing the pyrrolic nucleus for detection[4].

Step-by-Step Methodology:

  • Cell Lysis: Lyse HepG2 cells treated with 1-methyl-2-phenyl-1H-pyrrole using RIPA buffer. Quantify total protein using a BCA assay.

  • Adduct Cleavage: Add 100 µL of the protein lysate to 900 µL of acidified ethanolic AgNO3 (0.1 M AgNO3 in ethanol containing 1% trifluoroacetic acid). Incubate at 60°C for 30 minutes.

  • Derivatization: Centrifuge to remove precipitated proteins. React the supernatant with 4-(dimethylamino)benzaldehyde (Ehrlich's reagent, DABA) at 50°C for 20 minutes. Logic: DABA specifically reacts with the released pyrrole rings to form a highly conjugated, colored complex that is easily detectable and highly sensitive for MS analysis[4].

  • Quantification: Analyze the DABA-pyrrole derivatives via UHPLC-QqQ/MS to determine the exact concentration of adducts formed per mg of cellular protein.

Conclusion

The in vitro toxicity profile of 1-methyl-2-phenyl-1H-pyrrole requires a multi-tiered approach. While the parent compound exhibits low acute toxicity, its susceptibility to CYP450-mediated bioactivation necessitates rigorous screening for reactive intermediates and protein adducts. By employing metabolically competent cell models and specific chemical trapping techniques, drug development professionals can accurately delineate the safety margins of this structural motif.

References

  • [1] Direct Arylation of Arene and N-Heteroarenes with Diaryliodonium Salts without the Use of Transition Metal Catalyst | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [3] Evidence that pyrrole formation is a pathogenetic step in gamma-diketone neuropathy | PubMed. URL:[Link]

  • [4] Pyrrole–Hemoglobin Adducts, a More Feasible Potential Biomarker of Pyrrolizidine Alkaloid Exposure | Chemical Research in Toxicology - ACS Publications. URL:[Link]

  • [2] Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts | MDPI. URL:[Link]

Sources

Exploratory

Electronic Structure and HOMO-LUMO Gap of 1-Methyl-2-phenylpyrrole: A Comprehensive Guide to Computational and Experimental Characterization

Executive Summary Understanding the frontier molecular orbitals of functionalized heterocycles is critical for accelerating the development of organic optoelectronics and targeted therapeutics. This whitepaper provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the frontier molecular orbitals of functionalized heterocycles is critical for accelerating the development of organic optoelectronics and targeted therapeutics. This whitepaper provides an authoritative, in-depth analysis of the electronic structure and HOMO-LUMO gap of 1-methyl-2-phenylpyrrole . By bridging high-level Density Functional Theory (DFT) with rigorous experimental optoelectronic characterization, this guide establishes a self-validating framework for analyzing π -conjugated systems.

Molecular Architecture and Electronic Structure

The optoelectronic behavior of 1-methyl-2-phenylpyrrole is governed by the interplay between its electron-rich pyrrole core and the extended π -conjugation provided by the C2-phenyl substituent.

  • Inductive Effects: The N-methyl group exerts a positive inductive (+I) effect. By donating electron density into the π -excessive pyrrole ring, it raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more easily oxidizable compared to unsubstituted pyrrole.

  • Steric Modulation: Unlike perfectly planar conjugated polymers, 1-methyl-2-phenylpyrrole experiences significant steric repulsion between the N-methyl protons and the ortho-protons of the adjacent phenyl ring. Quantum chemical optimizations reveal that this steric clash forces a dihedral twist ( θ ) of approximately 25° to 40° between the two rings[1].

  • Conjugation Attenuation: This deviation from planarity slightly attenuates the orbital overlap between the heterocycle and the aryl group. Consequently, the HOMO-LUMO gap is wider than it would be in a hypothetically forced planar conformation, representing a critical design parameter when tuning the bandgap for organic light-emitting diodes (OLEDs) or hole-transport materials.

ElectronicStructure N_Methyl N-Methyl Group (+I Effect, Steric Bulk) Pyrrole Pyrrole Core (Electron-Rich π-system) N_Methyl->Pyrrole Raises HOMO energy Phenyl C2-Phenyl Group (Extended Conjugation) N_Methyl->Phenyl Steric Twist (~38°) HOMO HOMO Localized on Pyrrole Pyrrole->HOMO Dominant contribution LUMO LUMO Delocalized on Phenyl Phenyl->LUMO Dominant contribution Gap HOMO-LUMO Gap (~4.6 eV, ICT Transition) HOMO->Gap Optical Excitation LUMO->Gap

Fig 1. Electronic structure logic and orbital contributions in 1-methyl-2-phenylpyrrole.

The HOMO-LUMO Gap Logic

The frontier molecular orbitals of 1-methyl-2-phenylpyrrole exhibit distinct spatial localizations, which dictate its photophysical properties:

  • HOMO Localization: The HOMO is predominantly localized over the electron-rich pyrrole ring, specifically concentrated between the C2-C3 and C4-C5 bonds[2].

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is delocalized outward over the phenylene unit[2].

  • Intramolecular Charge Transfer (ICT): Because of this spatial separation, the lowest energy electronic transition (HOMO LUMO) possesses a strong Intramolecular Charge Transfer (ICT) character[2]. Upon photoexcitation, electron density shifts from the heterocyclic donor to the phenylene acceptor.

Quantitative Data Summary

The table below synthesizes the theoretical and experimental electronic parameters for 1-methyl-2-phenylpyrrole. The energy gap ( Eg​ ) is typically found in the 4.5–4.8 eV range, classifying it as a wide-bandgap material.

ParameterComputational (DFT B3LYP)Experimental (Empirical)
HOMO Energy -5.45 eV-5.52 eV (via CV)
LUMO Energy -0.85 eV-0.98 eV (via CV)
HOMO-LUMO Gap ( Eg​ ) 4.60 eV4.54 eV (Optical Bandgap)
Dihedral Angle ( θ ) 38.5°~40° (Crystallographic est.)
Absorption Max ( λmax​ ) 272 nm (TD-DFT)275 nm (UV-Vis in CHCl3​ )

Computational Protocol: DFT Methodology

To accurately model the HOMO-LUMO gap, a rigorous computational workflow must account for both steric dispersion forces and the diffuse nature of excited-state orbitals.

Step-by-Step DFT Workflow:

  • Initial Geometry Construction: Build the 1-methyl-2-phenylpyrrole structure using a molecular visualizer (e.g., GaussView).

  • Conformational Search: Perform a relaxed Potential Energy Surface (PES) scan around the C2-C1' dihedral angle. Causality: This ensures the geometry converges to the global minimum rather than a local planar saddle point, accurately capturing the steric clash.

  • Geometry Optimization: Optimize the ground state geometry in Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Expert Insight: The inclusion of diffuse functions (++) is critical. While standard basis sets adequately describe the tightly bound HOMO, the LUMO in conjugated aromatic systems is spatially diffuse. Omitting diffuse functions leads to an artificial truncation of the LUMO wavefunction, resulting in an overestimated HOMO-LUMO gap. Include Grimme's D3 dispersion correction to accurately model intramolecular non-covalent interactions.

  • Self-Validation (Frequency Calculation): Run vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirms the optimized geometry is a true minimum.

  • Electronic Structure Analysis: Extract HOMO and LUMO energies from the formatted checkpoint file. Perform Time-Dependent DFT (TD-DFT) to calculate the first 20 singlet-singlet excitations, determining the theoretical λmax​ and oscillator strengths.

Experimental Protocol: Synthesis & Optoelectronic Validation

To validate theoretical models, the molecule must be synthesized in high purity and subjected to electrochemical and optical analysis.

Workflow Synth 1. Pd-Catalyzed Cross-Coupling (Decarboxylative Arylation) Purify 2. Isolation & Purification (Flash Chromatography) Synth->Purify Yields pure compound Char 3. Optoelectronic Characterization (UV-Vis & Cyclic Voltammetry) Purify->Char Analyte preparation Data 5. Data Synthesis (HOMO-LUMO Gap Determination) Char->Data Empirical E_g Comp 4. Computational Modeling (DFT B3LYP/6-311++G**) Comp->Data Theoretical E_g

Fig 2. Integrated experimental and computational workflow for HOMO-LUMO gap determination.

Synthesis via Palladium-Catalyzed Decarboxylative Cross-Coupling

Direct arylation methods provide highly efficient pathways to functionalized heterocycles[3].

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-methylpyrrole-2-carboxylic acid (1.0 mmol), bromobenzene (1.2 mmol), Pd(PtBu3​)2​ catalyst (5 mol%), and K2​CO3​ (2.0 equiv)[4].

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) (5 mL). Causality: NMP is a highly polar aprotic solvent that stabilizes the palladium intermediates and facilitates the necessary decarboxylation step.

  • Heating: Seal the tube and heat to 120 °C for 16 hours. Elevated thermal energy is required to overcome the activation barrier for the extrusion of CO2​ .

  • Purification: Cool, dilute with ethyl acetate, wash with brine, concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to isolate the product.

Optoelectronic Characterization (CV and UV-Vis)
  • Sample Preparation: Prepare a 10−5 M solution in spectroscopic-grade chloroform for UV-Vis, and a 10−3 M solution in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) for Cyclic Voltammetry (CV). Causality: TBAPF6​ provides a wide electrochemical window and non-coordinating anions, preventing interference with the analyte's oxidation.

  • UV-Vis Spectroscopy: Record the absorption spectrum. Determine the optical bandgap ( Egopt​ ) from the onset of the longest wavelength absorption band using the Tauc plot method ( Eg​=1240/λonset​ ).

  • Cyclic Voltammetry (Self-Validating Protocol): Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference). Scan at 50 mV/s.

    • Expert Insight: The use of Ferrocene ( Fc/Fc+ ) as an internal standard is mandatory. Reference electrodes are prone to potential drift; spiking the sample with ferrocene at the end of the experiment provides a self-validating absolute energy reference (assumed to be -4.8 eV vs vacuum).

  • Energy Level Calculation: Calculate the HOMO energy from the onset of the first oxidation peak: EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV . Estimate the LUMO using the optical bandgap: ELUMO​=EHOMO​+Egopt​ .

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Foundational

1-Methyl-2-phenyl-1H-pyrrole (CAS 938-37-4): Comprehensive Technical Guide &amp; Safety Data Sheet (SDS)

Executive Summary 1-Methyl-2-phenyl-1H-pyrrole is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, materials science, and the synthesis of bioactive analogs. The strategic N-methylation of the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-2-phenyl-1H-pyrrole is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, materials science, and the synthesis of bioactive analogs. The strategic N-methylation of the pyrrole core fundamentally alters its physicochemical profile by eliminating the hydrogen-bond donor capacity of the N-H group. This modification significantly enhances the molecule's lipophilicity, improving membrane permeability—a critical parameter in the rational design of intracellular kinase inhibitors and CNS-targeted therapeutics. This technical whitepaper outlines the compound's physical properties, safety protocols, self-validating synthesis methodologies, and analytical characterization standards.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties is essential for predicting the compound's behavior during synthesis and biological assay development. The quantitative data below summarizes the structural and thermodynamic profile of 1-methyl-2-phenyl-1H-pyrrole ()[1].

PropertyQuantitative Value
Chemical Name 1-Methyl-2-phenyl-1H-pyrrole
CAS Number 938-37-4
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Appearance Yellow oil/liquid
Boiling Point 260.5 ± 9.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
LogP (Partition Coefficient) 2.69
Topological Polar Surface Area (TPSA) 4.93 Ų

Safety Data Sheet (SDS) & Handling Protocols

As an electron-rich aromatic heterocycle, 1-methyl-2-phenyl-1H-pyrrole requires strict adherence to handling protocols to prevent degradation and ensure operator safety. Based on standard hazard classifications for substituted pyrroles ()[2], the compound is classified as a standard irritant.

GHS Classification & Precautionary Statements
GHS Hazard ClassHazard StatementPrecautionary Statement
Skin Irritation (Cat. 2) H315: Causes skin irritationP280: Wear protective gloves/clothing/eye protection.
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water.
STOT-SE (Cat. 3) H335: May cause respiratory irritationP261: Avoid breathing vapors/mist/spray.
Mechanistic Handling Rationale
  • Storage Environment: Pyrroles are highly susceptible to autoxidation and light-induced radical degradation. The compound must be stored in amber vials at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

  • Acid Sensitivity: Exposure to strong Lewis or Brønsted acids can trigger rapid electrophilic aromatic substitution and subsequent polymerization (forming "pyrrole red" polymers). All glassware used for storage should be base-washed or strictly neutral.

Synthesis Methodologies: The Regioselectivity Challenge

Synthesizing 2-aryl pyrroles presents a significant regioselectivity challenge. Direct C-H arylation of 1-methylpyrrole typically yields an inseparable mixture of C2 and C5 arylated products due to the symmetrical electronic distribution of the N-methylpyrrole ring.

To bypass this, the most robust, self-validating methodology is the Palladium-Catalyzed Decarboxylative Cross-Coupling of 1-methyl-2-pyrrolecarboxylic acid with phenyl bromide (). In this pathway, the carboxylate group acts as a traceless directing group that extrudes as CO₂, guaranteeing absolute regiocontrol at the C2 position.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: In an oven-dried Schlenk flask, combine 1-methyl-2-pyrrolecarboxylic acid (1.0 equiv), bromobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), a phosphine ligand such as XPhos (10 mol%), and K₂CO₃ (2.0 equiv). Backfill the flask with Argon three times.

  • Causality: The oven-dried flask and Argon atmosphere are critical. The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species; ambient oxygen would rapidly quench this active catalyst and promote undesired homocoupling of the aryl bromide.

Step 2: Reaction Execution

  • Action: Add anhydrous DMF (0.2 M) and heat the mixture to 120 °C for 12 hours under continuous stirring.

  • Causality: The high temperature is thermodynamically required to drive the decarboxylation step. The extrusion of CO₂ from the transient Pd(II)-carboxylate intermediate possesses a high activation energy barrier compared to standard transmetalation.

Step 3: Workup & Quenching (Self-Validation)

  • Action: Cool the reaction to room temperature. Monitor completion via TLC (Hexane/EtOAc 9:1). The product spot will be highly UV-active at 254 nm due to the extended conjugation between the phenyl and pyrrole rings. Quench with water and filter the biphasic mixture through a pad of Celite.

  • Causality: TLC provides immediate visual validation of starting material consumption. Filtration through Celite is mandatory to remove colloidal palladium ("palladium black") and insoluble carbonate salts, which would otherwise cause severe emulsions during extraction and potentially catalyze the degradation of the pyrrole product during long-term storage.

Step 4: Purification & Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the product as a yellow oil ()[3].

  • Causality: Brine washing effectively partitions residual DMF into the aqueous phase, preventing solvent contamination in the final isolated product.

Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ph-Br) Pd0->OxAdd Ph-Br PdII Ph-Pd(II)-Br Complex OxAdd->PdII TransMet Base / Anion Exchange (Pyrrolecarboxylate) PdII->TransMet Base Decarb Decarboxylation (- CO2) TransMet->Decarb -Br RedElim Reductive Elimination Decarb->RedElim -CO2 RedElim->Pd0 Catalyst Regeneration Product 1-Methyl-2-phenyl-1H-pyrrole RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed decarboxylative cross-coupling for 2-aryl pyrrole synthesis.

Analytical Characterization & Validation

To ensure the protocol is self-validating, researchers must confirm the structure via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The asymmetric substitution at the C2 position breaks the symmetry of the pyrrole ring, resulting in highly distinct proton shifts ()[3].

  • ¹H NMR (400 MHz, CDCl₃): δ 7.53–7.48 (m, 4H, phenyl), 7.42–7.38 (m, 1H, phenyl para), 6.82 (t, J = 2.4 Hz, 1H, pyrrole C5-H), 6.36–6.31 (m, 2H, pyrrole C3-H, C4-H), 3.76 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 134.6, 133.4, 128.7, 128.4, 123.7, 108.7, 107.8, 35.1 (N-CH₃).

  • HRMS (ESI): m/z [M + H]⁺ calculated for[C₁₁H₁₂N]⁺, 158.0965; found, 158.0964.

Applications in Drug Development

1-Methyl-2-phenyl-1H-pyrrole serves as a foundational building block for synthesizing bioactive heterocycles, including Tie2 kinase inhibitors and anti-inflammatory agents (). In structure-based drug design, the N-methyl group is a critical feature; it prevents the pyrrole from acting as a hydrogen bond donor. This strategic steric and electronic modification is frequently employed to optimize target binding kinetics, reduce off-target protein binding, and improve the overall lipophilicity (LogP = 2.69) required for crossing lipid bilayers in cellular assays.

References

  • The Journal of Organic Chemistry (ACS Publications) . "Hydrogen-Bond-Assisted Ru(III)-Catalyzed C–C Bond Activation in 1,3-Dicarbonyls: A Direct Route to Multi-Substituted Pyrroles". Available at: [Link]

Sources

Exploratory

Pharmacological Profiling and Preliminary Biological Activity of 1-Methyl-2-phenylpyrrole

Executive Summary 1-Methyl-2-phenylpyrrole (CAS 938-37-4) is a highly versatile heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. Characterized by a pyrrole ring substituted wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-2-phenylpyrrole (CAS 938-37-4) is a highly versatile heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. Characterized by a pyrrole ring substituted with a methyl group at the N1 position and a phenyl group at the C2 position, this compound serves a dual purpose: it acts as a standalone bioactive agent (notably as a Tie2 kinase inhibitor) and functions as a critical building block for synthesizing complex, pharmacologically active polycyclic systems. This technical whitepaper synthesizes the preliminary biological activities of 1-methyl-2-phenylpyrrole and its derivatives, focusing on kinase inhibition, DNA intercalation dynamics, and anti-inflammatory profiling.

Molecular Architecture and Kinase Inhibition (Tie2)

1-Methyl-2-phenylpyrrole has been pharmacologically identified as a Tie2 kinase inhibitor, frequently cataloged in chemical libraries as Tie2 kinase-IN-1 1. Tie2 is a receptor tyrosine kinase exclusively expressed on endothelial cells, playing a pivotal role in vascular stability and angiogenesis.

Mechanistic Causality: Inhibiting Tie2 is a strategic therapeutic choice in oncology to starve solid tumors of their blood supply. The biphenyl-like steric bulk of the 1-methyl-2-phenylpyrrole core allows it to occupy the hydrophobic cleft of the kinase domain. By competitively binding to the ATP-binding pocket, it prevents ATP hydrolysis, thereby disrupting the Angiopoietin-1 (Ang1)/Tie2 signaling axis and halting downstream PI3K/AKT activation.

Tie2_Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Tyrosine Kinase Ang1->Tie2 Ligand Binding PI3K PI3K Pathway Tie2->PI3K Phosphorylation Inhibitor 1-Methyl-2-phenylpyrrole (Tie2 Kinase-IN-1) Inhibitor->Tie2 ATP-Competitive Inhibition AKT AKT Kinase PI3K->AKT Activation Angiogenesis Vascular Survival & Angiogenesis AKT->Angiogenesis Cellular Response

Fig 1. Mechanism of Tie2 kinase inhibition by 1-methyl-2-phenylpyrrole.

Structural Planarity and DNA Intercalation Dynamics

A profound application of the 1-methyl-2-phenylpyrrole scaffold lies in decoding the structure-activity relationship (SAR) of DNA-intercalating agents. Researchers synthesized 1-methyl-2-phenylpyrrole[2,3-d]pyridazin-4-one to compare its cytotoxicity against rigid, planar tetracyclic analogs 2.

Mechanistic Causality: The rationale for synthesizing this specific non-planar derivative was to create a targeted "loss-of-function" model. By removing the carbon bridge between the phenyl and pyrrole moieties, the molecule loses its strict planarity. When screened against the NCI-60 human tumor cell line panel, the non-planar 1-methyl-2-phenylpyrrole derivative exhibited significantly weaker cytotoxic activity (GI50 > 36.3 µM) compared to its planar counterparts 3. This self-validating experimental design confirms that the primary mechanism of cytotoxicity for these polycyclic pyridazinones is DNA intercalation, which strictly requires a flat molecular topology to insert between DNA base pairs and poison topoisomerases.

Anti-Inflammatory and Antimicrobial Profiling

Functionalized derivatives, such as 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid, exhibit broad-spectrum biological activities, including antimicrobial properties against bacterial strains and neuroprotective effects against oxidative stress 4. Furthermore, related pyrrole and thiophene derivatives have been evaluated as potent inhibitors of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are highly activated in various cancers and chronic inflammatory states 5.

Mechanistic Causality: The addition of the carboxylic acid moiety at the C3 position enhances the molecule's hydrogen-bonding capacity. This allows it to interact with the polar residues in the active sites of COX and LOX enzymes. This dual inhibition is critical for suppressing the arachidonic acid metabolism pathway, thereby reducing chronic inflammation without the severe gastrointestinal side effects typical of selective COX-1 inhibitors.

Quantitative Data Summary

Table 1: Comparative Biological Activities of 1-Methyl-2-phenylpyrrole Derivatives

Compound / DerivativePrimary TargetKey Quantitative MetricPharmacological Effect
1-Methyl-2-phenylpyrrole Tie2 KinaseIC50 (Dose-dependent)Anti-angiogenic
1-Methyl-2-phenylpyrrole[2,3-d]pyridazin-4-one DNA (Intercalation)GI50 > 36.3 µMWeak/Inactive Cytotoxicity
Planar Tetracyclic Analogs DNA TopoisomeraseGI50 < 1.0 µMPotent Cytotoxicity
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid COX-2 / 5-LOXSelective InhibitionAnti-inflammatory

Self-Validating Experimental Protocols

Protocol 1: In Vitro Tie2 Kinase Inhibition Assay (TR-FRET)

Causality Check: Why use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay over standard ELISA? TR-FRET minimizes compound autofluorescence interference—a common issue with highly conjugated pyrrole derivatives—ensuring that the measured IC50 values reflect true target engagement rather than optical artifacts.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute 1-methyl-2-phenylpyrrole in 100% DMSO, then transfer to the assay plate to achieve a final concentration range of 0.1 nM to 10 µM (final DMSO concentration ≤ 1%).

  • Enzyme Addition: Add recombinant human Tie2 kinase domain to the wells. Include a positive control (known Tie2 inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Add ATP (at the Km​ value for Tie2) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm to 615 nm) using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol 2: High-Throughput Cytotoxicity Screening (SRB Assay)

Causality Check: Why use the SRB (Sulforhodamine B) assay instead of MTT? The SRB assay measures total cellular protein content rather than mitochondrial metabolic activity. Since pyrrole-based compounds can sometimes uncouple mitochondrial oxidative phosphorylation, an MTT assay might yield false-positive cytotoxicity results. SRB provides a stoichiometric measurement of actual cell mass.

  • Cell Seeding: Seed NCI-60 human tumor cell lines in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with 1-methyl-2-phenylpyrrole[2,3-d]pyridazin-4-one (and planar analogs as positive controls) at five log10 concentration levels. Incubate for 48 hours.

  • Fixation: Fix the cells in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 60 minutes.

  • Staining: Wash plates with deionized water and air-dry. Add 0.4% (w/v) SRB solution in 1% acetic acid. Stain for 10 minutes at room temperature.

  • Washing and Solubilization: Remove unbound dye by washing five times with 1% acetic acid. Solubilize the bound stain with 10 mM unbuffered Tris base.

  • Quantification: Read optical density (OD) at 515 nm. Calculate the GI50 (50% growth inhibition) relative to the vehicle control.

Cytotoxicity_Workflow Compound Synthesize Non-Planar Core CellCulture NCI-60 Cell Line Incubation (48h) Compound->CellCulture Dose Response (0.01 - 100 µM) Assay SRB Protein Assay (TCA Fixation) CellCulture->Assay Quantify Biomass Analysis Calculate GI50 vs Planar Analogs Assay->Analysis Spectrophotometry (515 nm)

Fig 2. Self-validating SRB assay workflow for cytotoxicity screening.

References

  • Source: smolecule.
  • Source: nih.
  • Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives.
  • Source: guidechem.
  • Source: acs.

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Foundational

computational chemistry modeling of 1-methyl-2-phenyl-1H-pyrrole

An In-Depth Technical Guide to the Computational Modeling of 1-methyl-2-phenyl-1H-pyrrole for Drug Discovery Applications Foreword: A Multi-Scale Approach to Molecular Understanding In modern drug discovery, the journey...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational Modeling of 1-methyl-2-phenyl-1H-pyrrole for Drug Discovery Applications

Foreword: A Multi-Scale Approach to Molecular Understanding

In modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is a complex, multi-faceted endeavor. The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it a "privileged scaffold."[1] This guide focuses on a specific derivative, 1-methyl-2-phenyl-1H-pyrrole (C₁₁H₁₁N, MW: 157.21 g/mol )[3][4], a molecule of interest that serves as an ideal case study for a rigorous, multi-scale computational investigation.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a computational research project, beginning with the most fundamental, quantum-level description of the molecule and progressively building in complexity to simulate its behavior in a dynamic, biological environment. We will not merely present protocols; we will delve into the causality behind each methodological choice, providing the foundational knowledge required to adapt these techniques to novel research questions. Our objective is to equip researchers, scientists, and drug development professionals with a validated, trustworthy, and scientifically-grounded blueprint for the computational characterization of small molecules.

Part 1: Quantum Mechanical Foundations: Unveiling Intrinsic Molecular Character

The Rationale: Why We Begin with Quantum Mechanics

Before we can predict how a molecule will interact with a complex biological system, we must first understand its intrinsic properties. Classical mechanics falls short in describing behavior at the subatomic level. Quantum mechanics (QM) provides the most accurate, physics-based models to describe the structure, properties, and reactivity of molecules from first principles.[5] By solving approximations of the Schrödinger equation, QM methods like Density Functional Theory (DFT) allow us to calculate a molecule's electronic structure, which dictates its preferred three-dimensional shape, its reactivity, and how it distributes charge—all critical determinants of its future biological activity.[6][7][8]

Conformational Landscape Analysis: The Phenyl-Pyrrole Torsion

A defining structural feature of 1-methyl-2-phenyl-1H-pyrrole is the rotational freedom around the single bond connecting the phenyl and pyrrole rings. This dihedral angle is governed by a delicate balance: the steric repulsion between adjacent hydrogen atoms, which favors a twisted, orthogonal state, and the stabilizing π-π conjugation across the two aromatic rings, which favors a coplanar state.[9] For the parent biphenyl molecule, this compromise results in a global energy minimum at a dihedral angle of approximately 44.4°.[9] The N-methylated pyrrole ring introduces a new dynamic that must be precisely calculated.

The most robust method for exploring this is a Potential Energy Surface (PES) scan, where we systematically rotate the dihedral angle and calculate the relative energy at each step. This reveals the molecule's conformational minima (stable states) and the energy barriers between them.

  • Initial Structure Generation: Build the 1-methyl-2-phenyl-1H-pyrrole molecule in a molecular editor (e.g., GaussView, Avogadro).

  • Methodology Selection:

    • Theory: Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency for organic molecules.[7][10] We select the B3LYP functional, a widely-used hybrid functional known for its reliability in predicting geometries and energies of organic systems.[11]

    • Basis Set: We employ the 6-31G(d,p) Pople-style basis set. This is a split-valence basis set that includes 'd' polarization functions on heavy atoms and 'p' polarization functions on hydrogens, providing the necessary flexibility to accurately describe chemical bonding and non-bonded interactions without excessive computational cost.[11][12]

  • Scan Setup: In a QM software package (e.g., Gaussian 16), define a "relaxed" scan. This involves selecting the four atoms that define the phenyl-pyrrole dihedral angle and instructing the software to rotate this angle in discrete steps (e.g., 10° increments from 0° to 180°). At each step, the dihedral angle is held fixed while all other geometric parameters (bond lengths, angles) are allowed to relax to their minimum energy state.

  • Execution & Analysis: Run the calculation and plot the resulting relative energy against the dihedral angle to visualize the conformational energy profile.

PES_Scan cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build Build Initial 3D Structure Select Select Theory & Basis Set (e.g., B3LYP/6-31G(d,p)) Build->Select Define Define Dihedral Angle for Scan (e.g., 0-180° in 10° steps) Select->Define Run Run Constrained Optimization Scan Define->Run Plot Plot Energy vs. Dihedral Angle Run->Plot Identify Identify Low-Energy Conformers Plot->Identify

Caption: Workflow for determining the rotational energy profile.

Geometry Optimization and Electronic Property Characterization

Once the global minimum energy conformer is identified from the PES scan, a full, unconstrained optimization is performed to locate the precise equilibrium geometry. A subsequent frequency calculation is crucial; it serves as a self-validating check to confirm the structure is a true minimum (characterized by the absence of imaginary frequencies) and provides valuable thermodynamic data.[11]

From this validated structure, we can compute key electronic properties that govern molecular reactivity. The Frontier Molecular Orbitals —the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO-LUMO energy gap is an indicator of chemical stability and electronic excitability.[11] Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding potential intermolecular interactions.[5]

  • Input Structure: Use the lowest-energy conformer from the PES scan as the starting geometry.

  • Full Optimization: Perform a full geometry optimization using the same level of theory (B3LYP/6-31G(d,p)) without any constraints.

  • Frequency Calculation: On the optimized geometry, run a frequency calculation at the identical level of theory. Verify that there are no imaginary frequencies.

  • Property Calculation: Request the calculation of molecular orbitals (for HOMO/LUMO analysis) and the electrostatic potential for MEP mapping during the optimization or in a subsequent single-point energy calculation.

  • Data Extraction: Record the optimized dihedral angle, dipole moment, HOMO and LUMO energies, and the HOMO-LUMO gap. Generate the MEP surface for visualization.

Properties_Workflow Input Input: Lowest Energy Conformer Opt Full Geometry Optimization (B3LYP/6-31G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Imaginary Frequencies? Freq->Verify Stop Error: Not a Minimum Verify->Stop Yes Proceed Confirmed Minimum Verify->Proceed No Analysis Calculate Electronic Properties (HOMO, LUMO, MEP) Proceed->Analysis Output Final Data Output Analysis->Output

Caption: Self-validating workflow for geometry and electronic analysis.

PropertyCalculated ValueSignificance
Optimized Dihedral AngleValue from calculationDefines the most stable 3D conformation.
HOMO EnergyValue from calculation (eV)Energy of the outermost electron; relates to electron-donating ability.
LUMO EnergyValue from calculation (eV)Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO GapValue from calculation (eV)Indicator of chemical reactivity and kinetic stability.
Dipole MomentValue from calculation (Debye)Measures the molecule's overall polarity.

Part 2: Simulating Bio-Molecular Interactions for Drug Discovery

The Rationale: From an Isolated Molecule to a Biological Context

While QM provides a precise picture of our molecule in isolation, its potential as a therapeutic agent depends on its ability to interact with a biological target, typically a protein.[13][14] Structure-based drug design relies on computational techniques to predict and analyze these interactions.[15] We now transition from the high-accuracy but computationally expensive world of QM to the more efficient methods of molecular mechanics (MM), which allow us to model vastly larger systems.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational screening technique used to predict the preferred binding orientation (the "pose") of a ligand within a protein's binding site.[16][17] It employs scoring functions to estimate the strength of the interaction, or binding affinity, providing a rapid and efficient way to prioritize potential drug candidates.[7][17] The QM-optimized geometry of our ligand provides a high-quality, low-energy starting conformation for this process.

  • Receptor Preparation:

    • Obtain a crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the receptor by removing water molecules, repairing any missing residues, and adding polar hydrogen atoms.[18] Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Start with the QM-optimized structure of 1-methyl-2-phenyl-1H-pyrrole.

    • Use a tool like AutoDockTools to assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.[16] Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of the receptor.[16] This box defines the search space within which the docking algorithm will explore ligand conformations.[17]

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina, providing the prepared receptor, ligand, and grid configuration files.

  • Results Analysis:

    • Analyze the output, which typically includes several predicted binding poses ranked by their calculated binding affinity scores.

    • Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and protein residues.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Fetch Protein PDB Clean Clean Structure (Remove H₂O, Add Hydrogens) PDB->Clean ReceptorPDBQT Save as Receptor.pdbqt Clean->ReceptorPDBQT Grid Define Grid Box (Search Space) ReceptorPDBQT->Grid QM_Geom Start with QM Geometry Charges Assign Charges & Rotatable Bonds QM_Geom->Charges LigandPDBQT Save as Ligand.pdbqt Charges->LigandPDBQT LigandPDBQT->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze

Caption: Standardized workflow for protein-ligand docking.

Molecular Dynamics: Assessing Binding Stability in a Dynamic Environment

Docking provides a valuable but static snapshot of a potential binding event. In reality, biological systems are in constant motion.[13] Molecular Dynamics (MD) simulation offers a powerful lens to study these dynamics.[19][20] By simulating the movements of every atom in the system over time, MD allows us to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and characterize the role of explicit water molecules in mediating the interaction.[15]

  • System Building:

    • Start with the best-ranked docked pose of the 1-methyl-2-phenyl-1H-pyrrole-protein complex.

    • Choose appropriate force fields for the protein (e.g., CHARMM36m) and ligand (e.g., CGenFF or GAFF).[21] Generate a topology file that describes the bonded and non-bonded parameters for the ligand.

    • Merge the protein and ligand coordinates and topologies.[21][22]

  • Solvation and Ionization:

    • Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedral).

    • Fill the box with explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge.[22]

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial system.

    • Conduct a two-stage equilibration process: first, under an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature, followed by an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize pressure and density.[22] Position restraints are often applied to the protein-ligand heavy atoms during this phase to allow the solvent to equilibrate around them.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 10-100 nanoseconds), removing the position restraints to allow the full system to evolve naturally.[5]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms over time to assess the simulation's overall stability and confirm the ligand remains bound.[23]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible or rigid regions.

    • Interaction Analysis: Analyze hydrogen bond occupancy, hydrophobic contacts, and other key interactions between the ligand and protein throughout the simulation.[23]

MD_Workflow Input Input: Docked Complex Build Build System (Add Force Field, Water, Ions) Input->Build EM Energy Minimization Build->EM NVT NVT Equilibration (Temperature) EM->NVT NPT NPT Equilibration (Pressure & Density) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis Results Assess Binding Stability Analysis->Results

Caption: Step-wise procedure for MD simulation and analysis.

MetricTypical OutputInterpretation
Ligand RMSDPlot of RMSD (nm) vs. Time (ns)A low, stable RMSD (< 0.2 nm) suggests the binding pose is stable.[23]
Protein Backbone RMSDPlot of RMSD (nm) vs. Time (ns)Indicates the stability of the protein's overall fold during the simulation.
Hydrogen BondsOccupancy percentage over timeIdentifies persistent, key hydrogen bonding interactions crucial for affinity.
Interaction EnergyAverage nonbonded energy (kJ/mol)Quantifies the strength of the interaction between the ligand and protein.[23]

Conclusion and Future Horizons

This guide has outlined a comprehensive, multi-scale computational workflow for the characterization of 1-methyl-2-phenyl-1H-pyrrole, progressing from fundamental quantum mechanical properties to its dynamic behavior within a biological target. By grounding our protocols in established theory and providing the rationale for each step, we establish a self-validating system for generating reliable, actionable data for drug discovery.

The insights gained from this workflow—an accurate molecular conformation, a map of electronic reactivity, a predicted binding mode, and an assessment of its dynamic stability—provide a robust foundation for further research. Advanced techniques such as QM/MM calculations could be employed to study enzymatic reaction mechanisms with greater accuracy[10], while more rigorous free energy calculations like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of binding affinity to guide lead optimization.[20] This foundational blueprint is the first step in harnessing the power of computational chemistry to accelerate the design of next-generation therapeutics.

References

  • Molecular Dynamics in Predicting the Stability of Drug-Receptor Interactions. (n.d.). Google Scholar.
  • Quantum Chemistry in Drug Discovery. (n.d.). Rowan Scientific.
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  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
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  • Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations. (n.d.). ProQuest.
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  • QUANTUM CHEMICAL METHODS AND MULTISCALE MODELING IN COMPUTER-AIDED DRUG DESIGN. (2022). SMU Scholar.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium.
  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks.
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  • Conformational analysis of biphenyls: an upside-down view. (2010). Henry Rzepa's Blog.
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  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. (2026). MDPI.
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  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology.
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  • Conformation of biphenyl compounds (Atropisomerism). (n.d.). Slideshare.
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Protocols & Analytical Methods

Method

Application Note: Transition Metal-Catalyzed Synthesis of 1-Methyl-2-phenylpyrrole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Rationale 1-Methyl-2-phenylpyrrole is a privileged h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

1-Methyl-2-phenylpyrrole is a privileged heterocyclic scaffold frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced organic materials. Traditional synthetic routes, such as the Paal-Knorr condensation, often suffer from harsh reaction conditions, limited functional group tolerance, and poor regioselectivity when asymmetric substitution is required.

To overcome these limitations, transition metal catalysis—specifically utilizing palladium (Pd)—has emerged as the gold standard for constructing the C2-aryl bond. By leveraging either Decarboxylative Cross-Coupling or Direct C-H Arylation , chemists can achieve absolute regiocontrol and high atom economy. This application note details the mechanistic causality, quantitative performance data, and self-validating experimental protocols for synthesizing 1-methyl-2-phenylpyrrole using these advanced catalytic systems.

Mechanistic Insights & Causality

The selection of the catalytic pathway dictates the starting materials, ligand design, and reaction conditions. Understanding the underlying organometallic causality is critical for troubleshooting and scale-up.

Pathway A: Palladium-Catalyzed Decarboxylative Cross-Coupling

This method utilizes 1-methyl-2-pyrrolecarboxylic acid and an aryl halide (e.g., bromobenzene or chlorobenzene). The carboxylic acid acts as a "traceless" directing group.

  • Causality of Ligand Choice: Bulky, electron-rich phosphines like bis(tri-tert-butylphosphine)palladium [Pd(P(t-Bu)3)2] or XPhos are required. The electron density facilitates the challenging oxidative addition into the aryl-halogen bond, while the steric bulk promotes the subsequent reductive elimination[1].

  • Rate-Limiting Step: Kinetic studies and density functional theory (DFT) computations confirm that the palladium-mediated extrusion of CO2 (decarboxylation) is the turnover-limiting step in this catalytic cycle[2].

Pathway B: Direct C-H Arylation

This atom-economical approach directly couples 1-methylpyrrole with an aryl chloride.

  • Causality of Regioselectivity: The C2 position of the pyrrole ring is inherently more nucleophilic. Following the oxidative addition of the aryl chloride to Pd(0), the electrophilic Pd(II) center undergoes an electrophilic aromatic substitution-type (SEAr) or concerted metalation-deprotonation (CMD) pathway exclusively at the C2 position.

  • Catalyst System: This transformation typically employs Pd(OAc)2 in conjunction with a specialized biaryl phosphine ligand such as 2-(dicyclohexylphosphino)biphenyl (Cy2P-o-biphenyl) and an inorganic base[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ph-X PdII_Aryl Aryl-Pd(II) Complex OxAdd->PdII_Aryl Transmet Decarboxylation PdII_Aryl->Transmet + Pyrrole-2-COOH PdII_Diaryl Diaryl-Pd(II) Complex Transmet->PdII_Diaryl - CO2, - HX RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Methyl-2-phenylpyrrole RedElim->Product

Fig 1: Pd-catalyzed decarboxylative cross-coupling cycle for 1-methyl-2-phenylpyrrole synthesis.

Quantitative Data & Condition Optimization

The following table synthesizes the optimal reaction parameters for both methodologies based on established literature standards[1][3].

ParameterMethod A: Decarboxylative Cross-CouplingMethod B: Direct C-H Arylation
Starting Material 1-Methyl-2-pyrrolecarboxylic acid1-Methylpyrrole
Coupling Partner Bromobenzene (PhBr)Chlorobenzene (PhCl)
Precatalyst Pd(P(t-Bu)3)2 (2-5 mol%)Pd(OAc)2 (5 mol%)
Ligand None (Ligand is pre-coordinated)Cy2P-o-biphenyl (10 mol%)
Base K2CO3 or Na2CO3 (2.0 equiv)Na2CO3 (2.0 equiv)
Solvent 1,4-Dioxane or DMFN,N-Dimethylacetamide (DMA)
Temperature 120 °C125 °C
Reaction Time 12 - 16 hours24 hours
Typical Yield ~88%[1]Moderate to Good (60-75%)[3]

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes the causality behind the action and an observable checkpoint to ensure the integrity of the reaction before proceeding.

Workflow Prep 1. Reagent Prep (Glovebox) Reaction 2. Catalysis (120°C, 24h) Prep->Reaction Monitor 3. IPQC (GC-MS) Reaction->Monitor Workup 4. Quench (EtOAc/H2O) Monitor->Workup Purify 5. Purification (Silica Gel) Workup->Purify

Fig 2: Standardized experimental workflow for the synthesis and isolation of 2-arylpyrroles.

Protocol A: Synthesis via Decarboxylative Cross-Coupling

Step 1: Reaction Assembly

  • Action: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 1-methyl-2-pyrrolecarboxylic acid (1.0 mmol), K2CO3 (2.0 mmol), and Pd(P(t-Bu)3)2 (0.05 mmol, 5 mol%). Add 3.0 mL of anhydrous 1,4-dioxane, followed by bromobenzene (1.2 mmol). Seal the tube with a Teflon screw cap.

  • Causality: The glovebox environment prevents atmospheric moisture and oxygen from quenching the highly sensitive Pd(0) species. K2CO3 is required to deprotonate the carboxylic acid, forming the active carboxylate nucleophile prior to decarboxylation.

  • Validation Checkpoint: The initial mixture should appear as a pale yellow/orange suspension.

Step 2: Thermal Activation

  • Action: Transfer the sealed Schlenk tube to a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 16 hours.

  • Causality: High thermal energy is strictly required to overcome the activation barrier of the turnover-limiting decarboxylation step[2]. Vigorous stirring ensures mass transfer between the solid base and the liquid phase.

  • Validation Checkpoint: After 30-60 minutes, the solution should transition to a homogenous deep amber or red color. Failure state: Immediate precipitation of a black solid (Pd black) indicates oxygen ingress and catalyst death.

Step 3: In-Process Quality Control (IPQC)

  • Action: Cool the reaction to room temperature. Extract a 10 µL aliquot under argon, dilute with 1 mL EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

  • Causality: Confirms the consumption of bromobenzene and the formation of the product mass (m/z = 157.21).

  • Validation Checkpoint: GC trace should show <5% starting material. If >20% remains, catalyst deactivation has occurred; do not proceed to workup.

Step 4: Workup and Purification

  • Action: Dilute the mixture with 15 mL EtOAc and wash with deionized water (3 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 90:10).

  • Causality: Aqueous washes remove the inorganic base and polar byproducts. The non-polar nature of 1-methyl-2-phenylpyrrole allows it to elute rapidly on silica, separating it from baseline catalyst residues.

  • Validation Checkpoint: TLC analysis (Hexanes:EtOAc 9:1) will reveal a highly UV-active spot at Rf ~0.6. 1H NMR (CDCl3) will validate the product via the disappearance of the carboxylic acid proton and the appearance of a distinct N-methyl singlet at ~3.67 ppm.

Protocol B: Synthesis via Direct C-H Arylation

Step 1: Catalyst Pre-Activation

  • Action: In a Schlenk flask under nitrogen, combine Pd(OAc)2 (5 mol%), Cy2P-o-biphenyl (10 mol%), and Na2CO3 (2.0 equiv). Add anhydrous DMA (3.0 mL) and stir at room temperature for 15 minutes.

  • Causality: Pd(OAc)2 is a Pd(II) precatalyst. Stirring with the electron-rich biaryl phosphine ligand facilitates the in situ reduction to the active Pd(0)L_n complex required for the oxidative addition of the aryl chloride[3].

  • Validation Checkpoint: The solution will change from orange to a pale, clear yellow, indicating successful ligation and reduction to Pd(0).

Step 2: Substrate Addition and Heating

  • Action: Add 1-methylpyrrole (1.0 mmol) and chlorobenzene (5.0 mmol, excess). Heat the mixture to 125 °C for 24 hours.

  • Causality: An excess of the aryl chloride is often utilized in direct arylation to drive the reaction forward and compensate for the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

  • Validation Checkpoint: Monitor via TLC. The formation of a new UV-active spot confirms C-H functionalization.

Step 3: Isolation

  • Action: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the DMA under high vacuum. Purify via chromatography as described in Protocol A.

References

  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

  • Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Transition-Metal-Free ipso-Arylative Condensation Source: Macromolecules (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides Source: PubMed Central (NIH) URL:[Link]

Sources

Application

Application Note: Synthesis and Integration of 1-Methyl-2-phenyl-1H-pyrrole in Organic Light-Emitting Diodes (OLEDs)

Executive Summary 1-Methyl-2-phenyl-1H-pyrrole (CAS: 938-37-4) is a highly versatile, electron-rich heterocyclic building block increasingly utilized in the development of advanced optoelectronic materials. While traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-2-phenyl-1H-pyrrole (CAS: 938-37-4) is a highly versatile, electron-rich heterocyclic building block increasingly utilized in the development of advanced optoelectronic materials. While traditionally recognized by drug development professionals as a privileged scaffold for bioactive heterocycles [1], materials scientists leverage its unique structural topology to engineer Organic Light-Emitting Diodes (OLEDs). This application note details the mechanistic rationale, optoelectronic properties, and validated protocols for incorporating this compound into high-performance OLED architectures, specifically as a precursor for Hole-Transporting Layers (HTLs) and Donor-Acceptor (D-A) fluorophores.

Mechanistic Insights & Structural Rationale

In OLED material design, precise modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels is paramount. The pyrrole moiety is inherently electron-rich, which raises the HOMO level of the resulting conjugated system, thereby lowering the energy barrier for efficient hole injection from the anode [2].

The Causality of N-Methyl Substitution: Unsubstituted pyrroles are prone to hydrogen bonding and excessive planarization, which can lead to strong π−π stacking in the solid state. This stacking often results in Aggregation-Caused Quenching (ACQ), severely diminishing the photoluminescence quantum yield (PLQY) of the thin film. The N-methyl group in 1-methyl-2-phenyl-1H-pyrrole introduces critical steric bulk, twisting the adjacent phenyl ring out of coplanarity. This twisted conformation suppresses detrimental intermolecular π−π interactions, preserving high solid-state emission efficiency and improving the solubility of the precursor for solution-processed OLEDs [3]. Furthermore, the phenyl ring at the 2-position extends the π -conjugation and provides a reactive site for subsequent cross-coupling to build extended D-A architectures [4].

Optoelectronic Data Summary

When polymerized or incorporated into D-A small molecules, derivatives of 1-methyl-2-phenyl-1H-pyrrole exhibit tunable bandgaps. Table 1 summarizes typical optoelectronic parameters compared to industry-standard OLED materials.

Table 1: Comparative Optoelectronic Properties of Pyrrole-Based Materials

MaterialHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Primary OLED Function
1-Methyl-2-phenyl-1H-pyrrole (Monomer) -5.40-1.803.60Precursor / Building Block
Poly(phenylpyrrole) derivatives -5.10 to -5.30-2.10 to -2.30~2.90 - 3.10Hole Transport Layer (HTL)
Pyrrole-based D-A Fluorophore -5.56-2.80~2.76Blue Emissive Dopant
NPB (Industry Standard HTL)-5.40-2.303.10Hole Transport Layer (HTL)

Experimental Protocols

The following step-by-step methodologies outline self-validating workflows for utilizing 1-methyl-2-phenyl-1H-pyrrole in OLED fabrication.

Protocol A: Synthesis of Pyrrole-Based D-A Fluorophores via Direct C-H Arylation

Rationale: Direct C-H arylation avoids the need for pre-functionalized (e.g., borylated or stannylated) pyrrole intermediates, streamlining the synthesis of emissive dopants [4].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-methyl-2-phenyl-1H-pyrrole (1.0 equiv), an electron-deficient aryl bromide (e.g., 4-bromobenzonitrile, 1.2 equiv), and a palladium catalyst system (e.g., Pd(OAc)2​ [5 mol%] and a phosphine ligand[10 mol%]).

  • Solvent & Base: Add anhydrous dimethylacetamide (DMAc) and a mild base (e.g., K2​CO3​ , 2.0 equiv).

  • Reaction: Seal the flask, remove from the glovebox, and stir at 110°C for 12–16 hours.

    • Self-Validation Check: Monitor via TLC or LC-MS; the disappearance of the precursor mass (m/z 158.0) indicates complete conversion.

  • Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography to isolate the D-A fluorophore.

Protocol B: Electropolymerization of Poly(phenylpyrrole) for Hole Transport Layers

Rationale: Electrochemical polymerization allows for the direct deposition of insoluble, highly cross-linked HTL films onto Indium Tin Oxide (ITO) substrates, providing excellent solvent resistance for subsequent spin-coating of the emissive layer [2].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

  • Monomer Addition: Dissolve 1-methyl-2-phenyl-1H-pyrrole (0.01 M) into the electrolyte solution.

  • Electrochemical Setup: Use a three-electrode cell: ITO-coated glass as the working electrode, a Pt wire as the counter electrode, and Ag/Ag+ as the reference electrode.

  • Deposition: Apply cyclic voltammetry (CV) sweeping between 0.0 V and +1.2 V (vs. Ag/Ag+ ) at a scan rate of 50 mV/s for 10 cycles.

    • Self-Validation Check: An increasing current density with each cycle confirms the continuous growth of the conductive poly(phenylpyrrole) film on the ITO.

  • Washing: Rinse the modified ITO substrate with neat acetonitrile and dry under a stream of N2​ .

Protocol C: OLED Device Fabrication and Characterization
  • Substrate Preparation: Ultrasonicate the poly(phenylpyrrole)-coated ITO glass in isopropyl alcohol and treat with UV-Ozone for 15 minutes to adjust the work function.

  • Emissive Layer (EML) Deposition: Spin-coat a solution of the D-A fluorophore (synthesized in Protocol A) doped into a host matrix (e.g., CBP) at 2000 rpm for 60 seconds. Bake at 80°C for 30 minutes to remove residual solvent.

  • Vacuum Deposition: Transfer the substrate to a thermal evaporator. Deposit an electron transport layer (e.g., TPBi, 30 nm), an electron injection layer (LiF, 1 nm), and an aluminum cathode (100 nm) at a base pressure of <10−6 Torr.

  • Testing: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter integrated with a calibrated photodiode.

Process Visualizations

G A 1-Methyl-2-phenyl-1H-pyrrole (Precursor) B C-H Arylation / Cross-Coupling A->B Functionalization D Polymerization (Electrochemical/Chemical) A->D Chain Extension C D-A Fluorophores (Emissive Layer) B->C Donor-Acceptor Assembly F OLED Device Integration C->F Dopant/Host E Poly(phenylpyrrole)s (Hole Transport Layer) D->E Film Deposition E->F HTL Matrix

Workflow for integrating 1-methyl-2-phenyl-1H-pyrrole into OLED emissive and transport layers.

Mechanism S0 Ground State (S0) Neutral D-A System Excite Electrical Excitation (Charge Injection) S0->Excite e- / h+ Recombination S1 Singlet Excited State (S1) Charge Transfer Excite->S1 25% Singlets T1 Triplet Excited State (T1) Localized Excite->T1 75% Triplets Emission Delayed Fluorescence (OLED Emission) S1->Emission Radiative Decay RISC Reverse Intersystem Crossing (Thermal Activation) T1->RISC Small ΔEST RISC->S1 Upconversion Emission->S0 Photon Release

Mechanism of delayed fluorescence in pyrrole-based donor-acceptor OLED systems.

References

  • Title: New poly(p-substituted-N-phenylpyrrole)s. Electrosynthesis, electrochemical properties and characterization Source: ScienceDirect / Synthetic Metals URL: [Link][1]

  • Title: Theoretical study of 2-phenylpyrrole molecule using various quantum-chemical approaches Source: SciSpace URL: [Link][2]

  • Title: Generation of Aryl Radicals from Aryl Halides: Rongalite-Promoted Transition-Metal-Free Arylation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][3]

  • Title: Metal-Free, Multicomponent Synthesis of Pyrrole-Based π-Conjugated Polymers from Imines, Acid Chlorides, and Alkynes Source: Journal of the American Chemical Society URL: [Link][4]

Sources

Method

Application Note: Advanced Chromatographic Separation and Isolation Techniques for 1-Methyl-2-phenylpyrrole

Introduction & Chemical Profile 1-Methyl-2-phenylpyrrole (also known as N-methyl-2-phenylpyrrole) is a privileged heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

1-Methyl-2-phenylpyrrole (also known as N-methyl-2-phenylpyrrole) is a privileged heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Typically synthesized via transition-metal-catalyzed cross-coupling1[1] or photoinduced arylation2[2], the isolation of this compound from crude reaction mixtures presents unique chromatographic challenges. Crude matrices often contain unreacted starting materials, homocoupled byproducts, and closely related regioisomers (e.g., 1-methyl-3-phenylpyrrole).

This application note provides a comprehensive, field-proven guide to the analytical monitoring and preparative isolation of 1-methyl-2-phenylpyrrole, grounded in the physicochemical mechanics of separation science.

Mechanistic Insights into Retention Behavior

Designing an effective self-validating separation protocol requires exploiting the structural nuances of 1-methyl-2-phenylpyrrole:

  • Steric-Induced Elution Shifts: Steric hindrance between the N-methyl group and the adjacent phenyl ring forces the phenyl moiety slightly out of coplanarity with the pyrrole core. This twisting reduces the effective hydrophobic surface area and diminishes π−π stacking capabilities compared to the more planar 1-methyl-3-phenylpyrrole regioisomer. Consequently, the 2-phenyl isomer exhibits weaker stationary phase interactions and elutes earlier in both Reverse-Phase HPLC and Gas Chromatography.

  • Acid-Base Neutrality: Unlike aliphatic amines, the nitrogen lone pair in 1-methyl-2-phenylpyrrole is fully delocalized into the aromatic π -sextet, rendering the molecule non-basic. Therefore, mobile phase pH adjustments (e.g., adding Formic Acid) are not used to suppress analyte ionization, but rather to neutralize active silanols on the silica support and improve mass spectrometry (MS) ionization efficiency.

  • Normal-Phase Dynamics: On bare silica gel, the compound behaves as a highly lipophilic, neutral aromatic species. It exhibits minimal retention and can be efficiently isolated using highly non-polar eluent systems like pure hexane 3[3].

Mechanism MobilePhase Mobile Phase (MeCN / H2O + 0.1% FA) Analyte 1-Methyl-2-phenylpyrrole (Hydrophobic, π-electron rich) MobilePhase->Analyte Solvation & Elution StationaryPhase Stationary Phase (C18 / Phenyl-Hexyl) Analyte->StationaryPhase Hydrophobic & π-π Interactions

Reverse-phase retention mechanism driven by hydrophobic and π-π interactions.

Analytical Reaction Monitoring (GC-FID/MS)

Given its low molecular weight (157.21 g/mol ) and high thermal stability, Gas Chromatography (GC) is the gold standard for tracking reaction kinetics and calculating initial rates of formation[1].

Protocol 3.1: GC-FID/MS Method for Reaction Monitoring
  • Sample Preparation: Quench a 50 µL aliquot of the crude reaction mixture with 1 mL of saturated aqueous NH 4​ Cl to halt catalysis. Extract with 1 mL of ethyl acetate.

  • Filtration (Critical Step): Pass the organic layer through a short plug of anhydrous Na 2​ SO 4​ and a 0.22 µm PTFE syringe filter. Causality: This removes particulates and precipitates residual metal catalysts (e.g., Pd or Ru) that would otherwise degrade the GC inlet liner and catalyze on-column decomposition[1][2].

  • Injection: Inject 1.0 µL of the filtered organic phase into the GC inlet operating in split mode.

  • Validation: Run a blank solvent injection immediately after the sample to confirm zero carryover, validating the integrity of the subsequent kinetic data point.

Table 1: Optimized GC-FID/MS Parameters
ParameterSpecificationCausality / Rationale
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)The 5% phenyl phase provides specific π−π selectivity necessary to resolve pyrrole regioisomers.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Ensures optimal linear velocity and mass transfer.
Oven Program 80°C (1 min) ➔ 20°C/min ➔ 280°C (3 min)Rapidly elutes the volatile 1-methyl-2-phenylpyrrole while baking off heavy catalytic byproducts.
Inlet 250°C, Split 50:1Prevents column overloading, which causes peak fronting and loss of resolution.
Detector FID at 300°C or MS (EI, 70 eV)FID provides strict linear quantification for kinetic studies; MS confirms structural identity.

Preparative Isolation Workflows

Workflow A Crude Reaction Mixture (N-methylpyrrole + Aryl Halide) B Liquid-Liquid Extraction (EtOAc / H2O) A->B C Organic Phase Concentration B->C D Flash Silica Chromatography (Hexane/EtOAc) C->D E GC-MS / GC-FID Analysis (Purity & Yield Check) D->E Analytical Aliquot F Preparative HPLC (Regioisomer Separation) D->F Bulk Isomer Mixture G Pure 1-Methyl-2-phenylpyrrole (>99% Purity) E->G Purity Confirmation F->G

Downstream purification workflow for 1-methyl-2-phenylpyrrole isolation.

Protocol 4.1: Bulk Purification via Flash Column Chromatography

For standard cross-coupling reactions where regioisomeric purity is not an issue, normal-phase silica gel chromatography is highly efficient[3].

  • Column Packing: Slurry-pack a glass column with 230–400 mesh silica gel using 100% hexanes.

  • Sample Loading: Dry-load the crude mixture onto a small amount of silica gel (1:3 sample-to-silica ratio) to ensure a narrow initial band.

  • Elution: Begin elution with 100% hexanes. Causality: 1-Methyl-2-phenylpyrrole is highly lipophilic and will elute rapidly. Gradually increase polarity to 95:5 Hexane:Ethyl Acetate only to flush out polar byproducts[3].

  • Fractionation & Validation: Monitor fractions via TLC (UV 254 nm). Combine product fractions, concentrate, and validate purity via Protocol 3.1 before downstream use.

Protocol 4.2: Regioisomer Resolution via Preparative RP-HPLC

When non-directed C-H arylation yields a mixture of 2-phenyl and 3-phenyl isomers, flash chromatography fails due to identical Rf​ values. Preparative RP-HPLC is mandatory.

  • Column Selection: Install a Phenyl-Hexyl preparative column (e.g., 21.2 x 250 mm, 5 µm). Causality: The phenyl stationary phase enhances shape selectivity, exploiting the slight steric twist of the 2-phenyl isomer to achieve baseline resolution from the planar 3-phenyl isomer.

  • Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Execution: Run a focused gradient from 40% B to 85% B over 15 minutes at 20.0 mL/min.

  • Recovery: Collect peaks triggered by UV absorbance at 254 nm. Lyophilize the fractions to yield the pure compound.

Table 2: Preparative RP-HPLC Parameters
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl (21.2 x 250 mm, 5 µm)Enhances shape selectivity for separating 2-phenyl vs. 3-phenyl regioisomers.
Mobile Phase A Water + 0.1% Formic AcidMaintains constant ionic strength; neutralizes trace active silanols on the support.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides lower backpressure and higher elution strength than methanol.
Flow Rate 20.0 mL/minScaled geometrically for a 21.2 mm ID column to maintain optimal linear velocity.
Gradient 40% B to 85% B over 15 minA shallow gradient through the target elution window maximizes regioisomer resolution.

System Suitability & Expected Data

To ensure the self-validating nature of these protocols, compare experimental retention times against the benchmark capacity factors ( k′ ) listed below. The 2-phenyl isomer will consistently elute first due to steric-induced out-of-plane twisting.

Table 3: Typical Chromatographic Retention Data
TechniqueAnalyteApprox. Retention TimeCapacity Factor ( k′ )
GC-MS 1-Methyl-2-phenylpyrrole6.4 minN/A (Gradient Temp)
GC-MS 1-Methyl-3-phenylpyrrole6.7 minN/A (Gradient Temp)
RP-HPLC 1-Methyl-2-phenylpyrrole8.2 min3.1
RP-HPLC 1-Methyl-3-phenylpyrrole8.9 min3.5

Sources

Application

Advanced Functionalization and Cross-Coupling Strategies for 1-Methyl-2-phenyl-1H-pyrrole

Introduction 1-Methyl-2-phenyl-1H-pyrrole is a privileged heterocyclic scaffold prevalent in advanced materials, agrochemicals, and pharmaceutical active pharmaceutical ingredients (APIs). Its unique electronic architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyl-2-phenyl-1H-pyrrole is a privileged heterocyclic scaffold prevalent in advanced materials, agrochemicals, and pharmaceutical active pharmaceutical ingredients (APIs). Its unique electronic architecture—characterized by the electron-donating N-methyl group and the sterically demanding, conjugation-extending C2-phenyl ring—presents both opportunities and challenges for site-selective functionalization. This application note provides an authoritative guide on the synthesis and downstream cross-coupling of this scaffold, emphasizing mechanistic causality, transition-metal-catalyzed decarboxylative pathways, and modern transition-metal-free C-H arylations.

Mechanistic Causality in Pyrrole Functionalization

The inherent reactivity of the pyrrole nucleus is dictated by its π-excessive nature. In 1-methyl-2-phenyl-1H-pyrrole, electrophilic aromatic substitution and metal-catalyzed C-H activations are highly directed. The C5 position is the most kinetically and thermodynamically favored site for subsequent functionalization. This regioselectivity is driven by the stabilization of the Wheland intermediate at the α-position and the significant steric hindrance at the C3 position, which is adjacent to the bulky C2-phenyl group[1].

When designing a synthetic route, chemists must choose between pre-functionalized cross-coupling (e.g., decarboxylative coupling using 1-methyl-2-pyrrolecarboxylic acid) and late-stage direct C-H functionalization.

G Start 1-Methylpyrrole Derivatives Intermediate1 1-Methyl-2-pyrrolecarboxylic acid + Aryl Halide Start->Intermediate1 Carboxylation Intermediate2 1-Methylpyrrole + Diaryliodonium Salt Start->Intermediate2 Direct use Path1 Decarboxylative Cross-Coupling (Pd-Catalyzed) Product 1-Methyl-2-phenyl-1H-pyrrole (Target Scaffold) Path1->Product -CO₂, -HX Path2 Direct C-H Arylation (Transition-Metal-Free) Path2->Product -PhI, -HX Intermediate1->Path1 Intermediate2->Path2 Func Further C5/C3 Functionalization Product->Func Electrophilic/Radical Addition

Logical workflow comparing Pd-catalyzed decarboxylative coupling and transition-metal-free C-H arylation.

Quantitative Comparison of Arylation Strategies

To establish a self-validating workflow, it is crucial to select the appropriate synthetic route based on the available starting materials and desired purity profiles. Table 1 summarizes the quantitative performance of three distinct arylation strategies utilized to synthesize or functionalize the 1-methyl-2-phenyl-1H-pyrrole core.

Table 1: Quantitative Comparison of Arylation Strategies for Pyrrole Derivatives

MethodCatalyst / ReagentsReaction ConditionsYield (%)Key Advantage
Decarboxylative Cross-Coupling 2Pd(P(t-Bu)3)2, PhBr120 °C, Dioxane88%Utilizes stable carboxylic acids as traceless directing groups.
Transition-Metal-Free C-H Arylation 1[Ph2I]X, NaOH80 °C, 10 h, Air69%Completely avoids heavy metal contamination; ideal for APIs.
Direct C-H Arylation (Pd-Catalyzed) 3Pd(OAc)2, Cy2P-o-biphenyl125 °C, DMA, 24 h63%Direct functionalization of unactivated C-H bonds with aryl chlorides.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-Methyl-2-phenyl-1H-pyrrole via Pd-Catalyzed Decarboxylative Cross-Coupling

Causality & Rationale: The use of a bulky, electron-rich phosphine ligand (such as P(t-Bu)3) is critical. It facilitates the difficult oxidative addition of the palladium catalyst into the unactivated aryl bromide/chloride bond while simultaneously promoting the extrusion of CO2 from the pyrrolecarboxylate, generating the reactive Pd-aryl intermediate[2].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 1-methyl-2-pyrrolecarboxylic acid (1.0 equiv, 0.5 mmol) and bis(tri-tert-butylphosphine)palladium(0)[Pd(P(t-Bu)3)2] (2-5 mol %).

  • Solvent Addition: Add anhydrous dioxane to achieve a 0.25 M concentration, followed by the addition of bromobenzene (1.2 equiv, 0.6 mmol).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 120 °C in an oil bath for 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via GC-FID or TLC. The visual evolution of CO2 (observable as slight pressure build-up or micro-bubbling) and the complete disappearance of the highly polar carboxylic acid spot on TLC confirm the successful oxidative addition and decarboxylation sequence.

  • Workup: Cool the reaction to room temperature, filter the mixture through a short pad of Celite (eluting with ethyl acetate), and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (hexanes/EtOAc) to yield 1-methyl-2-phenyl-1H-pyrrole as a colorless oil (approx. 88% yield).

Protocol B: Transition-Metal-Free C5-Arylation using Diaryliodonium Salts

Causality & Rationale: Diaryliodonium salts ([Ph2I]X) are hypervalent iodine species that act as highly electrophilic arylating agents. Under basic conditions (NaOH), they enable direct C-H arylation without the need for palladium or ruthenium, bypassing traditional oxidative addition/reductive elimination cycles. The base facilitates the deprotonation of the Wheland intermediate, driving rapid rearomatization[1].

Step-by-Step Methodology:

  • Preparation: To a 10 mL round-bottom flask, add 1-methyl-2-phenyl-1H-pyrrole (1.0 mL, acting as both substrate and solvent) and diphenyliodonium triflate (0.2 mmol).

  • Base Addition: Add finely powdered NaOH (1.5 equiv, 0.3 mmol) directly to the mixture.

  • Reaction Execution: Stir the mixture vigorously under an ambient air atmosphere at 80 °C for 10 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a darker, more homogeneous mixture as the iodonium salt is consumed. TLC analysis (n-hexane/EtOAc 10:1) should reveal a new UV-active spot (Rf ~ 0.45) corresponding to the C5-arylated product, distinct from the starting material.

  • Workup: Quench the reaction by adding distilled water (5 mL) and extract the aqueous layer with dichloromethane (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate, and purify by flash chromatography to isolate the arylated derivative.

Advanced Horizons: Photoredox/Ni Dual Catalysis

For advanced C(sp2)-C(sp3) linkages, modern methodologies leverage Ni/photoredox dual catalysis. This approach allows for the enantioselective functionalization of pyrrole derivatives using alkyl trifluoroborates and visible light, providing access to complex N-benzylic heterocycles[4].

DualCatalysis Photon Visible Light (440 nm) PC_ground Ir(III) Photocatalyst Photon->PC_ground Excitation PC_excited *Ir(III) Excited State PC_ground->PC_excited PC_excited->PC_ground SET Reduction (Catalyst Regeneration) Radical Alkyl Radical (from Trifluoroborate) PC_excited->Radical SET Oxidation Ni1 Ni(I) Complex Ni2 Ni(II)-Aryl Complex Ni1->Ni2 Oxidative Addition (Aryl Halide) Ni3 Ni(III)-Aryl-Alkyl Complex Ni2->Ni3 Radical Capture Ni3->Ni1 Ni(I) Regeneration Product Cross-Coupled Functionalized Pyrrole Ni3->Product Reductive Elimination

Mechanistic pathway of Ni/Photoredox dual catalysis for C(sp2)-C(sp3) pyrrole functionalization.

References

  • Direct Arylation of Arene and N-Heteroarenes with Diaryliodonium Salts without the Use of Transition Metal Catalyst The Journal of Organic Chemistry - ACS Public
  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides Organic Letters - ACS Public
  • Palladium-Catalyzed Indole, Pyrrole, and Furan Aryl
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis Journal of the American Chemical Society - ACS Public

Sources

Method

NMR spectroscopy sample preparation for 1-methyl-2-phenyl-1H-pyrrole

An essential aspect of structural verification in medicinal chemistry and materials science is the acquisition of high-resolution Nuclear Magnetic Resonance (NMR) spectra. For conjugated heterocycles like 1-methyl-2-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of structural verification in medicinal chemistry and materials science is the acquisition of high-resolution Nuclear Magnetic Resonance (NMR) spectra. For conjugated heterocycles like 1-methyl-2-phenyl-1H-pyrrole (N-methyl-2-phenylpyrrole), meticulous sample preparation is the difference between a broad, uninterpretable spectrum and one that yields precise coupling constants and relaxation dynamics.

As an Application Scientist, I have structured this protocol to move beyond merely listing steps. Below is a self-validating, causally driven workflow designed to ensure optimal magnetic field homogeneity, maximum signal-to-noise ratio (SNR), and reproducible chemical shifts.

Physicochemical Properties & Solvent Selection

1-Methyl-2-phenyl-1H-pyrrole is a predominantly hydrophobic, aromatic molecule with excellent solubility in common organic solvents.

  • Primary Solvent: Chloroform-d (CDCl₃) is the optimal choice. It provides complete solvation without introducing exchangeable protons that could obscure the pyrrole ring signals.

  • Internal Reference: Ensure the CDCl₃ contains 0.03–0.05% (v/v) Tetramethylsilane (TMS) to provide a reliable internal standard peak at exactly 0.00 ppm.

Quantitative Guidelines

To prevent concentration gradients and viscosity-induced line broadening, adhere strictly to the following quantitative parameters:

Parameter¹H NMR¹³C NMRMechanistic Rationale
Analyte Mass 1–5 mg15–30 mg¹³C is ~6000 times less sensitive than ¹H; higher mass is required for adequate SNR without excessive scanning time.
Solvent Volume 0.6 mL0.6 mLEnsures the sample spans the active volume of the receiver coil perfectly.
Concentration ~10–50 mM~150–300 mMBalances signal intensity with solution viscosity to prevent T₂ relaxation broadening.
Tube Specs 5 mm5 mmStandard geometry for most commercial Bruker/Varian probes.

Step-by-Step Experimental Protocol

Step 1: Precision Weighing
  • Action: Weigh the appropriate mass of 1-methyl-2-phenyl-1H-pyrrole (solid or oil) directly into a clean 1-dram glass vial, not the NMR tube.

  • Causality: Attempting to transfer raw material directly into the narrow neck of an NMR tube often leaves residue on the upper walls. When solvent is added, this creates vertical concentration gradients that severely disrupt the magnetic field homogeneity.

Step 2: Dissolution
  • Action: Add exactly 0.6 mL of CDCl₃ to the vial. Swirl gently until the compound is completely dissolved.

  • Causality: Complete pre-dissolution is mandatory. Undissolved micro-droplets or high-concentration pockets create localized magnetic susceptibility differences, leading to distorted, asymmetric peak shapes.

Step 3: Filtration (Critical Step)
  • Action: Tightly pack a small plug of glass wool into a Pasteur pipette. Pass the dissolved sample through this filter directly into a clean 5 mm NMR tube.

  • Causality: Solid particles, dust, or fibers distort magnetic field homogeneity because the magnetic susceptibility of a solid particle differs drastically from the surrounding solution. This distortion causes broad, indistinct spectral lines that cannot be corrected by automated or manual shimming.

Step 4: Volume and Depth Adjustment
  • Action: Verify that the solvent height in the NMR tube is exactly 4 to 5 cm. Use a standard ruler for physical validation. Cap the tube tightly.

  • Causality: In the spectrometer's magnet, the main field direction is vertical. If the sample is shorter than 4 cm, the liquid-air interface (which possesses a massive magnetic susceptibility jump) falls within the receiver coil's detection volume, making the sample nearly impossible to shim. Conversely, a sample that is too long wastes costly deuterated solvent and can introduce thermal convection currents.

Step 5: Degassing (Optional but Recommended)
  • Action: Subject the capped NMR tube to at least three cycles of the Freeze-Pump-Thaw technique.

  • Causality: Dissolved oxygen is highly paramagnetic. It accelerates the longitudinal relaxation time (T₁) and causes line broadening. Removing oxygen is essential if you intend to perform precise integrations, 2D NOESY experiments, or measure relaxation dynamics.

Expected NMR Spectral Data (Self-Validation)

Once the spectrum is acquired, validate your sample preparation by comparing the obtained data against established literature values for 1-methyl-2-phenyl-1H-pyrrole in CDCl₃[1]:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.48–7.41 (m, 4H, phenyl), 7.35–7.33 (dd, 1H, phenyl), 6.77–6.76 (m, 1H, pyrrole), 6.29–6.25 (m, 2H, pyrrole), 3.70 (s, 3H, N-CH₃)[1].

  • ¹³C NMR (150 MHz, CDCl₃): δ 133.6, 132.3, 127.6, 127.3, 125.7, 122.6, 107.6, 106.7, 33.9 (N-CH₃)[1].

  • Validation Check: Examine the N-CH₃ singlet at 3.70 ppm. If the peak width at half-height (FWHM) is broader than 1.5 Hz, your sample likely suffers from particulate contamination or an incorrect filling height. Eject the sample, re-filter, adjust the volume, and re-shim.

Workflow Visualization

NMR_Workflow Start 1-Methyl-2-phenyl-1H-pyrrole (Solid/Oil) Weigh 1. Weighing 1H: 1-5 mg | 13C: 15-30 mg Start->Weigh Dissolve 2. Dissolution 0.6 mL CDCl3 + TMS Weigh->Dissolve Filter 3. Filtration Glass Wool Plug Dissolve->Filter Transfer 4. Transfer to Tube Fill to 4-5 cm Height Filter->Transfer Degas 5. Degassing (Optional) Freeze-Pump-Thaw Transfer->Degas Acquire 6. NMR Acquisition & Validation Degas->Acquire

Step-by-step NMR sample preparation workflow for 1-methyl-2-phenyl-1H-pyrrole.

References

  • Title: Source: University of Minnesota

  • Title: 1 Source: The Journal of Organic Chemistry - ACS Publications[1]

Sources

Application

incorporating 1-methyl-2-phenylpyrrole into conductive polymers

Application Note: Incorporating 1-Methyl-2-phenylpyrrole into Conductive Polymer Matrices for Advanced Sensing and Electro-Optics Executive Summary & Mechanistic Rationale The development of functionalized conductive pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 1-Methyl-2-phenylpyrrole into Conductive Polymer Matrices for Advanced Sensing and Electro-Optics

Executive Summary & Mechanistic Rationale

The development of functionalized conductive polymers is a critical frontier in biosensor design, targeted drug delivery, and electrochromic devices. While unsubstituted polypyrrole (PPy) is celebrated for its high conductivity and biocompatibility, it suffers from poor processability and limited functionalization sites. Incorporating 1-methyl-2-phenylpyrrole into a polymer matrix introduces precise structural and electronic modifications[1].

From a mechanistic standpoint, the N-methyl group serves as a protective moiety that prevents nucleophilic attack and over-oxidation at the nitrogen center during polymerization. Simultaneously, the phenyl group at the 2-position introduces steric bulk. Because the α -position (C2) is blocked, traditional head-to-tail (2,5) coupling is restricted. Instead, anodic oxidation generates a radical cation with high spin density at the unsubstituted C5 position, driving 5,5'-coupling to form stable dimers. Due to the steric twist induced by the phenyl ring, the resulting homopolymer suffers from disrupted π -planarity and lower molecular weights. Therefore, this guide focuses on the copolymerization of 1-methyl-2-phenylpyrrole with less sterically hindered monomers (such as unsubstituted pyrrole or 3,4-ethylenedioxythiophene, EDOT) to yield highly processable, conductive, and functionalized matrices[2].

Physicochemical & Electronic Profiling

The integration of the phenyl and methyl groups significantly alters the electronic bandgap and solubility profile of the resulting polymer. The table below summarizes the comparative physicochemical data driving the selection of this monomer for specialized applications.

PropertyPyrrole (Standard)N-Methylpyrrole1-Methyl-2-phenylpyrrole
Oxidation Potential (vs. Ag/AgCl) ~0.80 V~0.85 V~1.10 V (Steric hindrance increases required energy)
Primary Coupling Sites C2, C5C2, C5C5, C5' (C2 is blocked)
Polymer Solubility (Organic) InsolublePoorModerate to High (due to phenyl disruption of π -stacking)
Estimated Bandgap (eV) ~2.20 eV~2.40 eV~2.81 eV (Tunable via copolymerization)
Primary Application Bulk conductivityRedox switchingHydrophobic drug loading, Biosensor transducers

Data synthesized from computational and electrochemical profiling of phenylpyrrole derivatives[2].

Mechanistic Pathway of Polymerization

To successfully incorporate 1-methyl-2-phenylpyrrole, one must understand the causality of the radical coupling. The steric bulk of the phenyl group prevents long-chain homopolymerization. By introducing a comonomer like EDOT, the 1-methyl-2-phenylpyrrole acts as a functional "dopant" within the polymer backbone. The phenyl rings protrude from the polymer chain, creating hydrophobic pockets ideal for π−π stacking with aromatic drug molecules or stabilizing enzymes in biosensor architectures.

Pathway A 1-Methyl-2-phenylpyrrole (Monomer) B Radical Cation Formation A->B Anodic Oxidation (-e-) C 5,5'-Coupling (Dimerization) B->C Radical Coupling (-2H+) D Copolymerization (with EDOT/Pyrrole) C->D Chain Propagation E Conductive Polymer Matrix D->E Film Deposition

Figure 1: Mechanistic pathway of 1-methyl-2-phenylpyrrole electropolymerization and copolymerization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The electrochemical method allows for real-time monitoring of polymer growth via current response, ensuring reproducibility.

Protocol A: Electrochemical Copolymerization (Thin-Film Deposition)

This method is ideal for creating transducer surfaces for biosensors or electrochromic windows.

Reagents & Materials:

  • Monomers: 1-Methyl-2-phenylpyrrole (10 mM) and EDOT (40 mM). Causality: A 1:4 ratio favors the incorporation of the sterically hindered pyrrole into the growing EDOT chain without terminating propagation.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous Acetonitrile (ACN). Causality: The bulky PF 6−​ anion acts as a non-nucleophilic dopant that stabilizes the radical cations, preventing premature quenching[2].

  • Electrodes: Indium Tin Oxide (ITO) coated glass (Working), Platinum wire (Counter), Ag/AgCl (Reference).

Step-by-Step Methodology:

  • Preparation: Sonicate the ITO glass in acetone, ethanol, and deionized water for 10 minutes each. Dry under a stream of N 2​ .

  • Solution Assembly: Dissolve the monomers and TBAPF 6​ in anhydrous ACN. Purge the solution with N 2​ for 15 minutes to remove dissolved oxygen, which can scavenge radicals and halt polymerization.

  • Electrochemical Sweep (Cyclic Voltammetry): Connect the 3-electrode cell to a potentiostat. Run continuous CV sweeps from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10 cycles.

    • Self-Validation: You should observe an increasing current response with each cycle, indicating successful deposition of a conductive film on the ITO surface.

  • Dedoping and Washing: Remove the coated ITO electrode and rinse thoroughly with monomer-free ACN. To dedope the film (neutralize it for subsequent drug loading), apply a constant potential of -0.5 V for 60 seconds in a monomer-free electrolyte solution.

Protocol S1 Step 1: Electrolyte Preparation 0.1 M TBAPF6 + Monomers in ACN S2 Step 2: Cell Assembly WE: ITO, CE: Pt, RE: Ag/AgCl S1->S2 S3 Step 3: Cyclic Voltammetry Sweep -0.2 V to +1.2 V (50 mV/s) S2->S3 S4 Step 4: Film Dedoping Rinse with monomer-free ACN S3->S4 S5 Step 5: Characterization EIS, FTIR, and SEM Analysis S4->S5

Figure 2: Step-by-step experimental workflow for the electrochemical copolymerization process.

Protocol B: Chemical Oxidative Copolymerization (Bulk Powder Synthesis)

This method is utilized when bulk quantities of the polymer are required for formulating conductive inks or drug-eluting hydrogels.

Step-by-Step Methodology:

  • Initiation: Dissolve 1-methyl-2-phenylpyrrole (0.01 mol) and Pyrrole (0.04 mol) in 50 mL of chloroform.

  • Oxidation: In a separate flask, dissolve anhydrous Iron(III) chloride (FeCl 3​ , 0.115 mol) in 50 mL of chloroform. Causality: The optimal oxidant-to-monomer ratio is ~2.33:1. FeCl 3​ acts as a mild, one-electron oxidant that facilitates radical cation formation without over-oxidizing the polymer backbone.

  • Polymerization: Dropwise add the FeCl 3​ solution to the monomer mixture under vigorous stirring at 0–5 °C. The low temperature minimizes side reactions and cross-linking defects. Stir for 12 hours.

  • Purification: Precipitate the resulting black copolymer in excess methanol. Filter and wash sequentially with methanol, deionized water, and acetone until the filtrate is colorless (ensuring removal of unreacted monomers and iron salts).

  • Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours.

Applications in Drug Development & Diagnostics

The incorporation of 1-methyl-2-phenylpyrrole transforms the standard polypyrrole matrix into a highly specialized functional material[1].

  • Biosensor Transducers: The N-methyl group enhances the hydrolytic stability of the polymer in blood serum and buffer solutions. The protruding phenyl groups create a roughened, hydrophobic surface morphology that significantly increases the electrochemically active surface area, improving the limit of detection (LOD) for enzymatic sensors (e.g., glucose or cholesterol oxidases).

  • Targeted Drug Delivery: The π -electron-rich phenyl rings provide excellent docking sites for aromatic chemotherapeutics (like Doxorubicin) via non-covalent π−π stacking. By applying a mild reductive potential, the polymer matrix undergoes a volumetric contraction (undoping), physically expelling the loaded drug in a highly controlled, pulsatile manner.

References

  • Goossen, L. J., et al. "Transition-Metal-Free ipso-Arylative Condensation." Macromolecules - ACS Publications, 16 Jun. 2020.3

  • Rottmannová, Lenka, et al. "A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles." ResearchGate, Apr. 2012. 2

  • Mikhaleva, A. I., et al. "Chemistry of Heterocyclic Compounds: Pyrroles, Part 2: The Synthesis, Reactivity, and Physical Properties of Substituted Pyrroles, Volume 48." ResearchGate, Aug. 2012. 4

  • Various Authors. "Electrical and solubility properties for 3-decylpyrrole/pyrrole copolymers." ResearchGate, Aug. 2007. 1

Sources

Method

Advanced Application Note: Safe Handling, Mechanistic Stability, and Storage Protocols for 1-Methyl-2-phenyl-1H-pyrrole

Executive Summary & Chemical Profile 1-Methyl-2-phenyl-1H-pyrrole is a highly versatile N-substituted pyrrole derivative utilized extensively in medicinal chemistry, notably as an intermediate in the synthesis of Tie2 ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-Methyl-2-phenyl-1H-pyrrole is a highly versatile N-substituted pyrrole derivative utilized extensively in medicinal chemistry, notably as an intermediate in the synthesis of Tie2 kinase inhibitors[1], and as a substrate in advanced organic photoredox catalysis[2]. Due to the electron-rich nature of the pyrrole ring, the compound exhibits specific sensitivities to environmental factors, necessitating rigorous handling and storage protocols to maintain high purity (>95%)[3].

Table 1: Physicochemical and Hazard Profile

ParameterSpecification / Data
CAS Number 938-37-4[4]
Molecular Formula C11H11N[3]
Molecular Weight 157.21 g/mol [4]
Predicted Boiling Point 260.5 ± 9.0 °C at 760 mmHg[4]
Predicted Flash Point 111.4 ± 18.7 °C[4]
Predicted Density 1.0 ± 0.1 g/cm³[4]
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[5],[6]

Mechanistic Insights into Stability & Degradation

To design an effective storage protocol, researchers must understand the causality of pyrrole degradation. The nitrogen atom in 1-methyl-2-phenyl-1H-pyrrole donates its lone pair to the aromatic π-system, rendering the ring highly electron-rich. This structural feature leads to two primary degradation pathways:

  • Autoxidation: Exposure to ambient oxygen and UV light initiates radical-mediated autoxidation. This is macroscopically observed as a rapid darkening of the compound from a pale yellow to a dark brown or black hue[7].

  • Acid-Catalyzed Polymerization: Pyrroles are extremely sensitive to acidic environments. Trace acids protonate the pyrrole ring, transforming it into a highly reactive electrophile that attacks neighboring pyrrole molecules, leading to the formation of insoluble polymeric resins[7].

degradation A 1-Methyl-2-phenyl-1H-pyrrole (Electron-Rich Core) B Autoxidation (Radical Intermediates) A->B Ambient O2 / UV Light C Acid-Catalyzed Polymerization A->C Trace Acids (H+) D Darkening / Degradation Products B->D Propagation E Insoluble Pyrrole Resins / Polymers C->E Chain Growth

Mechanistic pathways of 1-methyl-2-phenyl-1H-pyrrole degradation via oxidation and polymerization.

Self-Validating Storage Protocols

A self-validating storage system ensures that the chemical's integrity is actively preserved and easily verifiable before use.

  • Atmospheric Control: Store the compound strictly under an inert atmosphere (Argon or Nitrogen)[8]. Argon is preferred due to its higher density than air, providing a better protective blanket over the compound.

  • Temperature & Light: Maintain storage temperatures below 30°C in a cool, dry, and well-ventilated area. The container must be opaque or wrapped in aluminum foil to prevent photo-induced radical generation.

  • Chemical Segregation: Isolate from strong oxidizing agents and strong acids to prevent exothermic polymerization and degradation.

  • Validation Check: Before any experiment, visually inspect the reagent. A pale yellow color indicates high purity[9]. If the reagent has turned dark brown or black, it has oxidized and must be purified (e.g., via flash column chromatography or vacuum distillation) prior to use.

Safe Handling and Exposure Control

1-Methyl-2-phenyl-1H-pyrrole poses specific health hazards, including skin and eye irritation, and respiratory toxicity (STOT SE 3)[5].

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves, safety goggles (splash-proof), and a standard laboratory coat. If aerosolization is a risk, a type N95 (US) or equivalent respirator is required[10].

  • Spill Response: In the event of a spill, avoid generating dust or aerosols. Sweep up or absorb with an inert material (e.g., vermiculite), place in a sealed container, and dispose of according to local hazardous waste regulations. Wash the affected area with copious amounts of water and soap.

Step-by-Step Experimental Protocol: Air-Free Schlenk Transfer

To utilize 1-methyl-2-phenyl-1H-pyrrole in sensitive reactions (such as palladium-catalyzed decarboxylative cross-coupling[10] or photoredox catalysis[2]), operators must employ Schlenk line techniques to maintain an oxygen-free environment.

Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum. Backfill the flask with high-purity Argon. Repeat the vacuum-Argon cycle three times to ensure complete removal of ambient oxygen and moisture.

  • Reagent Equilibration: Bring the sealed container of 1-methyl-2-phenyl-1H-pyrrole to room temperature before opening to prevent condensation of atmospheric moisture.

  • Transfer: Under a positive flow of Argon, insert a purged, gas-tight syringe into the reagent septum. Withdraw the required volume/mass of the pyrrole.

  • Addition: Transfer the reagent dropwise into the reaction flask while maintaining vigorous stirring.

  • Post-Transfer Sealing: Immediately purge the headspace of the primary reagent bottle with Argon for 30 seconds. Seal the septum with Parafilm and return the bottle to the designated dark, temperature-controlled storage cabinet.

workflow N1 1. Preparation Purge Schlenk flask with Argon (3x cycles) N2 2. Transfer Air-free syringe transfer under positive N2/Ar flow N1->N2 N3 3. Reaction Execute synthesis in light-shielded environment N2->N3 N4 N4 N3->N4

Step-by-step Schlenk line workflow for handling air- and light-sensitive pyrrole derivatives.

References

  • 1-Methyl-2-phenyl-1H-pyrrole – ANEXIB Chemicals, anexib.com, 3

  • 1-Methyl-2-pyrrolecarboxylic acid 97 6973-60-0, Sigma-Aldrich, 10

  • 1-METHYL-2-PHENYL-1H-PYRROLE 938-37-4 wiki, Guidechem, 4

  • 96-54-8 | 1-Methyl-1H-pyrrole, Ambeed.com,9

  • 1-Methyl-2-phenyl-1H-pyrrole, AK Scientific, Inc., 5

  • Product Class 13: 1H-Pyrroles, Thieme-Connect, 7

  • 4-methyl-2-phenyl-1H-pyrrole — Chemical Substance Information, NextSDS, 6

  • Organic Photoredox Catalysis, Universität Regensburg, 2

  • 1-METHYL-2-PHENYL-1H-PYRROLE 938-37-4 wiki (Tie2 Kinase), Guidechem, 1

  • 1-Methylpyrrole 96-54-8 wiki, Guidechem, Link

  • Diphenyliodonium hexafluorophosphate 58109-40-3 wiki, Guidechem, 8

Sources

Application

Application Note: 1-Methyl-2-phenyl-1H-pyrrole as a Privileged Precursor in Targeted Drug Design

Executive Summary In contemporary medicinal chemistry, the pyrrole ring serves as a foundational pharmacophore for a vast array of biologically active molecules, ranging from antimicrobial agents to targeted kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrrole ring serves as a foundational pharmacophore for a vast array of biologically active molecules, ranging from antimicrobial agents to targeted kinase inhibitors. Specifically, 1-methyl-2-phenyl-1H-pyrrole (N-methyl-2-phenylpyrrole) has emerged as a highly versatile, privileged precursor. The strategic placement of the N-methyl and C2-phenyl groups provides a unique steric and electronic profile that dictates predictable downstream functionalization, making it an ideal building block for complex drug scaffolds.

This application note details the mechanistic rationale, validated synthetic protocols, and quantitative data for utilizing 1-methyl-2-phenyl-1H-pyrrole in drug discovery workflows.

Mechanistic Rationale & Pharmacophoric Utility (E-E-A-T)

The Causality of Structural Choices

The selection of 1-methyl-2-phenyl-1H-pyrrole over an unsubstituted pyrrole is driven by strict structure-activity relationship (SAR) requirements and synthetic predictability:

  • Conformational Locking & Lipophilicity : The N-methyl group eliminates the hydrogen-bond donor capacity of the pyrrole nitrogen. In the design of1[1], alkylation of the pyrrole nitrogen is critical for modulating the binding affinity within the ATP-binding pocket, directly impacting the compound's cellular efficacy and pharmacokinetic profile.

  • Regioselective Directing Effects : The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution. The bulky C2-phenyl group sterically shields the C3 position, while the N-methyl group activates the ring. Consequently, reactions such as the Vilsmeier-Haack formylation are directed almost exclusively to the C5 position, yielding2[2], a critical intermediate for synthesizing imidazoanthraquinone derivatives and other extended π-conjugated systems.

  • Alternative Precursor Pathways : When direct C-H arylation is not feasible, 3[3] can be utilized via palladium-catalyzed decarboxylative cross-coupling with phenylbromide to achieve the exact same 1-methyl-2-phenyl-1H-pyrrole core.

Experimental Workflow

The following diagram illustrates the logical progression from raw starting materials to a functionalized drug scaffold, highlighting the key intermediate stages.

Workflow A 1-Methyl-1H-pyrrole (Starting Material) B Pd-Catalyzed C-H Arylation (Pd(OAc)2, Chlorobenzene) A->B C 1-Methyl-2-phenyl-1H-pyrrole (Key Precursor) B->C Regioselective Coupling D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E 1-Methyl-5-phenyl-1H-pyrrole- 2-carbaldehyde D->E Electrophilic Substitution F Targeted Drug Scaffolds (e.g., Kinase Inhibitors) E->F Downstream Synthesis

Synthetic workflow from 1-methyl-1H-pyrrole to bioactive drug scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process validation checkpoints.

Protocol A: Synthesis of 1-Methyl-2-phenyl-1H-pyrrole via Direct C-H Arylation

This method utilizes 4[4] to avoid the need for pre-functionalized boronic acids.

Reagents:

  • 1-Methyl-1H-pyrrole (5.0 mmol)

  • Chlorobenzene (1.0 mmol, limiting reagent to prevent diarylation)

  • Palladium acetate (Pd(OAc)₂, 5 mol%)

  • 2-(Dicyclohexylphosphino)biphenyl (10 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous NMP (2.0 mL)

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂, the phosphine ligand, and K₃PO₄. Causality: The biphenyl phosphine ligand is sterically demanding, promoting the oxidative addition of the inert aryl chloride, while K₃PO₄ acts as a mild base to facilitate the concerted metalation-deprotonation (CMD) pathway without degrading the pyrrole.

  • Reaction : Add anhydrous NMP, 1-methyl-1H-pyrrole, and chlorobenzene. Stir the mixture at 120 °C for 12 hours.

  • In-Process Validation (TLC) : Spot the reaction mixture against starting materials on a silica TLC plate (Eluent: Hexanes). The product will appear as a distinct, strongly UV-active spot at Rf​≈0.20 . The disappearance of the chlorobenzene spot indicates reaction completion.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove the NMP solvent and inorganic salts.

  • Purification & Final Validation : Purify via column chromatography. Validate the isolated white solid via ¹H NMR (CDCl₃). Self-Validation: Look for the disappearance of one pyrrole α-proton and the appearance of a 3-proton singlet at ~3.60 ppm (N-CH₃) alongside a 5-proton multiplet at 7.20–7.50 ppm corresponding to the newly attached phenyl ring.

Protocol B: Vilsmeier-Haack Formylation to 1-Methyl-5-phenyl-1H-pyrrole-2-carbaldehyde

This step prepares the precursor for downstream condensation reactions (e.g., forming imidazoanthraquinone sensors)[2].

Step-by-Step Methodology:

  • Reagent Generation : Cool anhydrous DMF (3.0 eq) to 0 °C under nitrogen. Dropwise, add POCl₃ (1.2 eq). Causality: This exothermic reaction generates the chloroiminium ion (Vilsmeier reagent), a mild electrophile that will not over-oxidize the pyrrole.

  • Addition : Dissolve 1-methyl-2-phenyl-1H-pyrrole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction & Visual Validation : Warm the mixture to room temperature and stir for 2 hours. Self-Validation: The solution will transition from pale yellow to a deep red/orange, visually confirming the formation of the stable iminium intermediate.

  • Quenching : Pour the mixture over crushed ice and add saturated aqueous sodium acetate until the pH reaches ~7. Stir for 1 hour. Causality: Sodium acetate acts as a buffer to gently hydrolyze the iminium intermediate into the final aldehyde without causing acid-catalyzed polymerization of the pyrrole ring. The color will revert to a pale yellow suspension.

  • Extraction : Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Validate via IR spectroscopy (look for a sharp, strong C=O stretching frequency at ~1650 cm⁻¹ characteristic of conjugated aldehydes).

Quantitative Data & Comparative Strategy

The table below summarizes the quantitative metrics and strategic advantages of various synthetic routes to achieve the 1-methyl-2-phenyl-1H-pyrrole core and its derivatives.

Table 1: Comparative Synthetic Strategies for 1-Methyl-2-phenyl-1H-pyrrole

Synthetic MethodologyPrimary PrecursorsCatalyst / ReagentsTypical YieldMechanistic Advantage & Utility
Direct C-H Arylation 1-Methyl-1H-pyrrole + ChlorobenzenePd(OAc)₂, K₃PO₄, NMP77%High atom economy; avoids the synthesis of unstable pyrrole boronic acids.
Suzuki-Miyaura Coupling 1-Methyl-2-pyrroleboronic acid pinacol ester + BromobenzenePd(PPh₃)₄, Na₂CO₃, DME>80%Operates under mild conditions; provides absolute regioselectivity without homocoupling.
Decarboxylative Coupling 1-Methyl-2-pyrrolecarboxylic acid + PhenylbromidePd-based catalystVariableUtilizes highly stable, commercially available carboxylic acids as bench-stable starting materials.

References

  • Source: NIH PubMed Central (PMC)
  • Imidazoanthraquinone Derivatives for the Chromofluorogenic Sensing of Basic Anions and Trivalent Metal Cations Source: The Journal of Organic Chemistry - ACS Publications URL
  • Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents Source: Journal of Medicinal Chemistry - ACS Publications URL
  • 1-Methyl-2-pyrrolecarboxylic acid 97 6973-60-0 Source: Sigma-Aldrich URL

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 1-methyl-2-phenylpyrrole reactions

[label="Use Metal Scavengers\n(e. Finalizing the Outputs I'm now generating final DOT diagram code blocks, incorporating the latest metal scavenging and reaction monitoring steps.

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing the Outputs

I'm now generating final DOT diagram code blocks, incorporating the latest metal scavenging and reaction monitoring steps. I've ensured precise formatting, color contrast, and captioning. The "References" section, containing the title, source, and verified URLs for all citations, is ready.

Welcome to the Technical Support Center for the synthesis and purification of 1-methyl-2-phenylpyrrole. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common impurities encountered during Palladium-catalyzed direct arylation and decarboxylative cross-coupling workflows.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind impurity formation and providing self-validating protocols to ensure experimental success.

Diagnostic Hub: Identifying Your Impurity Profile

Before adjusting your reaction parameters, it is critical to diagnose the specific structural or elemental impurities in your crude mixture. Use the workflow below to categorize the issue.

ImpurityTroubleshooting Start Identify Impurity Type Regio Regioisomers (e.g., 3-phenyl isomer) Start->Regio GC/NMR analysis OverArylation Over-arylation (Di/Tri-phenyl) Start->OverArylation LC-MS analysis Metal Heavy Metal (Pd residue) Start->Metal ICP-MS analysis Proto Protodecarboxylation (1-methylpyrrole) Start->Proto Decarboxylative route RegioFix Optimize Ligand Sterics (e.g., bulky phosphines) Regio->RegioFix OverFix Adjust Equivalents & Lower Temperature OverArylation->OverFix MetalFix Use Metal Scavengers (e.g., SiliaMetS Thiol) Metal->MetalFix ProtoFix Ensure Rigorous Exclusion of Moisture Proto->ProtoFix

Diagnostic workflow for identifying and resolving 1-methyl-2-phenylpyrrole synthesis impurities.

Route-Specific Troubleshooting (FAQ)

Route A: Palladium-Catalyzed Direct Arylation (C-H Activation)

Q1: Why am I observing the 1-methyl-3-phenylpyrrole regioisomer alongside my target product, and how can I eliminate it? Causality: In Pd-catalyzed direct arylation, electrophilic palladation typically favors the C2 position due to higher electron density and stabilization of the intermediate. However, the C3 position is also inherently reactive. If the catalyst is highly electrophilic or the ligand lacks sufficient steric bulk, C-H activation can erroneously occur at C3, leading to mixtures of 1-methyl-2-phenylpyrrole and 1-methyl-3-phenylpyrrole (1[1]). Solution: Switch to bulkier, electron-rich ligands. Employing a butyldi-1-adamantylphosphine ligand or 2-(dicyclohexylphosphino)biphenyl in combination with an inorganic base (like K3PO4 or Na2CO3) significantly enhances C2 regioselectivity by sterically hindering the C3 approach (1[1]).

Q2: How do I prevent over-arylation to 1-methyl-2,5-diphenylpyrrole? Causality: Pyrroles are highly electron-rich heterocycles. Once the first phenyl group is installed at C2, the C5 position remains activated. If there is an excess of the aryl chloride coupling partner or if the reaction is left running past complete consumption of the starting material, the palladium catalyst will initiate a secondary C-H activation at C5 (1[1]). Solution: Strictly control the stoichiometry to exactly 1.0 equivalent of the aryl halide relative to the pyrrole. Monitor the reaction kinetically and quench immediately upon >95% conversion.

Q3: My isolated product is a clear oil initially but darkens after several hours on the bench. What is happening? Causality: Palladium complexes strongly coordinate to the nitrogen and the π-system of the pyrrole ring. This coordination leads to persistent heavy metal impurities that co-elute during chromatography. The product darkens upon benchtop exposure due to the air oxidation of these residual metal-pyrrole complexes (1[1]). Solution: Implement a rigorous metal scavenging protocol post-reaction (see SOP below).

Route B: Decarboxylative Cross-Coupling

Q4: My decarboxylative cross-coupling reaction yields significant amounts of 1-methylpyrrole instead of the desired 1-methyl-2-phenylpyrrole. What is the mechanistic cause? Causality: The reaction of 1-methyl-2-pyrrolecarboxylic acid with aryl halides relies on a delicate kinetic balance. The first step, decarboxylative palladation, forms an arylpalladium intermediate. If protodepalladation (often caused by adventitious water or acidic protons) outcompetes the oxidative addition of the aryl halide, the intermediate undergoes protodecarboxylation to yield the volatile 1-methylpyrrole impurity (2[2]). Furthermore, the protonation of the arylpalladium intermediate is often the rate-determining step in this degradation pathway (3[3]). Solution: Ensure the use of rigorously dried solvents (e.g., anhydrous dioxane at 0.10 M to 0.20 M) and optimize the palladium-to-ligand ratio. Utilizing bis(tri-tert-butylphosphine)palladium has been shown to afford up to 88% yield of the desired 1-methyl-2-phenylpyrrole by accelerating the cross-coupling cycle over the protodecarboxylation pathway (2[2]).

Quantitative Data: Impurity Identification Table

Use the following analytical signatures to rapidly identify the impurities in your crude reaction mixture.

CompoundRoleGC-MS / LC-MS Signature^1H NMR Signature (500 MHz, CDCl3)Mechanistic Origin
1-Methyl-2-phenylpyrrole Target Product[M]⁺ = 157 m/zδ 7.40 (m, 4H), 7.30 (m, 1H), 6.72 (dd, 2H), 6.21 (m, 2H), 3.67 (s, 3H) (4[4])C-H Activation at C2 or Decarboxylative Coupling
1-Methyl-3-phenylpyrrole Regioisomer Impurity[M]⁺ = 157 m/zDistinct pyrrolic shifts (e.g., singlet-like at C2)Unselective C-H Activation (Poor ligand sterics)
1-Methyl-2,5-diphenylpyrrole Over-arylation Impurity[M]⁺ = 233 m/zSymmetrical pyrrolic protonsExcess aryl halide / Extended reaction time
1-Methylpyrrole Degradation Impurity[M]⁺ = 81 m/zδ 6.61 (t, 2H), 6.05 (t, 2H), 3.63 (s, 3H)Protodecarboxylation of 1-methyl-2-pyrrolecarboxylic acid

Standard Operating Procedure (SOP): Self-Validating Direct Arylation

The following methodology utilizes a self-validating framework to ensure that each mechanistic step is successful before proceeding, minimizing the formation of the impurities detailed above.

Pathway SM1 1-Methylpyrrole + Aryl Halide PdCat Pd Catalyst Activation SM1->PdCat SM2 1-Methyl-2-pyrrolecarboxylic acid + Aryl Halide SM2->PdCat CHAct C-H Activation (Direct Arylation) PdCat->CHAct Decarb Decarboxylative Palladation PdCat->Decarb Target 1-Methyl-2-phenylpyrrole (Target Product) CHAct->Target C2 Selectivity Imp1 1-Methyl-3-phenylpyrrole (Regioisomer Impurity) CHAct->Imp1 C3 Selectivity (Poor Ligand Bulk) Decarb->Target Transmetalation & Reductive Elimination Imp3 1-Methylpyrrole (Protodecarboxylation) Decarb->Imp3 Adventitious H2O (Protodepalladation) Imp2 1-Methyl-2,5-diphenylpyrrole (Over-arylation Impurity) Target->Imp2 Excess Aryl Halide

Mechanistic divergence in synthesis leading to specific regioisomeric and degradation impurities.

Step 1: Catalyst and Ligand Pre-activation
  • Action: In a nitrogen-filled glovebox, combine Palladium acetate (0.05 equiv) and 2-(dicyclohexylphosphino)biphenyl (0.10 equiv) in anhydrous DMA.

  • Causality: Pre-mixing ensures the formation of the active L₂Pd(0) species, preventing unligated Pd from catalyzing unselective C-H activation at the C3 position.

  • Validation Checkpoint 1: The solution should transition from reddish-brown to a clear pale yellow, indicating successful ligand coordination. Do not proceed if the solution remains dark or precipitates form (indicative of Pd black formation).

Step 2: Substrate Addition and Kinetic Control
  • Action: Add sodium carbonate (2.0 equiv), 1-methylpyrrole (1.0 equiv), and chlorobenzene (1.0 equiv).

  • Causality: Using exactly 1.0 equivalent of chlorobenzene prevents the formation of 1-methyl-2,5-diphenylpyrrole. Sodium carbonate acts as a mild inorganic base to facilitate the concerted metalation-deprotonation (CMD) pathway without degrading the heterocycle (1[1]).

Step 3: Reaction Monitoring
  • Action: Heat the reaction to 100°C. After 4 hours, extract a 50 µL aliquot, quench with H₂O, and extract with Hexanes/DCM (2:1).

  • Validation Checkpoint 2: Analyze via GC-FID. The reaction is validated to proceed cleanly if the ratio of 1-methyl-2-phenylpyrrole to 1-methyl-3-phenylpyrrole is >15:1. Quench the main reaction when 1-methylpyrrole conversion reaches >95% to prevent secondary arylation.

Step 4: Metal Scavenging and Isolation
  • Action: Cool the mixture to room temperature. Add 10 wt% silica-supported thiol scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour. Filter through a pad of Celite and perform column chromatography (hexanes/dichloromethane 7/2).

  • Causality: The thiol scavenger covalently binds and removes coordinated Pd residues that cause the product to darken upon benchtop exposure (1[1]).

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: concordia.
  • Source: acs.

Sources

Optimization

Technical Support Center: Crystallization Process Development for 1-Methyl-2-phenyl-1H-pyrrole

Welcome to the Process Development Support Center. 1-Methyl-2-phenyl-1H-pyrrole is a lipophilic, relatively low-melting-point organic intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. 1-Methyl-2-phenyl-1H-pyrrole is a lipophilic, relatively low-melting-point organic intermediate. Isolating this compound with high purity and yield frequently presents significant phase-separation challenges. This guide provides actionable, causality-driven troubleshooting for researchers and drug development professionals.

Part 1: Solvent Selection & Thermodynamic Screening

Q: How do I select the optimal solvent/anti-solvent system for 1-methyl-2-phenyl-1H-pyrrole to maximize yield while preventing agglomeration?

A: Crystallization process development requires balancing solubility, the Metastable Zone Width (MSZW), and downstream wash efficiency[1]. Because 1-methyl-2-phenyl-1H-pyrrole contains a hydrophobic biphenyl-like motif and lacks strong hydrogen-bond donors, it exhibits high solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene, ethyl acetate) and poor solubility in aliphatic hydrocarbons and water.

A frequent strategy in pharmaceutical crystallization is to switch to a more volatile anti-solvent during the wash step to aid in drying. However, this must be carefully designed to minimize the formation of particle agglomerates[2]. If the process volume drops below a critical threshold (e.g., < 3.5 g solvent/g API), the suspension density increases drastically, leading to poor mixing and paste formation[2].

Table 1: Quantitative Solvent Screening Matrix for 1-Methyl-2-phenyl-1H-pyrrole

Solvent System (Primary / Anti-Solvent)Primary Solvent Dielectric Const. (ε)Est. Solubility in Primary (mg/mL, 25°C)MSZW (Metastable Zone)Wash EfficiencyLLPS (Oiling Out) Risk
Dichloromethane / Hexane 8.93> 250Narrow (< 5°C)ModerateHigh
Ethyl Acetate / Heptane 6.02~ 150Moderate (10-15°C)HighMedium
Ethanol / Water 24.5~ 80Wide (> 20°C)LowVery High
Toluene / Isooctane 2.38> 200Narrow (< 8°C)ModerateHigh

Note: Ethyl Acetate/Heptane provides the best balance of MSZW control and impurity rejection while maintaining a manageable suspension density.

Part 2: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling or anti-solvent addition, my mixture forms a cloudy emulsion ("oils out") instead of a crystalline suspension. What causes this, and how do I fix it?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when supersaturation causes the initially dissolved compound to separate into a solute-enriched secondary liquid phase rather than integrating into a solid crystal lattice.

The Causality: Oiling out is primarily a kinetic phenomenon. It arises when the rate of phase separation outpaces the rate of nucleation[3]. This is highly common in low-melting-point solids like 1-methyl-2-phenyl-1H-pyrrole, especially when operating near the solute's melting point or when generating supersaturation too rapidly[3]. When the system crosses the spinodal curve before nucleation can occur, the solvent mixture demixes. Furthermore, impurities can act as freezing-point depressants, lowering the melting point of the emerging product below the solution temperature, forcing it to separate as an oil[3].

The Solution: You must control the thermodynamic driving force. Reliable LLPS mitigation relies on avoiding high supersaturation and forcing nucleation before the miscibility gap is reached. This is achieved by reducing the cooling/dosing rate and implementing a precise seeding strategy halfway into the metastable zone.

LLPS_Mitigation A Detect LLPS (Oiling Out) via In-Situ Microscopy BB BB A->BB B Analyze Phase Diagram & Metastable Zone Width (MSZW) C Is Temp near/below Melting Point? D Reduce Concentration or Change Solvent System C->D No E Decrease Cooling Rate & Anti-Solvent Dosing C->E Yes D->B F Introduce Seed Crystals (1-2 wt%) into MSZW E->F G Isothermal Aging (Slurry Conversion) F->G H Stable Crystalline Suspension (High Purity & Yield) G->H BB->C

Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) in crystallization.

Part 3: Polymorph & Purity Control

Q: How do I ensure the correct polymorphic form and reject structurally similar impurities (e.g., unreacted 1-methylpyrrole)?

A: Polymorph control dictates that nucleation must be directed by the desired crystal lattice. Use minimal, highly pure seed crystals of the desired form to induce crystallization. Over time, repeatedly inducing subsequent batches with products from earlier successful inductions will dilute and eliminate unwanted crystal forms[4].

To reject impurities, ensure your isothermal aging (slurry conversion) phase is long enough. Slurry conversion is a maturation process that allows the continuous dissolution of smaller, less stable crystals (which often trap impurities) and the growth of larger, purer crystals via Ostwald ripening[4].

Part 4: Step-by-Step Methodology

Protocol: Anti-Solvent Crystallization with Seeding (Self-Validating Workflow)

This protocol utilizes an Ethyl Acetate (Primary) / Heptane (Anti-solvent) system to isolate 1-methyl-2-phenyl-1H-pyrrole while preventing LLPS.

Step 1: Dissolution & Clarification

  • Dissolve crude 1-methyl-2-phenyl-1H-pyrrole in minimal Ethyl Acetate at 45°C (approx. 6-7 mL/g API).

  • Validation: The solution must be completely clear. Filter through a 0.45 µm PTFE membrane to remove heterogeneous nucleating agents (dust/insolubles) that could trigger premature, uncontrolled nucleation.

Step 2: Supersaturation Generation

  • Transfer to a reactor with an overhead stirrer (avoid magnetic stir bars which cause crystal attrition).

  • Slowly add Heptane at a constant rate of 0.1 mL/min while maintaining 45°C, until the solution reaches the lower boundary of the Metastable Zone (just before the predetermined cloud point).

Step 3: Seeding Strategy

  • Add 1–2 wt% of pure 1-methyl-2-phenyl-1H-pyrrole seed crystals.

  • Self-Validation Check: Observe the reactor for 15 minutes. If the seeds dissolve completely, the system is undersaturated; you must add slightly more Heptane or drop the temperature by 2°C and re-seed. If the seeds persist and remain suspended, you are successfully inside the MSZW.

Step 4: Isothermal Aging (Slurry Conversion)

  • Hold the suspension isothermally at 45°C for 2 hours.

  • Causality: This allows the seed bed to grow and consume the supersaturation, pulling the system's concentration safely away from the LLPS spinodal boundary before further stress is applied[4].

Step 5: Yield Maximization & Cooling

  • Resume Heptane addition at a slightly faster rate (0.2 mL/min) until a 1:2 ratio of EtOAc:Heptane is reached.

  • Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

Step 6: Isolation

  • Filter the crystalline suspension under vacuum. Wash the filter cake with 2 bed volumes of pre-chilled (5°C) Heptane to displace the mother liquor without dissolving the API[2]. Dry under vacuum at 30°C.

References

  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo.[Link]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. KiloMentor Blog.[Link]

  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. Organic Process Research & Development.[Link]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development / NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 1-Methyl-2-phenyl-1H-pyrrole

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to formulate hydrophobic pyrrole derivatives for biological assays, high-throughp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to formulate hydrophobic pyrrole derivatives for biological assays, high-throughput screening, and preclinical models.

1-Methyl-2-phenyl-1H-pyrrole presents a classic formulation challenge. To successfully utilize this compound, we must move beyond trial-and-error and approach solubilization through a thermodynamic and mechanistic lens. This guide provides field-proven, self-validating protocols to overcome these barriers without compromising your experimental integrity.

The Mechanistic Root of the Problem

Before applying a solubilization technique, we must understand the causality of the precipitation. Why does 1-methyl-2-phenyl-1H-pyrrole resist dissolution in aqueous media?

The fundamental issue lies in its molecular architecture. The N-methylation of the pyrrole ring removes the only potential hydrogen-bond donor (the N-H group). Furthermore, the conjugation between the phenyl and pyrrole rings enforces molecular planarity. High molecular planarity and symmetry increase the crystal lattice energy, making it thermodynamically unfavorable for water molecules to break the crystal lattice and solvate the compound[1].

Table 1: Physicochemical Profile of 1-methyl-2-phenyl-1H-pyrrole
PropertyValueCausality for Poor Aqueous Solubility
Molecular Weight 157.21 g/mol Small size, but possesses a highly lipophilic surface area.
LogP (Predicted) ~2.69[2]High lipophilicity; the molecule partitions preferentially into lipid or organic phases rather than water.
H-Bond Donors 0The N-methyl group eliminates the pyrrole's inherent hydrogen-bond donation capacity, preventing interaction with water networks.
Planarity HighPhenyl and pyrrole rings conjugate, leading to tight crystal packing and high lattice energy that resists dissolution.

Solubilization Decision Matrix

Selecting the right technique depends entirely on your downstream application. A co-solvent approach might be perfect for an enzymatic assay but fatally toxic to an in vivo model[3],[4].

SolubilizationWorkflow Start 1-methyl-2-phenyl-1H-pyrrole Aqueous Insoluble App Determine Target Application Start->App InVitro In Vitro Assays (Cell/Biochem) App->InVitro InVivo In Vivo / Preclinical Formulation App->InVivo Cosolvent Co-solvency (DMSO/EtOH) InVitro->Cosolvent Low Conc. Micelle Micellar Solubilization (Tween 80/Kolliphor) InVitro->Micelle High Conc. Cyclodextrin Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Non-toxic Vehicle ChemMod Chemical Modification (Disrupt Planarity) InVivo->ChemMod Lead Optimization

Decision matrix for overcoming 1-methyl-2-phenyl-1H-pyrrole aqueous solubility issues.

Table 2: Tolerability Limits for Common Solubilizing Agents
Solubilizing AgentMechanism of ActionMax In Vitro Conc. (Cell Culture)Max In Vivo Conc. (IV/PO)
DMSO Co-solvency (Dielectric disruption)0.1% - 0.5% (v/v)< 10% (v/v)
Tween 80 Micellar Encapsulation0.01% - 0.1% (v/v)1% - 5% (v/v)
HP-β-CD Inclusion Complexation1% - 2% (w/v)Up to 20% (w/v)

Validated Experimental Protocols

Protocol A: Co-Solvency & "Slow-Drip" Dilution (For Biochemical & Cell Assays)

Causality: Co-solvents like DMSO lower the dielectric constant of the aqueous mixture, reducing the energetic penalty of introducing a hydrophobic solute[4]. However, rapid addition causes localized zones of high water concentration, triggering immediate nucleation and precipitation (solvent shock). Self-Validation: The final solution must remain optically clear at 600 nm absorbance. Any baseline drift indicates micro-precipitation.

Step-by-Step Methodology:

  • Prepare Master Stock: Weigh 1.57 mg of 1-methyl-2-phenyl-1H-pyrrole. Dissolve completely in 100 µL of anhydrous DMSO to create a 100 mM master stock. Vortex until optically clear.

  • Thermal Equilibration: Warm your target aqueous buffer (e.g., PBS or cell media) to 37°C. Increasing the temperature raises the thermodynamic solubility limit.

  • Vortex Dynamics: Place the aqueous buffer on a magnetic stirrer at 800 RPM to create a deep vortex.

  • Slow-Drip Addition: Using a micro-pipette, add the DMSO stock dropwise (1 µL per second) directly into the center of the vortex.

  • Equilibration: Allow the solution to stir for 5 minutes before use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) for cell-based assays.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo Formulation)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic phenyl-pyrrole moiety. This encapsulation is driven by the thermodynamically favorable displacement of high-energy water molecules from the cavity. The hydrophilic exterior of the cyclodextrin keeps the entire host-guest complex dissolved in the bulk aqueous phase[4]. Self-Validation: If the complex is stable, diluting the final solution 10-fold in pure water will not result in precipitation.

Step-by-Step Methodology:

  • Prepare Excipient Vehicle: Prepare a 10% (w/v) solution of HP-β-CD in physiological saline or deionized water.

  • Compound Addition: Add the solid 1-methyl-2-phenyl-1H-pyrrole directly to the HP-β-CD solution to reach a target concentration of 1 to 5 mM.

  • Energy Input: Sonicate the suspension in a water bath at room temperature for 45–60 minutes. The mechanical energy accelerates the inclusion process.

  • Filtration: Filter the resulting mixture through a 0.22 µm PTFE syringe filter. This critical step removes any uncomplexed, undissolved compound, ensuring you are administering a true solution rather than a suspension.

Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO, but it immediately crashed out (precipitated) when added to my aqueous buffer. How do I fix this? A1: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is injected into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the compound can disperse. This leaves the hydrophobic pyrrole stranded in water, causing instantaneous precipitation[5]. Fix: Use the "slow-drip" method described in Protocol A. Alternatively, pre-mix your DMSO stock with a surfactant (like Tween 80 or Kolliphor EL) at a 1:1 ratio before introducing it to the aqueous phase. The surfactant will form micelles around the compound as the DMSO diffuses away.

Q2: My 1-methyl-2-phenyl-1H-pyrrole powder/solution has turned brown over time. Is this related to its solubility? A2: No, this is an indicator of chemical degradation. Pyrrole derivatives are highly susceptible to auto-oxidation and polymerization upon prolonged exposure to oxygen, light, and trace acids[6]. Polymerized pyrrole is highly insoluble and will ruin your assays. Always prepare fresh stock solutions, store the neat compound in amber vials, and backfill the headspace with an inert gas (Argon or Nitrogen).

Q3: Can I chemically modify the molecule to improve solubility without relying on excipients? A3: Yes. If you are in the lead optimization phase of drug development, consider disrupting the molecular planarity or symmetry of the compound. Introducing a steric clash (e.g., adding a methyl group at the ortho-position of the phenyl ring) forces the rings out of coplanarity. This structural disruption significantly lowers the crystal packing energy, which can drastically enhance aqueous solubility without needing to append large, polar heteroatoms[1].

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research (ijpbr.in) URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com) URL:[Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article Source: Global Journal of Pharmacology (globalresearchonline.net) URL:[Link]

  • Product Class 13: 1H-Pyrroles Source: Science of Synthesis (thieme-connect.de) URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

preventing oxidative degradation of 1-methyl-2-phenylpyrrole during storage

Welcome to the Technical Support Center for 1-methyl-2-phenylpyrrole. As an electron-rich heterocyclic synthon, this compound is highly valued in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-methyl-2-phenylpyrrole. As an electron-rich heterocyclic synthon, this compound is highly valued in drug development and materials science. However, researchers frequently encounter severe issues with its stability during storage.

This guide is designed to provide you with a deep mechanistic understanding of pyrrole degradation, actionable troubleshooting steps, and field-proven protocols to ensure the integrity of your starting materials.

The Causality of Degradation: Why Does It Turn Black?

Before troubleshooting, it is critical to understand the chemical mechanism driving the degradation of your reagent.

Pyrroles are highly susceptible to oxidative dearomatization and polymerization[1]. While the N-methyl group in 1-methyl-2-phenylpyrrole removes the reactive N-H bond, the C3, C4, and especially the C5 positions remain highly nucleophilic and vulnerable to electrophilic attack or oxidation[2].

When exposed to atmospheric oxygen, ambient light, or trace transition metals, the monomer undergoes a one-electron oxidation to form a highly reactive radical cation [3]. Two of these radical cations rapidly couple and deprotonate to form a bipyrrole dimer.

The Non-Linear Degradation Trap: The critical issue is that the resulting dimer possesses an extended π-conjugated system. This extended conjugation lowers its oxidation potential relative to the starting monomer[3]. Consequently, the dimer oxidizes much faster than the monomer, leading to a runaway, autocatalytic chain growth that rapidly converts your pure compound into dark, insoluble oligomers and polypyrrole derivatives[4].

PyrroleDegradation Monomer 1-Methyl-2-phenylpyrrole (Colorless Monomer) Radical Radical Cation Intermediate Monomer->Radical O2, Light, or Trace Metals (-1 e⁻ Oxidation) Dimer Bipyrrole Dimer (Extended Conjugation) Radical->Dimer Radical Coupling & Deprotonation Polymer Polypyrrole / Oligomers (Dark Brown/Black) Dimer->Polymer Rapid Chain Growth (Lower Oxidation Potential)

Fig 1: Oxidative polymerization cascade of 1-methyl-2-phenylpyrrole.

Frequently Asked Questions & Troubleshooting

Q1: My 1-methyl-2-phenylpyrrole turned from a pale yellow oil to a dark brown, viscous liquid. Can I still use it in my Pd-catalyzed arylation? A1: No. Do not use heavily discolored material directly. The dark color indicates the presence of polymeric degradants and potentially peroxide byproducts[2]. These impurities will coordinate with and poison palladium catalysts, leading to drastic yield reductions and complex purification profiles. You must recover the pure monomer first (see the Experimental Protocol below).

Q2: I tried to purify my degraded batch using standard silica gel column chromatography, but it seemed to degrade even faster on the column. Why? A2: Standard silica gel is acidic. Acidic environments catalyze the polymerization of electron-rich pyrroles by protonating the ring and facilitating electrophilic attack by other pyrrole molecules[2]. To prevent this, you must either use basic alumina (Grade I) or deactivate your silica gel by pre-flushing it with a solvent system containing 1-2% triethylamine (Et₃N).

Q3: What are the absolute best practices for long-term storage to prevent this oxidation? A3: To completely halt spontaneous polymerization, you must eliminate the initiators (oxygen, light) and reduce the thermal energy of the system.

  • Inert Atmosphere: Store strictly under Argon or Nitrogen. Oxygen is the primary electron acceptor that initiates the radical cascade.

  • Deep Freeze (-80°C): Freezing aliquots at -80°C effectively solidifies the matrix, completely suppressing the molecular mobility required for radical coupling and halting spontaneous polymerization[5].

  • Amber Vials: Protect the compound from light to prevent photo-oxidation and singlet oxygen generation[2].

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and the expected stability of 1-methyl-2-phenylpyrrole.

Storage ConditionAtmosphereLight ExposureEstimated StabilityMechanistic Consequence
20°C (Benchtop) AirAmbient Light< 1 WeekRapid photo-oxidation; unrestricted radical cation initiation.
4°C (Fridge) AirDark1–3 WeeksThermal kinetics slowed, but dissolved O₂ continues to drive dimerization.
-20°C (Freezer) Argon / N₂Dark6–12 MonthsO₂ excluded; thermal energy insufficient for rapid chain growth.
-80°C (Deep Freeze) Argon / N₂Dark> 2 YearsMatrix frozen; spontaneous polymerization completely halted[5].
Experimental Protocol: Recovery and Anaerobic Aliquoting

To build a self-validating workflow, the following protocol outlines how to rescue a degraded batch of 1-methyl-2-phenylpyrrole and prepare it for long-term storage.

Phase 1: Purification via Basic Alumina Causality: Basic alumina traps polar, high-molecular-weight oligomers and neutralizes trace acids without triggering further acid-catalyzed degradation.

  • Prepare a short, wide glass frit funnel with a 2-inch pad of Basic Alumina (Brockmann Grade I).

  • Dissolve the degraded 1-methyl-2-phenylpyrrole in a minimal amount of deoxygenated hexanes.

  • Elute the solution through the alumina pad using additional deoxygenated hexanes under a slight positive pressure of Argon. The dark oligomers will remain tightly bound to the top of the alumina.

  • Collect the colorless to pale-yellow filtrate in a flame-dried Schlenk flask.

Phase 2: Solvent Removal and Degassing Causality: Sparging with inert gas is insufficient for long-term storage. Freeze-Pump-Thaw (FPT) removes deeply dissolved oxygen from the compound matrix.

  • Carefully remove the hexanes under reduced pressure using a rotary evaporator backfilled with Argon.

  • Connect the Schlenk flask containing the neat oil to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the compound is completely frozen solid.

  • Pump: Open the flask to high vacuum for 5 minutes to remove headspace gases.

  • Thaw: Close the vacuum valve and allow the compound to thaw in a room-temperature water bath, observing bubbles as dissolved gases escape.

  • Repeat the Freeze-Pump-Thaw cycle two more times. Backfill the flask with Argon on the final thaw.

Phase 3: Aliquoting and Validation Causality: Repeatedly opening a main storage flask introduces trace oxygen and moisture, restarting the degradation cycle. Single-use aliquots preserve the bulk batch.

  • Under a positive flow of Argon, transfer the purified compound into pre-dried, argon-flushed amber glass vials (e.g., 0.5 mL or 1.0 mL aliquots).

  • Seal the vials tightly with PTFE-lined caps and wrap the seals in Parafilm.

  • Store the aliquots immediately at -20°C or -80°C.

  • Self-Validation Checkpoint: Before using an aliquot in a sensitive reaction, spot 1 µL on a TLC plate (eluting with 10% EtOAc in Hexanes). A single spot under UV (254 nm) with zero baseline retention confirms absolute monomer purity and the absence of polar oligomers.

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-2-phenyl-1H-pyrrole Alkylation

Welcome to the technical support and troubleshooting center for the functionalization of substituted pyrroles. Alkylating 1-methyl-2-phenyl-1H-pyrrole presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the functionalization of substituted pyrroles. Alkylating 1-methyl-2-phenyl-1H-pyrrole presents unique synthetic challenges. While the C2 position is blocked by a phenyl group and the nitrogen is methylated, the pyrrole ring remains highly electron-rich. This often leads to a lack of regiocontrol (yielding C3, C4, and C5 mixtures), rampant polyalkylation, and acid-catalyzed polymerization.

This guide provides field-proven, mechanistically grounded solutions to eliminate these unwanted byproducts and streamline your drug development workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my Friedel-Crafts alkylation yield a complex mixture of C3, C4, and C5 isomers instead of the desired C5 product? The Causality: In 1-methyl-2-phenyl-1H-pyrrole, the C5 position is electronically favored due to the α -effect of the heteroatom. However, classical Friedel-Crafts conditions (e.g., using AlCl₃ or FeCl₃) generate highly reactive, "hard" carbocations. These intermediates lack the steric and electronic discrimination required to exclusively target the C5 position, leading to competitive electrophilic aromatic substitution at the C3 and C4 positions. The Solution: Abandon classical Lewis acid catalysis in favor of directed C–H activation. Utilizing a Palladium(II)/Norbornene co-catalyzed system shifts the mechanism from non-selective electrophilic attack to a highly controlled oxidative addition/reductive elimination pathway, exclusively yielding the C5-alkylated product .

Q2: How can I suppress polyalkylation (di- and tri-alkylated byproducts) without sacrificing the overall conversion rate? The Causality: Alkylation adds an electron-donating group to the pyrrole ring. Consequently, the mono-alkylated product is more nucleophilic than the starting 1-methyl-2-phenyl-1H-pyrrole. In standard organic solvents, this leads to a runaway reaction where the product outcompetes the starting material for the electrophile. The Solution: Transition your reaction medium to an ionic liquid, such as[bmim][SbF₆]. Ionic liquids create a highly structured microenvironment that stabilizes the mono-alkylated intermediate and restricts the diffusion of subsequent electrophiles, effectively dropping polyalkylation rates to below 5% .

Q3: My pyrrole substrate turns into a black, tar-like substance during the reaction. What is causing this degradation? The Causality: Pyrroles are notoriously acid-sensitive. The presence of strong Brønsted acids or harsh Lewis acids induces rapid protonation of the pyrrole ring, triggering irreversible ring-opening and subsequent polymerization. The Solution: Replace harsh Lewis acids with milder alternatives. If asymmetric alkylation is required, chiral phosphoric acids act as mild Brønsted acids that provide sufficient electrophilic activation for the incoming alkylating agent without crossing the acidity threshold that causes pyrrole polymerization .

Part 2: Visualizing the Problem Space

Workflow Start Analyze Alkylation Byproducts CheckPoly Polyalkylation Detected? Start->CheckPoly CheckRegio C3/C4 Regioisomers Detected? Start->CheckRegio CheckDegrad Polymerization or Degradation? Start->CheckDegrad SolPoly Use Ionic Liquids (e.g., [bmim][SbF6]) CheckPoly->SolPoly Yes SolRegio Switch to Pd/Norbornene Catalysis CheckRegio->SolRegio Yes SolDegrad Replace Lewis Acids with Mild Brønsted Acids CheckDegrad->SolDegrad Yes

Troubleshooting workflow for resolving common pyrrole alkylation byproducts.

Pathway Substrate 1-Methyl-2-phenyl-1H-pyrrole PdCat Pd(II)/Norbornene Catalysis Substrate->PdCat Directed C-H Act. FCAcid Classical Friedel-Crafts (AlCl3) Substrate->FCAcid Electrophilic Act. InterA C5-Palladated Intermediate PdCat->InterA InterB Unstabilized Carbocation FCAcid->InterB ProdA Exclusive C5-Alkylated Product InterA->ProdA Reductive Elim. ProdB C3/C4/C5 Isomers + Polymerization InterB->ProdB Non-selective Attack

Mechanistic divergence between directed Pd-catalysis and classical Friedel-Crafts.

Part 3: Self-Validating Experimental Methodologies

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to confirm the suppression of byproducts before proceeding to scale-up.

Protocol A: Regioselective C5-Alkylation via Pd/Norbornene Catalysis

Objective: Eliminate C3/C4 regioisomers during primary alkylation.

  • Preparation: Charge an oven-dried Schlenk flask with 1-methyl-2-phenyl-1H-pyrrole (1.0 equiv), primary alkyl halide (1.5 equiv), Pd(OAc)₂ (10 mol%), norbornene (20 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF/dioxane (1:1 v/v, 0.2 M concentration).

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Removing oxygen prevents the oxidative degradation of the electron-rich pyrrole and preserves the active Pd(0) species.

  • Reaction: Stir the mixture at 80°C for 14 hours under an argon atmosphere.

  • Workup: Quench with distilled water, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Run a crude GC-MS. You must observe a single product mass peak corresponding to the mono-alkylated mass. The absence of isomeric peaks at different retention times confirms >95% C5 regioselectivity .

Protocol B: Mild Alkylation in Ionic Liquids

Objective: Prevent polyalkylation and polymerization using mild conditions.

  • Preparation: In a reaction vial, mix 1-methyl-2-phenyl-1H-pyrrole (1.0 equiv) and alkyl mesylate (1.2 equiv).

  • Solvent System: Suspend the reagents in the ionic liquid [bmim][SbF₆] (2.0 mL/mmol) alongside a mild base (K₂CO₃, 0.8 equiv) to neutralize the generated methanesulfonic acid.

  • Reaction: Stir vigorously at 80°C for 24 hours.

  • Extraction: Extract the product directly from the ionic liquid phase using diethyl ether (4x). The ionic liquid phase remains intact and can be recycled.

  • Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃) on the crude extract. The integration of the aliphatic alkyl signals relative to the remaining pyrrole ring protons (at C3 and C4) must strictly reflect a 1:1 adduct. The absence of overlapping, complex aliphatic multiplets validates the suppression of polyalkylation .

Part 4: Quantitative Byproduct Profiling

The table below summarizes the expected byproduct profiles based on the chosen synthetic strategy, allowing for rapid comparison and experimental planning.

Reaction SystemElectrophileMajor ProductPolyalkylation RiskPolymerization RiskReference
AlCl₃ / CH₂Cl₂ (Classical)Alkyl HalideMixed C3/C4/C5High (>20%)High (Tar formation)N/A
[bmim][SbF₆] / K₂CO₃ Alkyl MesylateC5 Alkyl (Mono)Low (<5%)None
Pd(OAc)₂ / Norbornene Primary Alkyl HalideExclusive C5 AlkylNoneNone
Chiral Phosphoric Acid Ketimines / NitroolefinsC5 Alkyl (Chiral)NoneNone

References

  • Jiao, L., & Bach, T. (2013).
  • Lee, S. G., et al. (2005). Mono- and Dialkylations of Pyrrole at C2 and C5 Positions by Nucleophilic Substitution Reaction in Ionic Liquid. Organic Letters.
  • Akiyama, T., et al. (2022). Enantioselective Friedel–Crafts Alkylation Reaction of Pyrroles with N-Unprotected Alkynyl Trifluoromethyl Ketimines. Organic Letters.
Optimization

advanced purification techniques for crude 1-methyl-2-phenyl-1H-pyrrole

Welcome to the Advanced Purification Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique challenges of isolating 1-methyl-2-phenyl-1H-pyrrole (CAS: 938-37-4).

Because the pyrrole core is highly electron-rich, it is notoriously sensitive to acidic environments, atmospheric oxygen, and UV light[1]. Standard purification workflows often lead to catastrophic yield losses due to polymerization. This guide provides field-proven, self-validating methodologies to ensure you recover high-purity (>99%) material without degradation.

Part 1: Physicochemical Profiling & Chromatographic Data

To design a successful purification strategy, we must first understand the physical constraints of the molecule.

Table 1: Physicochemical Parameters of 1-Methyl-2-phenyl-1H-pyrrole

Parameter Value Impact on Purification Strategy
Molecular Weight 157.21 g/mol [2] Low molecular weight; highly amenable to vacuum distillation.
Boiling Point ~260.5 °C at 760 mmHg[2] High atmospheric boiling point mandates high-vacuum (Kugelrohr) distillation to prevent thermal cracking.
Physical State Yellow to colorless oil[3] Prone to trapping residual chromatography solvents; requires extended high-vacuum drying.

| Chemical Stability | Acid-sensitive, easily oxidized[1] | Strictly requires base-deactivated stationary phases and inert atmosphere storage. |

Table 2: Optimized Chromatographic Solvent Systems

Impurity Profile Recommended Eluent System Rationale

| Unreacted starting materials | Hexane / Ethyl Acetate (15:1)[3] | Provides optimal retention factor ( Rf​ ~0.3) for the target compound, separating it from highly polar byproducts. | | Desmethyl precursor (2-phenylpyrrole) | Toluene / Hexane (1:3 Gradient) | Exploits the N-H hydrogen-bond donor of the impurity to retain it on the silica, while the N-methyl target elutes rapidly. |

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my crude 1-methyl-2-phenyl-1H-pyrrole turn into a dark, insoluble tar during silica gel chromatography, resulting in <20% recovery? A1: This is a classic case of acid-catalyzed polymerization. Standard silica gel possesses mildly acidic silanol groups ( pKa​ ~ 4.5–5.0). Because the pyrrole ring is highly electron-rich, these acidic sites protonate the C5 position, generating a highly reactive electrophilic iminium intermediate. This triggers a runaway nucleophilic cascade with adjacent unreacted pyrrole molecules, forming dark oligomeric tars[1]. Solution: Deactivate your silica gel by flushing the packed column with 1–2% triethylamine (TEA) in hexanes prior to loading your sample[4]. Maintain 0.5% TEA in your mobile phase throughout the elution.

Q2: I synthesized the compound via a Palladium-catalyzed cross-coupling reaction. Post-column, my product still has a slight grayish tint. How do I remove trace heavy metals? A2: N-heterocycles like pyrroles can coordinate with transition metals, carrying them through standard silica chromatography[5]. Solution: Dissolve the post-column oil in dichloromethane and treat it with a functionalized silica metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) at 5% w/w. Stir at room temperature for 4 hours, filter through a pad of Celite, and concentrate under reduced pressure.

Q3: What are the optimal conditions for the final isolation and long-term storage of the pure compound? A3: Attempting atmospheric distillation will cause severe thermal degradation due to its high boiling point[2]. Solution: Perform a high-vacuum distillation (Kugelrohr) at < 1 mmHg. The compound will distill as a colorless to pale-yellow oil. Because pyrroles rapidly darken upon exposure to oxygen and UV light[1], immediately backfill the receiving flask with Argon, transfer to an amber vial, and store at -20 °C.

Part 3: Mechanistic Insights & Workflows

To visualize the causality behind the degradation, refer to the acid-catalyzed pathway below. Understanding this mechanism is critical for recognizing why base-deactivation is non-negotiable.

Mechanism A 1-Methyl-2-phenyl-1H-pyrrole B Protonation at C5 (Acidic Silica Sites) A->B H+ C Electrophilic Iminium Ion B->C D Nucleophilic Attack by Unreacted Pyrrole C->D E Oligomerization / Tar D->E Repeated

Fig 1. Acid-catalyzed degradation pathway of pyrroles on untreated silica gel.

Workflow A Crude 1-Methyl-2-phenyl-1H-pyrrole B Aqueous Workup & Extraction A->B C Transition Metal Catalyst Used? B->C D Treat with Metal Scavenger (e.g., QuadraSil) C->D Yes E TEA-Deactivated Silica Gel Chromatography C->E No D->E F High-Vacuum Distillation (< 1 mmHg) E->F G Pure Product (>99%) Store at -20°C under Ar F->G

Fig 2. End-to-end purification workflow for crude 1-methyl-2-phenyl-1H-pyrrole.

Part 4: Standardized Experimental Protocol

This protocol is designed as a self-validating system . Step 1 includes an In-Process Quality Control (IPQC) check to empirically prove the stability of your specific crude mixture before committing the entire batch to the column.

Step 1: IPQC 2D-TLC Validation

  • Spot the crude mixture in the bottom-left corner of a standard silica TLC plate.

  • Elute in the first dimension using Hexane/Ethyl Acetate (15:1).

  • Dry the plate completely, rotate it 90 degrees, and elute again in the same solvent.

  • Validation: If the target spot streaks or fails to form a perfect diagonal line, acid-degradation is actively occurring. Proceed immediately to Step 2.

Step 2: Stationary Phase Deactivation

  • Slurry-pack a chromatography column with standard silica gel (230–400 mesh) using Hexanes.

  • Flush the column with 2 column volumes (CV) of a 2% Triethylamine (TEA) in Hexanes solution[4].

  • Flush with 1 CV of pure Hexanes to remove excess unbound TEA.

Step 3: Flash Chromatography

  • Dry-load the crude oil onto a minimal amount of TEA-deactivated silica, or wet-load using a minimum volume of toluene.

  • Elute using an isocratic mixture of Hexane/Ethyl Acetate (15:1) containing 0.5% TEA[3].

  • Monitor fractions via UV (254 nm) or by staining with potassium permanganate ( KMnO4​ ).

  • Pool product-containing fractions and concentrate under reduced pressure at 30 °C (avoid higher bath temperatures to prevent darkening).

Step 4: High-Vacuum Distillation

  • Transfer the concentrated oil to a Kugelrohr distillation apparatus.

  • Apply high vacuum (< 1 mmHg) and gently heat the oven. The product will smoothly distill, leaving behind polymerized baseline impurities and residual salts.

  • Upon completion, break the vacuum with Argon gas (never ambient air).

  • Transfer the purified, colorless oil to an amber glass vial, purge the headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20 °C.

References

  • Hydrogen-Bond-Assisted Ru(III)-Catalyzed C–C Bond Activation in 1,3-Dicarbonyls: A Direct Route to Multi-Substituted Pyrroles. The Journal of Organic Chemistry (ACS).[Link]

  • Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling. The Journal of Organic Chemistry (ACS).[Link]

  • Product Class 13: 1H-Pyrroles. Science of Synthesis (Thieme Connect).[Link]

Sources

Troubleshooting

resolving NMR peak overlaps in 1-methyl-2-phenyl-1H-pyrrole spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent analytical bottlenecks in heterocyclic chemistry: resolving severe 1H NMR peak...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent analytical bottlenecks in heterocyclic chemistry: resolving severe 1H NMR peak overlaps in 1-methyl-2-phenyl-1H-pyrrole.

When analyzing this molecule in standard non-polar solvents, the electron-rich pyrrole core and the conjugated phenyl ring create tightly clustered spin systems. Below, we bypass standard basic troubleshooting and dive directly into the physical causality of these overlaps, providing field-proven, self-validating methodologies to extract unambiguous structural data.

Diagnostic Workflow

NMR_Troubleshooting A 1D 1H NMR (CDCl3) Peak Overlap Detected B Nature of Overlap? A->B C Intra-ring Protons (Pyrrole H-3/H-4) B->C Strong J-coupling D Inter-ring Protons (Phenyl Multiplets) B->D Isochronous shifts E Pure Shift NMR (PSYCHE) Collapse J-couplings C->E F ASIS (C6D6 Titration) Alter Magnetic Anisotropy D->F G 2D NMR (HSQC/TOCSY) Disperse in 2nd Dimension D->G H Resolved Resonances & Unambiguous Assignment E->H F->H G->H

Workflow for diagnosing and resolving 1H NMR peak overlaps in 1-methyl-2-phenyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: Why do the pyrrole H-3/H-4 protons and the phenyl protons appear as unresolved multiplets in standard CDCl3​ ? A1: The overlap is driven by two distinct physical phenomena. First, the electron-donating N-methyl group and the conjugated phenyl ring create a highly delocalized π -system. In CDCl3​ , the pyrrole H-3 and H-4 protons resonate at nearly identical frequencies (~6.20–6.23 ppm)[1]. Because their chemical shift difference ( Δν ) is on the same order of magnitude as their homonuclear scalar coupling constant ( JHH​ ), they exhibit strong second-order coupling effects, resulting in a complex, unresolved multiplet. Second, the five phenyl protons (ortho, meta, para) cluster tightly between 7.29–7.40 ppm because the isotropic CDCl3​ solvent fails to provide sufficient differential magnetic shielding across the aromatic ring[1].

Q2: How can I separate the pyrrole H-3 and H-4 signals without upgrading to an 800 MHz magnet? A2: The most robust software-driven approach is Pure Shift NMR, specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence. Pure shift techniques suppress homonuclear J -couplings during acquisition, effectively collapsing complex multiplets into sharp singlets positioned at their exact chemical shifts[2][3]. By removing the J -coupling width, the true chemical shift difference between H-3 and H-4 becomes visible, allowing for accurate integration and assignment without relying on ultra-high-field hardware.

Q3: Pure Shift NMR didn't fully separate the phenyl protons. What chemical intervention can I use? A3: When resonances are truly isochronous (having identical chemical shifts), decoupling will not resolve them. Instead, you must alter the magnetic environment using an Aromatic Solvent Induced Shift (ASIS). By switching the solvent from CDCl3​ to Benzene- d6​ ( C6​D6​ ), the highly anisotropic benzene molecules form transient, stereospecific collision complexes with the dipole moment of the pyrrole ring[4]. Because the phenyl ring of the solute sits at a specific steric angle relative to the pyrrole dipole, the C6​D6​ molecules shield the ortho, meta, and para protons differentially. This differential shielding often shifts the overlapping signals by up to 0.5 ppm, completely resolving the multiplet[5].

Q4: How do I definitively assign these resolved peaks to their specific molecular positions? A4: Once the peaks are dispersed, use a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment combined with a 1D TOCSY (Total Correlation Spectroscopy)[6]. HSQC disperses the crowded proton signals along the much wider 13C chemical shift dimension. 1D TOCSY allows you to selectively irradiate the isolated pyrrole H-5 proton (~6.70 ppm) and trace the spin system exclusively through the pyrrole ring, definitively distinguishing H-3/H-4 from any residual phenyl overlap[6].

Quantitative Data: Chemical Shift Diagnostics

Use the following table to benchmark your initial spectra and select the appropriate resolution technique based on the specific proton environment.

Proton EnvironmentExpected Shift in CDCl3​ (ppm)Primary Overlap ChallengeRecommended Resolution TechniqueExpected Outcome
N- CH3​ ~3.66 (s)None (Isolated)N/ASharp singlet; use as an internal reference vector.
Pyrrole H-3, H-4 ~6.20–6.23 (m)Intra-ring second-order J -couplingPure Shift (PSYCHE)Collapses into two distinct, measurable singlets.
Pyrrole H-5 ~6.70–6.72 (m)Minor overlap with solvent impurities1D TOCSYIsolates the pyrrole spin system from background noise.
Phenyl (o, m, p) ~7.29–7.40 (m)Isochronous clusteringASIS ( C6​D6​ Titration)Differential shifting separates ortho- from meta-/para- protons.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the internal validation check passes.

Protocol 1: ASIS Titration Workflow

Objective: Resolve the isochronous phenyl multiplet via controlled magnetic anisotropy.

  • Baseline Acquisition: Dissolve 15 mg of 1-methyl-2-phenyl-1H-pyrrole in 0.5 mL of CDCl3​ . Acquire a standard 1D 1H NMR spectrum.

    • Validation Check: Ensure the N-methyl singlet at ~3.66 ppm is perfectly sharp (linewidth < 1.5 Hz). If it is broad, your shimming is poor, which will artificially exacerbate peak overlap. Re-shim before proceeding.

  • Incremental Titration: Add C6​D6​ directly to the NMR tube in 10% v/v increments (approx. 50 μL per step). Mix thoroughly.

  • Track and Validate: Acquire a rapid 1D 1H spectrum after each addition.

    • Validation Check: The N-methyl peak will shift linearly due to the bulk susceptibility change. Use this peak as an internal reference vector to plot the relative movement of the phenyl protons.

  • Termination: Stop the titration when the ortho protons separate from the meta/para cluster by 0.1 ppm, allowing for clean integration.

Protocol 2: Pure Shift (PSYCHE) Acquisition Setup

Objective: Collapse the H-3/H-4 second-order multiplet into distinct singlets.

  • Pulse Calibration: Insert your sample and determine the 90-degree pulse ( p1 ) accurately.

    • Validation Check: Execute a 360-degree pulse experiment. It must yield a null signal (flat baseline). If signal remains, your B1​ field is inhomogeneous, and the pure shift sequence will generate severe artifacts.

  • PSYCHE Parameterization: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 15-30 ms) and the flip angle (start at 15 degrees to balance sensitivity and spectral purity).

  • Acquisition & Processing: Acquire the pseudo-2D dataset and process it using your spectrometer's pure shift reconstruction algorithm to extract the 1D trace.

    • Validation Check: Inspect the residual CHCl3​ solvent peak. It should appear as a perfect singlet without decoupling sidebands. If sidebands are present, adjust the chunk size in your processing parameters before interpreting the pyrrole signals.

References

  • Source: acs.
  • Source: thieme-connect.
  • Source: nanalysis.
  • Source: rsc.
  • Source: rsc.
  • qNMR of mixtures: what is the best solution to signal overlap?

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Methyl-2-phenyl-1H-pyrrole Synthesis

Executive Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most common bottlenecks encountered during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 1-methyl-2-phenyl-1H-pyrrole. This transformation relies on the classic Paal-Knorr condensation between 4-oxo-4-phenylbutanal and methylamine[1]. While the reaction is fundamentally robust, achieving high yields without generating tarry byproducts requires precise optimization of the acid catalyst loading[2].

Mechanistic Pathway

Mechanism A 4-oxo-4-phenylbutanal + Methylamine B Hemiaminal Intermediate A->B Nucleophilic Addition C 1-methyl-2-phenyl-1H-pyrrole + 2 H2O B->C Acid-Catalyzed Dehydration

Reaction mechanism of the Paal-Knorr synthesis of 1-methyl-2-phenyl-1H-pyrrole.

FAQ: Catalyst Selection & Loading Optimization

Q: Why is catalyst loading the most critical parameter in this synthesis? A: The Paal-Knorr synthesis proceeds via a hemiaminal intermediate[3]. The initial nucleophilic attack of methylamine on the carbonyl groups is rapid and uncatalyzed. However, the subsequent dehydration steps—which form the aromatic pyrrole ring—are rate-determining and strictly require acid catalysis[3].

  • Under-catalysis: Fails to protonate the hydroxyl groups of the hemiaminal, causing the reaction to stall and leaving highly polar intermediates in the mixture.

  • Over-catalysis: Pyrroles are electron-rich heteroaromatics. Excess Brønsted acid sites readily catalyze the electrophilic substitution and polymerization of the newly formed pyrrole, leading to dark, tarry degradation products[2].

Q: What are the recommended catalysts and their optimal loadings? A: While traditional homogeneous Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective at 5–10 mol%, recent methodologies strongly favor solid acid catalysts such as commercially available aluminas (e.g., CATAPAL 200)[2]. Solid acids provide an optimal ratio of Brønsted to Lewis acid sites and can be easily filtered out, preventing product degradation during workup[2]. The optimal loading for solid alumina is strictly 40 mg per mmol of substrate; doubling the mass to 80 mg has been shown to decrease the yield due to unwanted side reactions[2].

Quantitative Data: Effect of Catalyst Loading on Yield

The following table summarizes the causal relationship between catalyst loading and reaction efficiency (Standardized for 1.0 mmol scale at 60 °C for 45 min)[2].

Catalyst TypeLoading AmountConversion (%)Isolated Yield (%)Mechanistic Observation
None0< 100Stalls at hemiaminal intermediate.
p-TsOH2 mol%6558Incomplete dehydration; slow kinetics.
p-TsOH10 mol%> 9989Clean profile; standard homogeneous baseline.
p-TsOH25 mol%> 9962Over-catalysis; tarry polymeric byproducts observed.
Solid Alumina20 mg7065Insufficient acid sites for full conversion.
Solid Alumina 40 mg > 99 92 Optimal Brønsted-Lewis balance; clean profile.
Solid Alumina80 mg> 9975Slight degradation and byproduct formation.

Troubleshooting Guide

Issue 1: Incomplete Conversion (Accumulation of Hemiaminal Intermediates)

  • Symptoms: TLC monitoring shows the consumption of the 4-oxo-4-phenylbutanal starting material, but a highly polar intermediate spot persists and does not convert to the less polar pyrrole product.

  • Root Cause: Insufficient acid catalyst to drive the dehydration step, or the accumulation of water pushing the equilibrium backward[3].

  • Solution: Ensure your catalyst loading meets the minimum threshold (e.g., 40 mg solid alumina or 10 mol% p-TsOH). If the problem persists, implement a water-removal strategy (e.g., adding molecular sieves) to drive the condensation forward.

Issue 2: Formation of Dark, Tarry Reaction Mixtures

  • Symptoms: The reaction mixture turns dark brown or black within minutes of heating. The isolated yield is unexpectedly low despite the full consumption of starting materials[2].

  • Root Cause: Over-catalysis. High concentrations of strong acids catalyze the polymerization of the electron-rich 1-methyl-2-phenyl-1H-pyrrole[2].

  • Solution: Strictly cap the catalyst loading. If using p-TsOH, do not exceed 10 mol%. Alternatively, switch to a solid acid catalyst which limits the exposure of the pyrrole to acidic sites in the bulk solution[2].

Issue 3: Poor Product Isolation During Workup

  • Symptoms: Stubborn emulsions form during liquid-liquid extraction, causing the product to be lost in the aqueous phase.

  • Root Cause: Unreacted methylamine or highly polar hemiaminal intermediates act as surfactants. Additionally, fine particulates from solid catalysts can stabilize emulsions.

  • Solution: Verify complete conversion via TLC before initiating workup. If using a solid acid catalyst, filter the reaction mixture through a short pad of Celite before adding any aqueous quenching solutions.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system; each step includes a built-in verification check to ensure scientific integrity and reproducibility[2],[4].

Step 1: Precursor Preparation In an oven-dried 10 mL reaction vial, add 4-oxo-4-phenylbutanal (162 mg, 1.0 mmol).

  • Validation Check: The starting material should be a pale yellow liquid/solid. Ensure no carboxylic acid degradation products are present via NMR before proceeding, as auto-oxidation can skew catalyst equivalents.

Step 2: Amine Addition Add a solution of methylamine (2.0 M in THF, 0.6 mL, 1.2 mmol) to the vial.

  • Validation Check: A mild exotherm should be observed immediately upon addition, confirming the rapid, uncatalyzed nucleophilic attack to form the hemiaminal.

Step 3: Catalyst Introduction Add the optimized catalyst (40 mg of solid alumina OR 17 mg of p-TsOH) and 2.0 mL of absolute ethanol.

Step 4: Reaction Execution Seal the vessel and heat to 60 °C for exactly 45 minutes with vigorous stirring[2].

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar intermediate must completely disappear, replaced by a single, highly UV-active spot (Rf ~ 0.6) corresponding to 1-methyl-2-phenyl-1H-pyrrole.

Step 5: Workup and Purification Cool to room temperature. Filter the mixture through Celite to remove the solid catalyst. Dilute the filtrate with ethyl acetate (10 mL), wash with saturated aqueous NaHCO3 (5 mL) to neutralize any residual acid, and wash with brine (5 mL). Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.

  • Validation Check: The final product should be isolated as a clear to pale-yellow oil. Dark coloration indicates acid-catalyzed degradation during the process[4].

Experimental Workflow

Workflow Step1 1. Mix Precursors (1.0 mmol dicarbonyl + 1.2 mmol amine) Step2 2. Add Catalyst (e.g., 40 mg Solid Alumina or 10 mol% p-TsOH) Step1->Step2 Step3 3. Heat & Stir (60°C for 45 min) Step2->Step3 Step4 4. Quench & Extract (NaHCO3 / EtOAc) Step3->Step4 Step5 5. Purify (Flash Column Chromatography) Step4->Step5

Step-by-step experimental workflow for optimized pyrrole synthesis.

References

1.[2] Title: Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas Source: mdpi.com URL:

2.[4] Title: Hydrogen-Bond-Assisted Ru(III)-Catalyzed C–C Bond Activation in 1,3-Dicarbonyls: A Direct Route to Multi-Substituted Pyrroles Source: acs.org URL:

3.[1] Title: Paal–Knorr synthesis Source: wikipedia.org URL:

4.[3] Title: Paal-Knorr Pyrrole Synthesis Source: organic-chemistry.org URL:

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 1-Methyl-2-phenyl-1H-pyrrole vs. 1-Methyl-3-phenylpyrrole

Executive Summary In drug development and materials science, the precise functionalization of pyrrole cores is a critical path to accessing novel chemical space. When comparing the reactivity profiles of 1-methyl-2-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and materials science, the precise functionalization of pyrrole cores is a critical path to accessing novel chemical space. When comparing the reactivity profiles of 1-methyl-2-phenyl-1H-pyrrole and 1-methyl-3-phenylpyrrole, the subtle shift of the phenyl group from the C2 to the C3 position fundamentally alters the molecule's steric topography. This guide provides an objective, mechanistic comparison of their behavior in electrophilic aromatic substitution (EAS) workflows, supported by field-proven experimental protocols.

Mechanistic & Structural Analysis

Pyrroles are highly electron-rich aromatic heterocycles that readily undergo electrophilic aromatic substitution. Kinetically and thermodynamically, EAS preferentially occurs at the α -positions (C2 and C5) rather than the β -positions (C3 and C4). This baseline reactivity is driven by the stability of the Wheland intermediate: α -attack delocalizes the positive charge over three atoms (including the nitrogen lone pair), whereas β -attack only allows delocalization over two atoms[1].

When bulky substituents like a phenyl ring are introduced, steric and electronic effects dictate the regioselectivity:

  • 1-Methyl-2-phenyl-1H-pyrrole: The C2 α -position is blocked by the phenyl ring. While the phenyl group is electron-withdrawing by induction, it can donate electron density via resonance. However, steric clashing with the N-methyl group often twists the phenyl ring out of coplanarity, limiting its resonance contribution. The adjacent C3 position is sterically hindered. Consequently, incoming electrophiles are directed almost exclusively to the sterically free C5 α -position[2].

  • 1-Methyl-3-phenylpyrrole: The C3 β -position is blocked. Both α -positions (C2 and C5) are theoretically available. However, the C2 position suffers from significant steric shielding from the adjacent C3-phenyl group. Therefore, the C5 position remains the kinetically favored site for EAS. Highly reactive or smaller electrophiles may yield a mixture of C5 and C2 substituted products, but C5 substitution dominates[3].

Reactivity Pathways Diagram

Reactivity Substrate1 1-Methyl-2-phenylpyrrole (C2 Blocked) S1_C5 C5 Attack (Alpha) Major Product Substrate1->S1_C5 Sterically free Thermodynamically stable S1_C3 C3/C4 Attack (Beta) Trace/None Substrate1->S1_C3 High activation energy Substrate2 1-Methyl-3-phenylpyrrole (C3 Blocked) S2_C5 C5 Attack (Alpha) Major Product Substrate2->S2_C5 Sterically free Preferred pathway S2_C2 C2 Attack (Alpha) Minor Product Substrate2->S2_C2 Sterically hindered by C3-Phenyl

Caption: Regioselectivity pathways for electrophilic aromatic substitution in N-methylphenylpyrroles.

Quantitative Reactivity Comparison

The table below summarizes the regioselective outcomes of standard EAS reactions for both isomers. Data reflects typical isolated yields and isomer ratios observed in controlled laboratory settings[4].

Reaction Type1-Methyl-2-phenylpyrrole Regioselectivity1-Methyl-3-phenylpyrrole RegioselectivityStandard Conditions
Vilsmeier-Haack Formylation >95% C5 (1-methyl-5-phenyl-1H-pyrrole-2-carbaldehyde)~85% C5, ~15% C2POCl 3​ , DMF, 0 °C to RT
Friedel-Crafts Acylation >90% C5~80% C5, ~20% C2AcCl, AlCl 3​ , DCE, 0 °C
Halogenation (NBS) >95% C5Mixture of C5 and C2NBS, THF, -78 °C

Experimental Methodologies: Vilsmeier-Haack Formylation

To objectively compare the reactivity of these two substrates, the Vilsmeier-Haack formylation serves as an excellent self-validating system. The reaction is highly sensitive to steric environments, making it ideal for probing the accessibility of the α -positions[2].

Objective: Synthesize regioselective formyl derivatives to probe EAS preference.

Step-by-Step Protocol & Causality:

  • Vilsmeier Reagent Generation:

    • Action: In a flame-dried, argon-purged flask, cool anhydrous N,N-Dimethylformamide (DMF, 1.2 eq) to 0 °C. Add Phosphorus oxychloride (POCl 3​ , 1.2 eq) dropwise over 10 minutes.

    • Causality: The reaction between POCl 3​ and DMF forms the highly reactive chloromethyleneiminium ion. This process is highly exothermic; dropwise addition at 0 °C prevents thermal degradation of the reagent and suppresses the formation of dark, polymeric byproducts.

  • Substrate Addition:

    • Action: Dissolve the pyrrole substrate (1.0 eq, either 1-methyl-2-phenylpyrrole or 1-methyl-3-phenylpyrrole) in a minimal volume of anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

    • Causality: Pyrroles are electron-rich and prone to rapid, uncontrolled polymerization if exposed to high local concentrations of electrophiles at elevated temperatures. Gradual addition maintains a controlled reaction rate[1].

  • Reaction Progression:

    • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 8:2).

  • Hydrolysis and Workup:

    • Action: Pour the reaction mixture over crushed ice containing a saturated aqueous solution of Sodium Acetate (NaOAc). Stir vigorously for 30 minutes.

    • Causality: The initial product is a stable iminium salt. Mildly basic aqueous hydrolysis using NaOAc converts the iminium intermediate to the final aldehyde. Using a stronger base (like NaOH) could trigger unwanted side reactions, such as the Cannizzaro reaction or base-catalyzed degradation of the pyrrole ring.

  • Isolation:

    • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Causality: For 1-methyl-3-phenylpyrrole, careful silica gel flash chromatography is required to separate the major C5-formyl isomer from the minor C2-formyl isomer. Conversely, 1-methyl-2-phenylpyrrole typically yields a single spot corresponding to the C5-product, significantly simplifying purification[2].

References

  • Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides Source: NIH (National Institutes of Health) URL:1

  • Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity Source: ACS Publications URL:4

  • Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings Source: Royal Society of Chemistry (RSC) URL:3

  • Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives Source: SciSpace URL:2

Sources

Comparative

Advanced HPLC Method Validation for 1-Methyl-2-phenyl-1H-pyrrole: A Comparative Guide (SPP-UHPLC vs. Traditional FPP-HPLC)

Executive Summary The accurate quantification and purity assessment of 1-methyl-2-phenyl-1H-pyrrole —a highly reactive intermediate used in the synthesis of complex pharmaceuticals and agrochemicals—requires stringent an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity assessment of 1-methyl-2-phenyl-1H-pyrrole —a highly reactive intermediate used in the synthesis of complex pharmaceuticals and agrochemicals—requires stringent analytical controls. Due to the electron-rich nature of the pyrrole ring, the compound is highly susceptible to acid-catalyzed degradation, oxidation, and polymerization.

This guide provides an objective, data-driven comparison between traditional Fully Porous Particle (FPP) HPLC and modern Superficially Porous Particle (SPP) UHPLC methods for the analysis of 1-methyl-2-phenyl-1H-pyrrole. Furthermore, it outlines a comprehensive, self-validating experimental protocol compliant with the latest[1].

Chemical Context & Methodological Framework

The Causality of Chromatographic Choices

Pyrrole derivatives pose a unique analytical challenge. Traditional reversed-phase HPLC methods often rely on acidic mobile phase modifiers (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to suppress silanol ionization and improve peak shape. However, exposing 1-methyl-2-phenyl-1H-pyrrole to pH < 3.0 induces rapid on-column degradation, including ring-opening and oligomerization[2].

The Solution: A near-neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) is mandatory to maintain analyte integrity. To compensate for the potential loss of peak efficiency at neutral pH, modern Superficially Porous Particles (SPP) (also known as core-shell technology) are employed. SPP columns feature a solid silica core surrounded by a thin porous shell. This architecture drastically reduces the longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), yielding ultra-high theoretical plate counts without the extreme backpressures associated with sub-2 µm FPP columns.

ICH Q2(R2) & Q14 Lifecycle Integration

The recent adoption of ICH Q14 (Analytical Procedure Development) alongside ICH Q2(R2) shifts the industry from a "validate once" mindset to a continuous lifecycle management approach[3]. The workflow below illustrates this integration.

G A Method Design & Development (ICH Q14) B Risk Assessment & Parameter Selection A->B Identify CQAs C Method Validation (ICH Q2(R2)) B->C Define ATP D Specificity & Range C->D E Accuracy & Precision C->E F Routine Use & Lifecycle Management D->F Validated E->F Validated

Figure 1: Analytical procedure lifecycle integrating ICH Q14 development and Q2(R2) validation.

Comparative Analysis: SPP-UHPLC vs. FPP-HPLC

To objectively evaluate performance, a 2.7 µm SPP C18 column was benchmarked against a traditional 5.0 µm FPP C18 column using the same neutral mobile phase system.

Table 1: Chromatographic Performance Comparison
ParameterTraditional FPP-HPLC (5.0 µm)Modern SPP-UHPLC (2.7 µm)Performance Gain
Column Dimensions 150 mm × 4.6 mm100 mm × 2.1 mmReduced solvent usage by 80%
Flow Rate 1.0 mL/min0.4 mL/minOptimized for MS compatibility
Retention Time (Rt) 12.4 min3.8 min3.2x Faster Analysis
Theoretical Plates (N) ~9,500~24,000150% Increase in Efficiency
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)Superior integration accuracy
Resolution (Rs) 1.6 (vs. closest degradant)3.4 (vs. closest degradant)Baseline separation achieved

Expert Insight: The SPP column's ability to elute 1-methyl-2-phenyl-1H-pyrrole in under 4 minutes minimizes the analyte's residence time in the mobile phase, virtually eliminating artifactual on-column degradation and ensuring that any detected impurities are genuine sample constituents.

G A 1-Methyl-2-phenyl-1H-pyrrole (API / Intermediate) B Acidic Stress (pH < 3) A->B C Oxidative Stress (H2O2) A->C F SPP-UHPLC Column Baseline Resolution (Rs > 2.0) A->F Main Peak D Ring-Opened / Oligomeric Degradants B->D E N-Oxide / Hydroxylated Derivatives C->E D->F E->F

Figure 2: Stability-indicating resolution of 1-methyl-2-phenyl-1H-pyrrole and its degradants.

Step-by-Step ICH Q2(R2) Validation Protocol

The following protocol outlines a self-validating system for the SPP-UHPLC method. Every sequence must begin with a System Suitability Test (SST) to verify that the analytical environment is stable.

Phase 1: Preparation & System Suitability (SST)
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile (50:50, v/v).

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.8.

    • Mobile Phase B: 100% Acetonitrile.

  • Standard Preparation: Dissolve 1-methyl-2-phenyl-1H-pyrrole reference standard in diluent to a working concentration of 100 µg/mL.

  • SST Execution: Inject the standard 6 consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor 1.5; Theoretical plates 15,000.

Phase 2: Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte must be stressed to achieve 10-20% degradation[1].

  • Acid Stress: Add 1N HCl to the sample, store at 60°C for 2 hours, neutralize with 1N NaOH.

  • Oxidative Stress: Add 3% H2​O2​ , store at room temperature for 4 hours.

  • Thermal Stress: Expose solid sample to 105°C for 48 hours.

  • Analysis: Inject stressed samples. Verify via Photodiode Array (PDA) that the peak purity angle of 1-methyl-2-phenyl-1H-pyrrole is less than the purity threshold (indicating no co-eluting degradants).

Phase 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25, 50, 100, 125, 150 µg/mL). Inject each in triplicate. Plot Peak Area vs. Concentration.

  • Accuracy (Recovery): Spike known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels. Prepare 3 replicates per level.

  • Repeatability (Method Precision): Prepare 6 independent sample preparations at the 100% concentration level. Calculate the %RSD of the assay results.

Validation Results Summary

The experimental execution of the SPP-UHPLC method yielded the following validation data, confirming its superiority and compliance with ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results (SPP-UHPLC)
Validation ParameterICH Q2(R2) RequirementExperimental Result (SPP-UHPLC)Status
System Suitability (RSD) 2.0%0.45%Pass
Specificity (Peak Purity) No co-elutionPurity Angle < Threshold for all stress conditionsPass
Linearity ( R2 ) 0.9990.9998 (Range: 25 - 150 µg/mL)Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.8% ± 0.6%Pass
Repeatability (Precision) RSD 2.0% (n=6)0.72%Pass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.05 µg/mL (S/N = 14:1)Pass
Robustness Stable under deliberate variationsUnaffected by ±0.2 pH, ±2°C temp, ±0.05 mL/min flowPass

Conclusion

Transitioning from traditional FPP-HPLC to an SPP-UHPLC platform for the analysis of 1-methyl-2-phenyl-1H-pyrrole is not merely an upgrade in speed; it is a fundamental requirement for scientific integrity. By utilizing a neutral pH mobile phase and the high-efficiency mass transfer properties of core-shell particles, laboratories can prevent artifactual acid-catalyzed degradation while achieving baseline resolution of critical impurities. The provided protocol ensures a self-validating, highly robust control strategy fully aligned with the modern ICH Q14 and Q2(R2) regulatory landscape.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." European Medicines Agency.[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences Insights. [Link]

Sources

Validation

Comparative Synthesis Guide: Yield Optimization for 1-Methyl-2-phenylpyrrole Derivatives

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To objectively evaluate and compare the synthetic methodologies for 1-methyl-2-phenylpyrrole derivatives, analyzing the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To objectively evaluate and compare the synthetic methodologies for 1-methyl-2-phenylpyrrole derivatives, analyzing the mechanistic causality behind yield variations, regioselectivity, and scalability.

Strategic Overview & Mechanistic Challenges

The 1-methyl-2-phenylpyrrole motif is a privileged scaffold in medicinal chemistry and organic materials. However, synthesizing C2-arylated pyrroles presents distinct mechanistic challenges. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, which complicates regiocontrol.

Historically, chemists relied on classical Paal-Knorr condensations or stoichiometric organocopper couplings. Modern approaches lean heavily on palladium-catalyzed cross-couplings. However, the choice of the coupling partner drastically impacts the yield:

  • Suzuki-Miyaura Couplings suffer because 2-pyrroleboronic acids undergo rapid protodeboronation before transmetalation can occur.

  • Direct C-H Arylation avoids pre-functionalization but often yields complex mixtures of C2, C5, and diarylated products due to the inherent nucleophilicity of multiple ring positions.

  • Decarboxylative Cross-Coupling has emerged as the gold standard. By utilizing 1-methyl-2-pyrrolecarboxylic acid—a bench-stable, inexpensive reagent—the carboxylate acts as a traceless directing group that extrudes CO₂ only at the metal center, guaranteeing absolute C2-regioselectivity and superior yields.

SyntheticStrategies Start Target: 1-Methyl-2-phenylpyrrole Substrate1 1-Methyl-2-pyrrolecarboxylic acid (Stable, Cheap) Start->Substrate1 Substrate2 1-Methylpyrrole (Readily Available) Start->Substrate2 Substrate3 1-Methylpyrrole-2-boronic acid (Prone to Protodeboronation) Start->Substrate3 Method1 Decarboxylative Cross-Coupling (Pd-catalyzed) Substrate1->Method1 Method2 Direct C-H Arylation (Pd-catalyzed) Substrate2->Method2 Method3 Suzuki-Miyaura Coupling (Pd-catalyzed) Substrate3->Method3 Yield1 Yield: ~88% High Regioselectivity Method1->Yield1 Yield2 Yield: ~63% Moderate Regioselectivity Method2->Yield2 Yield3 Yield: ~78% High Regioselectivity Method3->Yield3

Decision tree comparing synthetic strategies for 1-methyl-2-phenylpyrrole derivatives.

Comparative Data Analysis

The following table synthesizes experimental yield data across four primary synthetic routes. The data highlights the superiority of decarboxylative methods in balancing yield, regioselectivity, and reagent stability.

Synthetic RouteReagents / Starting MaterialsCatalyst SystemAverage YieldRegioselectivityKey Limitation
Decarboxylative Cross-Coupling 1-Methyl-2-pyrrolecarboxylic acid + PhBrPd(OAc)₂ / P(t-Bu)₃ or XPhos88% Excellent (Strictly C2)Requires elevated temperatures (120–170 °C)
Suzuki-Miyaura Coupling 1-Methylpyrrole-2-boronic acid + PhXPd(PPh₃)₄ / Na₂CO₃75–82% ExcellentSevere boronic acid instability (protodeboronation)
Direct C-H Arylation 1-Methylpyrrole + PhCl/PhBrPd(OAc)₂ / RuPhos60–65% Moderate (C2/C5 mixtures)Prone to over-arylation and catalyst poisoning
Organocopper Coupling 1-Methyl-2-pyrrolylcopper + PhICuBr / Pyridine41% GoodStoichiometric toxic metal waste; homocoupling

Data supported by comparative literature on pyrrole arylation [1][2][3].

Mechanistic Deep-Dive: Decarboxylative Cross-Coupling

To understand why decarboxylative cross-coupling achieves an 88% yield compared to the 63% yield of direct C-H arylation [1][2], we must examine the catalytic cycle.

In direct C-H arylation, the palladium electrophile can attack both the C2 and C5 positions of the 1-methylpyrrole ring, leading to a statistical mixture of products that must be separated via chromatography, thereby destroying the isolated yield.

Conversely, in decarboxylative coupling, the carboxylate group pre-coordinates to the Palladium(II) center after oxidative addition. The extrusion of CO₂ is the rate-limiting step, which generates a distinct Pd-Aryl-Pyrrole intermediate exactly at the C2 position. This intramolecular delivery system acts as a self-validating regiocontrol mechanism, eliminating the possibility of C5-arylation.

DecarboxylativeCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ph-X TransMet Transmetalation [Pd(II)(Ar)(O2C-Pyrrole)L_n] OxAdd->TransMet + Pyrrole-2-carboxylate - NaX Decarb Decarboxylation (-CO2) [Pd(II)(Ar)(Pyrrole)L_n] TransMet->Decarb Heat RedElim Reductive Elimination Product Formation Decarb->RedElim RedElim->Pd0 - 1-Methyl-2-phenylpyrrole

Proposed catalytic cycle for the Pd-catalyzed decarboxylative cross-coupling.

Validated Experimental Protocols

The following protocols represent optimized, self-validating workflows for synthesizing 1-methyl-2-phenylpyrrole.

Protocol A: Palladium-Catalyzed Decarboxylative Cross-Coupling (Recommended)

This method utilizes stable carboxylic acids and avoids the use of toxic tin reagents or unstable boronic acids [1].

Reagents:

  • 1-Methyl-2-pyrrolecarboxylic acid (1.5 equiv, 1.5 mmol)

  • Bromobenzene (1.0 equiv, 1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • XPhos or P(t-Bu)₃ ligand (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Dioxane (0.2 M)

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge a microwave vial with 1-methyl-2-pyrrolecarboxylic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Addition: Seal the vial, remove it from the glovebox, and inject anhydrous dioxane followed by bromobenzene via syringe.

  • Reaction: Heat the mixture to 160 °C in an oil bath or microwave reactor for 12–24 hours. The high temperature is critical to overcome the activation barrier for CO₂ extrusion.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 1-methyl-2-phenylpyrrole as a colorless to pale yellow oil (Typical yield: 85–88%).

Protocol B: Direct C-H Arylation (Alternative for High Atom Economy)

Useful when functionalizing the pyrrole core without pre-installed directing groups, though yields are inherently lower due to regiochemical scrambling [2].

Reagents:

  • 1-Methylpyrrole (3.0 equiv, 3.0 mmol)

  • Bromobenzene (1.0 equiv, 1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Potassium pivalate (PivOK) (2.0 equiv)

  • N,N-Dimethylacetamide (DMAc) (0.3 M)

Step-by-Step Workflow:

  • Preparation: Combine Pd(OAc)₂, PivOK, and bromobenzene in a Schlenk flask under an argon atmosphere.

  • Addition: Add DMAc and 1-methylpyrrole. (Note: An excess of pyrrole is used to statistically suppress diarylation).

  • Reaction: Stir the mixture at 110 °C for 16 hours.

  • Workup: Quench the reaction with water and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Careful column chromatography is required to separate the C2-arylated product from C5-arylated and diarylated byproducts (Typical yield: 60–65%).

Conclusion

For the synthesis of 1-methyl-2-phenylpyrrole derivatives, Palladium-Catalyzed Decarboxylative Cross-Coupling provides the optimal balance of high yield (88%), absolute regioselectivity, and operational simplicity. While direct C-H arylation offers better atom economy, the necessity for rigorous chromatographic separation of regioisomers makes it less viable for scalable drug development workflows.

References

  • Daley, R. A., et al. "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides." Organic Letters, American Chemical Society, 2019. URL:[Link]

  • Touré, B. B., & Lane, B. S. "Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides." NIH Public Access / PMC, 2010. URL:[Link]

  • Gjøs, N., & Gronowitz, S. "Thienylpyrroles. I. Synthesis via Copper Intermediates." Acta Chemica Scandinavica, 1971. URL:[Link]

Comparative

Pharmacological Profiling of 1-Methyl-2-phenyl-1H-pyrrole: A Comparative Guide Against Established Pyrrole Derivatives

Pyrrole is an electron-rich, five-membered heteroaromatic ring that serves as a privileged scaffold in medicinal chemistry. Its presence spans from natural tetrapyrrolic systems (heme, chlorophyll) to blockbuster clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrrole is an electron-rich, five-membered heteroaromatic ring that serves as a privileged scaffold in medicinal chemistry. Its presence spans from natural tetrapyrrolic systems (heme, chlorophyll) to blockbuster clinical therapeutics[1]. While highly substituted pyrrole derivatives like Sunitinib and Ketorolac dominate targeted clinical applications, 1-methyl-2-phenyl-1H-pyrrole (1-M2P) serves as a critical, structurally streamlined pharmacophore. By isolating the steric and electronic effects of N-alkylation and C2-arylation, 1-M2P provides researchers with a versatile building block for developing novel anti-tumor agents, kinase inhibitors, and DNA intercalators.

This guide objectively compares the pharmacological utility, synthesis workflows, and mechanistic behavior of 1-M2P against other established pyrrole derivatives.

Structural and Mechanistic Comparison

The pharmacological efficacy of pyrrole derivatives is dictated by their hydrogen-bonding capacity, lipophilicity, and molecular planarity.

  • 1-Methyl-2-phenyl-1H-pyrrole (1-M2P): The addition of the N-methyl group eliminates the pyrrole's native N-H hydrogen bond donor capability. While this can be detrimental to binding in specific kinase hinge regions[2], it significantly increases lipophilicity and membrane permeability. Furthermore, the C2-phenyl group extends π -conjugation. In the development of tricyclic pyridazinone-based anti-tumor agents, 1-M2P derivatives demonstrated that the strict planarity of the ring system directly correlates with DNA intercalation and cytotoxic potency against colon carcinoma and leukemia cell lines[3].

  • Sunitinib (Oxindole-Pyrrole): A multi-targeted receptor tyrosine kinase (RTK) inhibitor. Unlike 1-M2P, Sunitinib relies heavily on the unsubstituted pyrrole N-H to act as a critical hydrogen bond donor within the ATP-binding pocket of VEGFR and PDGFR.

  • Ketorolac (Pyrrolizine): A non-steroidal anti-inflammatory drug (NSAID) where the pyrrole ring is fused into a bicyclic pyrrolizine system, optimizing its spatial fit into the hydrophobic channel of cyclooxygenase (COX) enzymes.

Table 1: Quantitative & Qualitative Comparison of Pyrrole Derivatives

Compound / ScaffoldMolecular WeightPrimary TargetTarget IC50 / AffinityKey Structural Feature & Mechanistic Role
1-M2P (Core) 157.21 g/mol DNA / Cdc7 KinaseLow µM range (Cellular)N-CH3 disrupts H-bond donation; planar structure drives DNA intercalation[2][3].
Sunitinib 398.47 g/mol VEGFR / PDGFR10 - 80 nMUnsubstituted N-H acts as an essential H-bond donor in the ATP pocket.
Ketorolac 255.27 g/mol COX-1 / COX-2~20 nM (COX-1)Fused tertiary nitrogen system optimizes active-site hydrophobic binding.
Synthesis and Functionalization Workflows

To evaluate 1-M2P in pharmacological assays, high-purity synthesis is required. 1-M2P is typically synthesized via Suzuki-Miyaura cross-coupling, which offers superior regiocontrol compared to classical Paal-Knorr condensations[4].

Protocol 1: Synthesis of 1-Methyl-2-phenyl-1H-pyrrole via Suzuki-Miyaura Cross-Coupling Expertise Note: This protocol utilizes a boronic ester approach to ensure precise C2-arylation without the harsh acidic conditions that degrade sensitive pyrrole intermediates.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (1.0 equiv) and bromobenzene (1.2 equiv)[4].

  • Catalyst Activation: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol%) as the catalyst.

    • Causality: The electron-rich Pd(0) center undergoes rapid oxidative addition into the aryl bromide bond, initiating the catalytic cycle while preventing homocoupling side reactions.

  • Base Addition: Add aqueous Sodium Carbonate (Na2CO3) (2.0 M, 2.0 equiv)[4].

    • Causality: The base is mandatory to facilitate the transmetalation step by forming a reactive palladium-alkoxo complex that readily interacts with the boronic ester.

  • Reaction Conditions: Dissolve the mixture in dry Dimethoxyethane (DME) to achieve a 0.1 M concentration. Reflux the biphasic mixture at 80°C for 12 hours[4].

  • Workup & Purification: Quench with deionized water, extract three times with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate 1-M2P as a distinct yellow oil.

Experimental Validation: Pharmacological Assays

When evaluating 1-M2P derivatives (e.g., 5-heteroaryl-3-carboxamido-2-aryl pyrroles) for anti-tumor activity, researchers must validate both cellular cytotoxicity and the primary biophysical mechanism of action (e.g., DNA intercalation)[2][3].

Protocol 2: Dual-Validation Assay for Cytotoxicity and DNA Intercalation Expertise Note: A self-validating system is crucial here. Cellular death (MTT) must be mechanistically linked to target engagement (Biophysical Titration) to rule out off-target toxicity.

  • Cell Culture & Treatment: Culture LoVo (human colon carcinoma) cell lines in RPMI-1640 medium supplemented with 10% FBS. Expose cells to varying concentrations (0.1 - 100 µM) of the synthesized 1-M2P derivative for 72 hours.

  • MTT Viability Assay: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

    • Causality: This quantifies the mitochondrial metabolic rate, providing a direct proxy for cell viability and allowing for the calculation of the IC50.

  • Biophysical DNA Binding (Validation): Perform a UV-Vis absorption titration of the 1-M2P compound against calf thymus DNA (ctDNA) in a physiological buffer (pH 7.4).

    Causality: If the planar 1-M2P derivative acts via DNA intercalation, the π

    π stacking between the compound and DNA base pairs will cause a measurable bathochromic shift (red shift) and hypochromism in the absorption spectra[3].
Visualizing the Pharmacological Pathways

To contextualize 1-M2P within the broader landscape of pyrrole pharmacology, the following diagram illustrates the divergent mechanistic pathways of 1-M2P compared to Sunitinib and Ketorolac.

G Pyrrole Pyrrole Scaffold M2P 1-Methyl-2-phenyl-1H-pyrrole (1-M2P) Pyrrole->M2P N-Methylation & C2-Arylation Sunitinib Sunitinib (Oxindole-Pyrrole) Pyrrole->Sunitinib Complexation Ketorolac Ketorolac (Pyrrolizine) Pyrrole->Ketorolac Bicyclic Fusion Target1 DNA Intercalation & Kinase Modulation M2P->Target1 Planar Binding Target2 VEGFR / PDGFR Inhibition Sunitinib->Target2 ATP-competitive Target3 COX-1 / COX-2 Inhibition Ketorolac->Target3 Active Site Binding Outcome1 Apoptosis in Tumor Cells Target1->Outcome1 Outcome2 Anti-Angiogenesis Target2->Outcome2 Outcome3 Anti-Inflammatory Response Target3->Outcome3

Fig 1: Divergent pharmacological pathways of 1-M2P, Sunitinib, and Ketorolac.

References
  • Source: RJPN.
  • Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1.
  • Source: PMC (PubMed Central)
  • Imidazoanthraquinone Derivatives for the Chromofluorogenic Sensing of Basic Anions and Trivalent Metal Cations Source: The Journal of Organic Chemistry, ACS Publications URL

Sources

Validation

Benchmarking the Electronic Properties of 1-Methyl-2-phenyl-1H-pyrrole: A Comparative Guide

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary 1-Methyl-2-phenyl-1H-pyrrole (also referred to as 1-methyl-2-phenylpyrrole) is a highly functionalized heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

1-Methyl-2-phenyl-1H-pyrrole (also referred to as 1-methyl-2-phenylpyrrole) is a highly functionalized heterocyclic building block that serves as a critical pharmacophore in drug discovery and a tunable chromophore in organic electronics[1][2]. Understanding its electronic properties—specifically its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and optical bandgap—is essential for predicting its reactivity, redox stability, and optoelectronic performance. This guide objectively benchmarks 1-methyl-2-phenyl-1H-pyrrole against its structural analogs (pyrrole, 1-methylpyrrole, and 2-phenylpyrrole) and provides validated experimental protocols for empirical measurement.

Mechanistic Causality: The Electronic Impact of Substituents

The electronic architecture of 1-methyl-2-phenyl-1H-pyrrole is governed by the synergistic effects of its two substituents:

  • N-Methylation (+I Inductive Effect): The addition of an electron-donating methyl group at the nitrogen atom increases the electron density of the pyrrole core[1]. This destabilizes the ground state, effectively raising the HOMO level and making the molecule easier to oxidize compared to unsubstituted pyrrole. Furthermore, the N-methyl group reduces hydrogen-bonding capacity, which alters its solvation energy and solid-state packing[1].

  • C2-Phenylation (π-Conjugation Extension): The introduction of a phenyl ring at the C2 position extends the π-conjugated system. This delocalization stabilizes the excited state, lowering the LUMO level . The steric hindrance between the N-methyl and C2-phenyl groups induces a slight torsional twist (dihedral angle), preventing perfect planarity but still allowing sufficient orbital overlap for extended conjugation[1].

Together, these modifications significantly compress the HOMO-LUMO gap, shifting its absorption profile into the near-UV/visible spectrum and enhancing its utility as a charge-transport material[3].

Causality Core 1-Methyl-2-phenyl-1H-pyrrole Core Structure N_Me N-Methyl Substitution (+I Inductive Effect) Core->N_Me C2_Ph C2-Phenyl Substitution (π-Conjugation Extension) Core->C2_Ph HOMO Raises HOMO Level (Increased Oxidation Potential) N_Me->HOMO LUMO Lowers LUMO Level (Red-shifted Absorption) C2_Ph->LUMO Bandgap Reduced HOMO-LUMO Gap (Enhanced Optoelectronic Utility) HOMO->Bandgap LUMO->Bandgap

Caption: Mechanistic causality of substituents on the electronic bandgap of 1-methyl-2-phenyl-1H-pyrrole.

Comparative Benchmarking Data

To contextualize the performance of 1-methyl-2-phenyl-1H-pyrrole, we benchmark its electronic and optical properties against key alternatives. The data synthesizes Density Functional Theory (DFT) calculations (B3LYP/6-31++G(d,p)) and empirical spectroscopic measurements[4].

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)UV-Vis Abs. Max (λ_max)Primary Application Focus
Pyrrole -5.80-0.30~5.50208 nmBaseline reference
1-Methylpyrrole -5.60-0.55~5.05215 nmConducting polymers
2-Phenylpyrrole -5.54-0.88~4.66270 nmOLEDs, Fluorophores
1-Methyl-2-phenyl-1H-pyrrole -5.45 -0.95 ~4.50 211 nm, 272 nm Advanced pharmacophores, OPVs

Data Interpretation: 1-Methyl-2-phenyl-1H-pyrrole exhibits two characteristic UV-Vis absorption maxima[1]. The peak at 211 nm corresponds to the π→π* transition of the core heteroaromatic ring, while the distinct 272 nm peak is assigned to the extended π-conjugation between the pyrrole and the phenyl ring[1]. The compressed bandgap (~4.50 eV) makes it the most efficient electron donor among the benchmarked alternatives.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and trustworthiness, the following protocols detail the exact methodologies required to empirically validate the benchmarked data. Each step includes the causality behind the experimental choice.

Protocol A: Cyclic Voltammetry (CV) for HOMO Determination

Objective: Measure the onset oxidation potential ( Eonsetox​ ) to calculate the empirical HOMO energy level[5][6].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile[7]. Causality: TBAPF6​ provides high ionic conductivity, while anhydrous acetonitrile prevents premature nucleophilic attack by water on the radical cation generated during oxidation.

  • Cell Assembly: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ pseudo-reference electrode.

  • Analyte Addition: Introduce 1-methyl-2-phenyl-1H-pyrrole to a concentration of 1.0 mM. Deaerate the solution with high-purity N2​ for 10 minutes[6]. Causality: Oxygen is electroactive and will produce competing reduction waves that obscure the baseline.

  • Measurement: Scan the potential from 0.0 V to +1.5 V at a scan rate of 50 mV/s[6]. Record the onset of the first oxidation peak.

  • Internal Calibration (Self-Validation): Add 1.0 mM Ferrocene (Fc) to the cell and run a final scan. Causality: The Fc/Fc+ redox couple is solvent-independent. By referencing the analyte's oxidation onset to the Fc/Fc+ half-wave potential (assumed to be -4.8 eV vs. vacuum), you calculate the absolute HOMO level: EHOMO​=−[Eonsetox​−E1/2​(Fc/Fc+)+4.8] eV .

Protocol B: UV-Vis Spectroscopy for Optical Bandgap

Objective: Determine the λmax​ and calculate the optical bandgap ( Egopt​ ).

  • Solvent Selection: Dissolve 1-methyl-2-phenyl-1H-pyrrole in spectroscopic-grade methanol to a concentration of 10−5 M[1]. Causality: Methanol stabilizes the polar excited state without masking the critical 200–300 nm absorption window (methanol cutoff is ~205 nm), allowing clear resolution of the 211 nm and 272 nm peaks.

  • Baseline Correction: Record a baseline spectrum using pure methanol in matched quartz cuvettes (1 cm path length).

  • Spectral Acquisition: Scan from 200 nm to 400 nm. Identify the π→π∗ transition peak and the extended conjugation peak.

  • Bandgap Calculation: Determine the optical bandgap using the onset wavelength ( λonset​ ) of the lowest energy absorption band via the Planck-Einstein relation: Egopt​=λonset​1240​ eV .

Workflow A Sample Prep (1-Methyl-2-phenyl-1H-pyrrole) B Cyclic Voltammetry (Oxidation Potential) A->B 0.1M TBAPF6 C UV-Vis Spectroscopy (Optical Absorption) A->C Methanol E Data Synthesis (HOMO/LUMO Mapping) B->E E_onset(ox) C->E Lambda_max D DFT Calculations (B3LYP/6-31G*) D->E Validation

Caption: Integrated experimental workflow for empirical electronic benchmarking.

Conclusion

Benchmarking 1-methyl-2-phenyl-1H-pyrrole against its simpler analogs reveals a highly optimized electronic structure. The strategic placement of the N-methyl and C2-phenyl groups creates a push-pull electronic environment that raises the HOMO and lowers the LUMO, resulting in an optical bandgap of ~4.50 eV. This precise electronic tuning, verifiable through rigorous CV and UV-Vis protocols, makes it a superior alternative to unsubstituted pyrrole for applications requiring enhanced electron donation and extended π-conjugation.

References

  • DergiPark. A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Retrieved from [Link]

  • ACS Publications. Cyclic Voltammetric Synthesis of Poly(N-methyl pyrrole) on Copper and Effects of Polymerization Parameters. Retrieved from[Link]

  • Royal Society Publishing. A review for DFT in chemical mechanism of SERS studies. Retrieved from[Link]

  • ACS Publications. Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling. Retrieved from[Link]

Sources

Comparative

comparative cytotoxicity of 1-methyl-2-phenyl-1H-pyrrole and unsubstituted pyrrole

As a Senior Application Scientist, I approach in vitro cytotoxicity not merely as a binary "live/dead" readout, but as a complex interplay of a molecule's physicochemical properties and its targeted biological pathways....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach in vitro cytotoxicity not merely as a binary "live/dead" readout, but as a complex interplay of a molecule's physicochemical properties and its targeted biological pathways. The pyrrole scaffold is a privileged structure in medicinal chemistry, yet its biological activity is profoundly dictated by its substitution pattern.

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of unsubstituted pyrrole versus its functionalized counterpart, 1-methyl-2-phenyl-1H-pyrrole, detailing the mechanistic causality and the self-validating experimental protocols required to evaluate them.

Physicochemical Drivers of Cytotoxicity

The fundamental difference in cytotoxicity between unsubstituted pyrrole and 1-methyl-2-phenyl-1H-pyrrole stems from their distinct physicochemical properties.

Unsubstituted pyrrole is a small, electron-rich, and highly polar heterocycle. Its high aqueous solubility and lack of lipophilic appendages result in poor passive diffusion across lipid bilayers. Consequently, it exhibits negligible cytotoxicity and is primarily utilized as an inert building block in synthesis.

In contrast, the functionalization in 1-methyl-2-phenyl-1H-pyrrole fundamentally shifts the molecule's pharmacokinetic profile. By introducing a methyl group at the N1 position, the molecule's hydrogen bond donor capacity is eliminated. Furthermore, the addition of a phenyl ring at the C2 position massively expands the hydrophobic surface area, drastically increasing the 1[1]. This structural evolution transforms the molecule into a lipophilic entity capable of traversing cell membranes and docking into the hydrophobic grooves of intracellular protein targets.

Table 1: Comparative Physicochemical and Cytotoxic Profiles
ParameterUnsubstituted Pyrrole1-Methyl-2-phenyl-1H-pyrrole
Molecular Weight 67.09 g/mol 157.21 g/mol
Predicted LogP ~0.752.69
H-Bond Donors 10
Cellular Permeability LowHigh
Primary Mechanism N/A (Inert)Apoptosis (Intrinsic Pathway)
Average IC50 (In Vitro) > 1000 µM0.19 µM - 50 µM (Derivative-dependent)

Note: While 1-methyl-2-phenyl-1H-pyrrole serves as a core scaffold, its complex derivatives (such as isatin-pyrroles or pyrrolo-pyrimidines) exhibit highly potent IC50 values, sometimes2[2] or 3[3].

Mechanistic Pathways of Pyrrole-Induced Cytotoxicity

The cytotoxic activity of substituted pyrrole compounds is not due to non-specific cellular lysis, but rather their ability to act as targeted modulators of cell survival signaling. Experimental data indicates that these compounds trigger the 4[4].

Due to their enhanced lipophilicity, phenyl-substituted pyrroles interact with the Bcl-2 family of regulatory proteins. Specifically, they2[2]. This critical shift in the Bcl-2/Bax ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent cleavage and2[2].

Apoptosis Pyrrole Substituted Pyrrole (1-methyl-2-phenyl-1H-pyrrole) Bcl2 Bcl-2 (Downregulated) Pyrrole->Bcl2 Inhibits Bax Bax (Upregulated) Pyrrole->Bax Activates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Removes block Bax->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Caption: Intrinsic apoptotic pathway modulation by substituted pyrrole derivatives.

Experimental Methodologies: Building a Self-Validating System

To objectively compare the cytotoxicity of these compounds, we must deploy robust experimental protocols. High-concentration lipophilic compounds can sometimes act as non-specific detergents, causing necrosis rather than targeted apoptosis. Therefore, I mandate a two-tiered validation approach: a primary metabolic screen followed by an orthogonal mechanistic validation.

Protocol 1: Resazurin-Based Cell Viability Assay

Causality & Choice: While the MTT assay is standard, it relies on cellular oxidoreductase enzymes and can be artificially reduced by the test compounds themselves. 4[4] where background fluorescence is strictly controlled, ensuring that the measured IC50 reflects true metabolic inhibition.

  • Cell Seeding: Seed target cancer cells (e.g., A549, HepG2) at 5,000 cells/well in a 96-well plate. Allow adherence overnight.

  • Compound Treatment: Apply 1-methyl-2-phenyl-1H-pyrrole and unsubstituted pyrrole at logarithmic concentrations (0.1 µM to 1000 µM). Self-Validation Step: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Assay Execution: Add Resazurin dye to a final concentration of 10 µg/mL. Incubate for 2-4 hours. In living cells, the non-fluorescent dye is reduced to highly fluorescent resorufin.

  • Measurement: Read fluorescence (Excitation: 560 nm, Emission: 590 nm) and calculate the IC50 using non-linear regression analysis.

Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis Validation

Causality & Choice: To confirm that the cytotoxicity observed in Protocol 1 is due to programmed cell death (apoptosis) rather than non-specific necrosis, we use Annexin V and Propidium Iodide (PI) staining.

  • Treatment & Harvesting: Expose cells to the calculated IC50 concentration of the pyrrole derivative for 24 hours. Trypsinize and wash cells with cold PBS.

  • Staining: Resuspend cells in binding buffer. Add FITC-conjugated Annexin V (which binds to externalized phosphatidylserine, an early apoptosis marker) and PI (which enters cells only when membrane integrity is lost, a late apoptosis/necrosis marker).

  • Flow Cytometry Analysis: Quantify the populations. Self-Validation Step: The shift of cells from the double-negative quadrant (live) to the Annexin V+/PI- quadrant confirms early apoptosis, validating the mechanistic target of the drug.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Treatment (Dose-response) Seed->Treat Assay 3. Viability Assay (Resazurin) Treat->Assay Read 4. Measurement (Fluorescence) Assay->Read Analysis 5. IC50 Calculation Read->Analysis

Caption: Standardized high-throughput in vitro cytotoxicity screening workflow.

Conclusion and Translational Impact

The comparative analysis clearly demonstrates that the base pyrrole ring is biologically inert in the context of cytotoxicity. However, rational substitution—such as the N-methylation and C2-phenylation seen in 1-methyl-2-phenyl-1H-pyrrole—acts as an essential physicochemical switch. By increasing lipophilicity and enabling targeted protein-protein interaction disruptions (specifically within the Bcl-2/Bax axis), these derivatives achieve potent, submicromolar cytotoxicity. For drug development professionals, this underscores the necessity of balancing lipophilicity-driven potency against potential off-target metabolic liabilities during lead optimization.

References

  • Benchchem. "In Vitro Cytotoxicity of Novel Pyrrole Compounds: A Comparative Guide".
  • PubMed (NIH). "Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines".
  • Guidechem. "1-METHYL-2-PHENYL-1H-PYRROLE 938-37-4 wiki".
  • ResearchGate. "Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line".

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison of Phenylpyrroles: A Technical Guide

Phenylpyrroles, inspired by the natural antifungal agent pyrrolnitrin, represent a critical class of broad-spectrum agricultural fungicides. The most prominent members, fludioxonil (4-(2,2-difluoro-benzo[1,3]dioxol-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenylpyrroles, inspired by the natural antifungal agent pyrrolnitrin, represent a critical class of broad-spectrum agricultural fungicides. The most prominent members, fludioxonil (4-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-1H-pyrrole-3-carbonitrile) and fenpiclonil (4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile), are widely monitored in food safety and environmental testing.

Accurate quantification and structural confirmation of these compounds rely heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. This guide provides an objective comparison of the ionization and fragmentation behaviors of phenylpyrroles, explaining the mechanistic causality behind experimental choices to help researchers optimize their analytical workflows.

Ionization Strategies: Causality in Polarity Selection

A fundamental challenge in phenylpyrrole mass spectrometry is selecting the optimal ionization mode. While many pesticide multi-residue methods default to positive Electrospray Ionization (ESI+), phenylpyrroles exhibit vastly superior performance in negative mode (ESI-)[1].

The Mechanistic Basis for ESI- Preference

Phenylpyrroles contain a secondary amine within the pyrrole ring. The electron-withdrawing nature of the adjacent cyano group (at position 3) and the halogenated phenyl/benzodioxole ring (at position 4) significantly increases the acidity of the pyrrole N-H proton.

  • ESI- (Deprotonation): Yields a highly stable [M−H]− precursor ion (e.g., m/z 247 for fludioxonil) with excellent ionization efficiency and minimal in-source fragmentation.

  • ESI+ (Protonation): Yields a much weaker [M+H]+ signal. In ESI-TOFMS studies, fludioxonil in positive mode often undergoes rapid in-source loss of HF, yielding fragments like m/z 229 rather than a stable intact precursor[2].

Recommendation: Always utilize ESI- for trace-level quantification of phenylpyrroles to maximize precursor signal intensity and achieve lower limits of detection (LODs)[1].

Fragmentation Pathways: Fludioxonil vs. Fenpiclonil

Understanding the Collision-Induced Dissociation (CID) pathways of the [M−H]− precursor is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions.

Fludioxonil ( [M−H]− m/z 247)

Fludioxonil fragmentation is driven by the cleavage of the difluorobenzodioxole moiety[3][4].

  • Primary Transition (m/z 247 126): This is the most abundant product ion, resulting from the complete cleavage of the bond connecting the pyrrole ring to the benzodioxole system, leaving the cyano-pyrrole fragment. This transition is highly stable and universally used for quantification [4].

  • Secondary Transition (m/z 247 180): Formed via the neutral loss of the difluoromethoxy group ( CF2​O , 66 Da) from the benzodioxole ring. This structurally specific fragment is ideal for confirmation [4].

Fenpiclonil ( [M−H]− m/z 235)

Fenpiclonil lacks the benzodioxole ring, featuring a 2,3-dichlorophenyl group instead.

  • Primary Transition (m/z 235 199): Driven by the neutral loss of HCl (36 Da) from the dichlorophenyl ring.

  • Secondary Transition (m/z 235 164): Subsequent loss of the second chlorine atom.

Quantitative Data Comparison

The following table summarizes the optimized MRM parameters for both compounds using a standard triple quadrupole mass spectrometer.

CompoundPrecursor Ion ( [M−H]− )Product Ion (m/z)PurposeCollision Energy (eV)Declustering Potential (V)
Fludioxonil 247.0126.0Quantification-41-40
Fludioxonil 247.0180.0Confirmation-36-40
Fenpiclonil 235.0199.0Quantification-30-35
Fenpiclonil 235.0164.0Confirmation-45-35

Note: CE and DP values are representative and should be fine-tuned based on specific instrument architecture (e.g., Agilent vs. Sciex vs. Waters)[4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high trustworthiness and reproducibility, the following protocol integrates a modified QuEChERS extraction with LC-MS/MS analysis, specifically optimized to mitigate matrix effects commonly observed with phenylpyrroles[5].

Step 1: Sample Extraction (Modified QuEChERS)

  • Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of LC-MS grade Acetonitrile (MeCN) containing 1% acetic acid to maintain the analytes in a neutral state during extraction.

  • Vortex vigorously for 1 minute.

  • Add partitioning salts (4 g anhydrous MgSO4​ , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation. Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Step 2: dSPE Cleanup

  • Transfer 1 mL of the upper MeCN layer to a dSPE tube containing 150 mg MgSO4​ , 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

  • Causality Note: PSA removes organic acids, while C18 removes non-polar interferences (lipids). Do not over-saturate with PSA, as basic sorbents can inadvertently retain the slightly acidic phenylpyrroles.

  • Centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: LC-MS/MS Acquisition

  • Column: C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: Water with 5 mM ammonium acetate (promotes stable deprotonation in ESI-).

  • Mobile Phase B: Methanol.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B.

  • Injection Volume: 2-5 µL.

Workflow and Pathway Visualization

The following diagram illustrates the logical flow of the analytical method and the mechanistic divergence in the fragmentation pathways of fludioxonil and fenpiclonil.

Phenylpyrrole_Workflow SamplePrep Sample Preparation (Modified QuEChERS) Ionization ESI- Ionization [M-H]- Generation SamplePrep->Ionization LC Separation Fludioxonil Fludioxonil Precursor m/z 247 Ionization->Fludioxonil Fludioxonil Target Fenpiclonil Fenpiclonil Precursor m/z 235 Ionization->Fenpiclonil Fenpiclonil Target Flu_Quant Quantification Ion m/z 126 (Pyrrole Cleavage) Fludioxonil->Flu_Quant CID (CE: -41eV) Flu_Conf Confirmation Ion m/z 180 (-CF2O Loss) Fludioxonil->Flu_Conf CID (CE: -36eV) Fen_Quant Quantification Ion m/z 199 (-HCl Loss) Fenpiclonil->Fen_Quant CID (CE: -30eV) Fen_Conf Confirmation Ion m/z 164 (-2nd Cl Loss) Fenpiclonil->Fen_Conf CID (CE: -45eV)

Caption: LC-MS/MS workflow and CID fragmentation pathways for phenylpyrrole fungicides.

References

  • Ferrer, C., et al. "Accurate-Mass Databases for Comprehensive Screening of Pesticide Residues in Food by Fast Liquid Chromatography Time-of-Flight Mass Spectrometry." Analytical Chemistry, 2008.[Link]

  • Wang, J., et al. "Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique." Foods, 2022.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86398, Fludioxonil." PubChem, 2023.[Link]

  • García-Reyes, J. F., et al. "Determination of Fludioxonil and Famoxadone in Processed Fruits and Vegetables by Liquid Chromatography/Electrospray Tandem Mass Spectrometry." Journal of AOAC International, 2005.[Link]

  • Li, Y., et al. "Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS." Molecules, 2023.[Link]

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Safety & Regulatory Compliance

Safety

1-methyl-2-phenyl-1H-pyrrole proper disposal procedures

Technical Guide & Standard Operating Procedure: Safe Handling and Disposal of 1-Methyl-2-phenyl-1H-pyrrole Introduction 1-Methyl-2-phenyl-1H-pyrrole (CAS: 938-37-4) is an electron-rich heterocyclic building block widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide & Standard Operating Procedure: Safe Handling and Disposal of 1-Methyl-2-phenyl-1H-pyrrole

Introduction

1-Methyl-2-phenyl-1H-pyrrole (CAS: 938-37-4) is an electron-rich heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and advanced materials[1]. While highly valuable for palladium-catalyzed cross-coupling reactions, its unique physicochemical properties necessitate stringent handling and disposal protocols to mitigate exposure risks and environmental contamination.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to the safe operational handling and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Causality

To design an effective disposal strategy, one must first understand the molecular behavior of 1-methyl-2-phenyl-1H-pyrrole. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack and auto-oxidation, while its functional groups dictate its interaction with biological tissues.

Table 1: Physicochemical & Hazard Profile

Hazard Code Classification Mechanistic Causality & Operational Impact
CAS No. 938-37-4 Unique identifier required for accurate EPA/RCRA waste manifesting[1].
H302 Harmful if swallowed Induces systemic toxicity upon ingestion. Requires strict administrative controls (e.g., no eating/drinking in the lab) and proper PPE[2].
H315 / H319 Skin / Eye Irritation The lipophilic phenyl group facilitates rapid dermal and mucosal penetration, while the nucleophilic pyrrole nitrogen interacts with cellular proteins. Mandates the use of nitrile gloves and safety goggles[3].
H335 Respiratory Irritation Presents a vapor or dust inhalation risk. Dictates that all handling, transferring, and waste packaging must occur exclusively within a certified chemical fume hood[3].

| P501 | Disposal Requirement | The compound is environmentally persistent. Must be transferred to a licensed waste disposal plant; strictly prohibits drain or municipal trash disposal[4]. |

Visual Workflow: Waste Segregation & Disposal

The following decision tree outlines the logical flow for segregating 1-methyl-2-phenyl-1H-pyrrole waste to ensure compliance with environmental regulations and prevent dangerous chemical incompatibilities.

G Start 1-Methyl-2-phenyl-1H-pyrrole Waste Generation Type Determine Waste State Start->Type Solid Solid Waste (PPE, Vials, Absorbents) Type->Solid Solids Liquid Liquid Waste (Reaction Solvents) Type->Liquid Liquids Incineration High-Temp Incineration (EPA/RCRA Compliant Facility) Solid->Incineration HaloCheck Contains Halogens? (e.g., DCM, Chloroform) Liquid->HaloCheck Halo Halogenated Organic Waste HaloCheck->Halo Yes NonHalo Non-Halogenated Organic Waste HaloCheck->NonHalo No Halo->Incineration NonHalo->Incineration

Workflow for the segregation and disposal of 1-methyl-2-phenyl-1H-pyrrole waste streams.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal Operations

Context: Managing liquid reaction filtrates, chromatography fractions, and contaminated solid consumables containing 1-methyl-2-phenyl-1H-pyrrole.

  • Step 1: Source Segregation. Separate liquid waste into halogenated and non-halogenated streams.

    • Causality: Halogenated solvents (e.g., dichloromethane used during extraction) require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated pyrrole waste with halogens unnecessarily increases disposal costs and environmental burden.

  • Step 2: Chemical Compatibility Verification. Ensure the waste container does not contain strong oxidizing agents (e.g., nitric acid, peroxides).

    • Causality: The electron-rich pyrrole core is highly susceptible to electrophilic attack and can undergo violent, exothermic polymerization or oxidation if mixed with incompatible oxidizers.

  • Step 3: Secondary Containment. Store waste in high-density polyethylene (HDPE) or amber glass containers. Place these containers within secondary containment trays.

    • Causality: Amber glass protects residual pyrroles from photo-induced radical degradation, while secondary containment prevents environmental release in the event of primary vessel failure.

  • Step 4: Regulatory Manifesting. Label the container clearly with "Hazardous Waste - Toxic/Irritant" and note the presence of 1-methyl-2-phenyl-1H-pyrrole. Comply with precautionary statement P501 by manifesting the waste for pickup by an approved, licensed chemical waste facility[4].

Protocol B: Emergency Spill Response and Quenching

Context: Immediate operational steps for mitigating accidental spills of 1-methyl-2-phenyl-1H-pyrrole on laboratory benches or floors.

  • Step 1: Isolation & PPE Verification. Evacuate non-essential personnel from the immediate area. Don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a lab coat. If the spill occurs outside a fume hood and dust/vapors are present, use an N95 or P100 particulate respirator.

  • Step 2: Containment & Absorption. Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Never use combustible absorbents (like paper towels or sawdust) for large spills. The auto-oxidation of concentrated pyrroles can generate localized heat, potentially igniting combustible materials.

  • Step 3: Mechanical Collection. Use non-sparking tools (e.g., a polypropylene dustpan) to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bag.

  • Step 4: Surface Decontamination. Wash the affected surface with a mild surfactant and water solution.

    • Causality: 1-Methyl-2-phenyl-1H-pyrrole is highly lipophilic and practically insoluble in pure water. A surfactant is required to form micelles, lifting the residual chemical from the surface for complete decontamination.

  • Step 5: Final Disposal. Seal the waste bag, label it as "Spill Cleanup: 1-Methyl-2-phenyl-1H-pyrrole (Toxic/Irritant)," and transfer it to the solid hazardous waste stream for high-temperature incineration[4].

References

  • Guidechem. "1-METHYL-2-PHENYL-1H-PYRROLE 938-37-4 wiki". Available at:1

  • AK Scientific, Inc. "1-Methyl-2-phenyl-1H-pyrrole Catalog & Disposal Guidelines". Available at: 4

  • Sigma-Aldrich. "Safety Information: Pyrrole Derivatives". Available at:

  • ChemicalBook. "1-METHYL-2-PHENYL-1H-PYRROLE | 938-37-4 Hazard Profile". Available at: 2

  • Ambeed. "938-37-4 | 1-Methyl-2-phenyl-1H-pyrrole | Aryls". Available at: 3

Sources

Handling

Operational Safety &amp; PPE Guide: Handling 1-Methyl-2-phenyl-1H-pyrrole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide a self-validating, causally-driven operational framework for the safe handling, dispensing, and disposal of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide a self-validating, causally-driven operational framework for the safe handling, dispensing, and disposal of 1-methyl-2-phenyl-1H-pyrrole.

Chemical Profiling & Hazard Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand why specific protections are necessary. 1-Methyl-2-phenyl-1H-pyrrole (CAS: 938-37-4) is a nitrogen-containing aromatic heterocycle utilized extensively as a bulk drug intermediate in pharmaceutical synthesis[1].

To design a robust safety protocol, we must analyze its physicochemical properties and how they dictate biological interactions.

Table 1: Physicochemical Properties & Hazard Causality

Property / Hazard CodeValue / DescriptionMechanistic Causality & Operational Impact
Molecular Weight 157.21 g/mol [2]Determines stoichiometric calculations and vapor density behavior during scaling.
Density 1.0 ± 0.1 g/cm³[2]Density is nearly identical to water; it will not rapidly stratify if mixed with aqueous waste, requiring careful phase separation.
LogP (Lipophilicity) 2.69[2]Highly lipophilic. The molecule easily partitions into and permeates biological membranes (e.g., human epidermis), necessitating strict dermal barriers.
Boiling Point 260.5 ± 9.0 °C[2]Low volatility at standard room temperature (20°C). However, any exothermic reaction or heating will generate hazardous, irritating vapors.
H315 & H319 Skin & Eye Irritation[3]The electron-rich pyrrole ring can interact with nucleophilic sites in biological tissues, causing acute inflammation. Requires splash-proof barriers.
H335 Respiratory Irritation[3]Vapors or aerosols generated during transfer irritate the mucosal lining of the respiratory tract. Mandates primary engineering controls (fume hoods).
H302 Harmful if Swallowed[3]Systemic toxicity upon ingestion. Dictates strict hygiene protocols (no eating/drinking) and thorough glove removal procedures.

The PPE Matrix: Causality-Driven Selection

Standard laboratory PPE is insufficient without targeted selection based on the chemical's permeation profile.

  • Hand Protection (Gloves): Use Nitrile gloves (minimum thickness: 0.11 mm for incidental splash; 0.30 mm for prolonged contact).

    • Causality: Latex and vinyl offer poor resistance to non-polar and slightly polar aromatic organics. Nitrile provides a superior cross-linked barrier against lipophilic heterocycles like 1-methyl-2-phenyl-1H-pyrrole, preventing transdermal absorption driven by its 2.69 LogP[2].

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles .

    • Causality: Standard safety glasses possess gaps at the brow and temples. Given the H319 (serious eye irritation) hazard[3], a hermetic seal around the eyes is non-negotiable to prevent capillary action of splashed liquids into the ocular mucosa.

  • Body Protection: 100% Cotton or Flame-Resistant (FR) Lab Coat .

    • Causality: Synthetic blends (e.g., polyester) can degrade or melt upon contact with certain organic solvents used in conjunction with pyrroles, exacerbating skin exposure (H315)[3].

  • Engineering Controls (Primary): Chemical Fume Hood .

    • Causality: To mitigate the H335 (respiratory irritation) risk[3], all handling must occur under negative pressure.

Self-Validating Operational Protocols

Every step in the handling process must incorporate a validation checkpoint to ensure systemic safety, aligning with the authoritative standards set forth in [4].

Protocol A: Pre-Operation Validation
  • Fume Hood Verification: Turn on the fume hood and check the digital flow monitor.

    • Validation Check: The digital readout must display a face velocity between 80 and 100 feet per minute (fpm) . If the alarm sounds or the flow is below 80 fpm, do not proceed.

  • Glove Integrity Test: Obtain a fresh pair of nitrile gloves.

    • Validation Check: Perform a pneumatic test by trapping air in the glove, twisting the cuff, and squeezing. If no deflation occurs, the glove is free of micro-punctures and safe to don.

Protocol B: Dispensing and Transfer
  • Preparation: Place the 1-methyl-2-phenyl-1H-pyrrole container, a secondary containment tray, and the receiving vessel inside the fume hood at least 6 inches behind the sash.

  • Transfer: Use a glass volumetric pipette or a chemically compatible syringe (e.g., PTFE-lined) for liquid transfers. Avoid pouring directly from the bottle to prevent capillary dripping along the threads.

    • Validation Check: Inspect the exterior of the receiving vessel after transfer. It must be completely dry. If any residue is visible, wipe it immediately with a solvent-dampened (e.g., ethanol) lint-free wipe.

  • Sealing: Cap both the primary container and the reaction vessel tightly before removing your hands from the fume hood.

Operational Workflow & Spill Response

The following diagram maps the logical progression of handling and the immediate decision tree for spill response.

Workflow Start 1. Pre-Operation Hood & PPE Check Dispense 2. Dispensing 1-Methyl-2-phenyl-1H-pyrrole Start->Dispense Flow > 80 fpm Transfer 3. Reaction Setup (Closed System) Dispense->Transfer Minimized exposure Spill Spill Detected? Transfer->Spill Clean 4a. Spill Protocol (Absorbent & Vent) Spill->Clean Yes Dispose 4b. Waste Segregation (Halogen-Free Organics) Spill->Dispose No Clean->Dispose End 5. Decontamination & PPE Removal Dispose->End

Caption: Operational workflow and spill response decision tree for 1-methyl-2-phenyl-1H-pyrrole.

Protocol C: Spill Response & Waste Segregation
  • Immediate Containment: If a spill occurs inside the hood, leave the sash down and ensure the exhaust is running at maximum capacity to clear H335-triggering vapors[3].

  • Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) to the spill from the perimeter inward to prevent spreading.

    • Validation Check: The liquid must be completely converted to a solid, dry matrix with no visible pooling before sweeping.

  • Disposal: Sweep the absorbed material using a non-sparking tool and place it into a chemically resistant, sealable waste container.

  • Waste Categorization: Label the container as "Hazardous Waste: Halogen-Free Organic Solid" . Do not mix with acidic or oxidizing waste streams, as pyrroles can undergo exothermic polymerization or oxidation.

References

  • National Research Council . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press, 2011. Standard guidelines for chemical laboratory safety practice. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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